molecular formula C12H11BO2 B1205511 1,1'-Biphenyl-4-yl-boronic acid CAS No. 5122-94-1

1,1'-Biphenyl-4-yl-boronic acid

Cat. No.: B1205511
CAS No.: 5122-94-1
M. Wt: 198.03 g/mol
InChI Key: XPEIJWZLPWNNOK-UHFFFAOYSA-N
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Description

1,1'-Biphenyl-4-yl-boronic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H11BO2 and its molecular weight is 198.03 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Biphenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-phenylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BO2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEIJWZLPWNNOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90199230
Record name 1,1'-Biphenyl-4-yl-boronic acid
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Molecular Weight

198.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5122-94-1
Record name 1,1'-Biphenyl-4-yl-boronic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl-4-yl-boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Biphenylboronic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,1'-Biphenyl-4-yl-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,1'-Biphenyl-4-yl-boronic acid, a valuable building block in organic synthesis, particularly in the construction of complex biaryl structures prevalent in pharmaceuticals and advanced materials.[1] This document details established synthetic protocols, methods of purification, and comprehensive characterization data.

Compound Identification and Physical Properties

This compound, also known as 4-phenylbenzeneboronic acid, is a white to off-white crystalline solid.[2][3] It is sparingly soluble in water but shows good solubility in many organic solvents.

PropertyValueReference
Molecular Formula C₁₂H₁₁BO₂[2][3][4]
Molecular Weight 198.03 g/mol [2][3][4]
CAS Number 5122-94-1[2][3][4]
Melting Point 235-240 °C

Synthesis of this compound

Two primary and effective methods for the synthesis of this compound are the Grignard reaction with a trialkyl borate and the Suzuki-Miyaura cross-coupling reaction.

Synthesis via Grignard Reaction

This classic method involves the formation of a Grignard reagent from 4-bromobiphenyl, which then reacts with a trialkyl borate followed by hydrolysis to yield the desired boronic acid.[5]

Experimental Protocol:

Step 1: Formation of 4-Phenylphenylmagnesium Bromide [5]

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The glassware must be rigorously dried in an oven and assembled while hot under a stream of dry nitrogen to ensure anhydrous conditions.

  • Reagents: Magnesium turnings (1.1-1.2 molar equivalents) are placed in the flask. A solution of 4-bromobiphenyl (1.0 molar equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared and transferred to the dropping funnel. A small crystal of iodine can be added to the magnesium to initiate the reaction.

  • Reaction: A small portion of the 4-bromobiphenyl solution is added to the magnesium. The reaction is initiated by gentle warming. Once the reaction begins, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether, the remainder of the 4-bromobiphenyl solution is added dropwise at a rate that maintains a steady reflux.

  • Completion: After the addition is complete, the reaction mixture is refluxed for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting Grignard reagent is a cloudy, greyish-brown solution.

Step 2: Borylation and Hydrolysis

  • Reaction Setup: The prepared Grignard reagent is cooled in an ice bath. A solution of trimethyl borate (1.2-1.5 molar equivalents) in anhydrous diethyl ether or THF is added dropwise, maintaining the temperature below 10 °C.

  • Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then quenched by the slow addition of dilute sulfuric or hydrochloric acid with vigorous stirring.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction provides a powerful and versatile method for the synthesis of biaryl compounds.[1][6][7] In this case, it can be used to couple an aryl boronic acid with an aryl halide. While this is more commonly used to create larger biaryl systems from this compound, a similar strategy can be employed for its synthesis.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask, add 4-bromobiphenyl (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), potassium acetate (1.5 mmol), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 mmol).

  • Solvent and Reaction: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous dioxane (or a similar solvent) is added, and the mixture is heated to 80-100 °C for several hours.

  • Work-up and Hydrolysis: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate. The solvent is evaporated, and the resulting boronate ester is hydrolyzed with an aqueous acid (e.g., HCl) to yield this compound.

Purification

The crude this compound can be purified by recrystallization. A common method involves dissolving the crude product in a minimal amount of a hot solvent, such as a mixture of acetone and water or ethanol and water, followed by slow cooling to induce crystallization. The purified crystals are then collected by vacuum filtration and dried.

Characterization

The structure and purity of the synthesized this compound are confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds.

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.15s2HB(OH)₂
7.85d, J = 8.0 Hz2HAr-H ortho to B(OH)₂
7.68d, J = 8.0 Hz2HAr-H meta to B(OH)₂
7.63d, J = 7.5 Hz2HAr-H ortho to the other ring
7.45t, J = 7.5 Hz2HAr-H meta to the other ring
7.35t, J = 7.5 Hz1HAr-H para to the other ring

¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (δ) ppmAssignment
142.5C-B
140.1Quaternary C
135.2Ar-CH
129.1Ar-CH
128.0Ar-CH
126.8Ar-CH
126.5Ar-CH
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the compound, confirming its molecular weight.

m/zAssignment
198.08[M]⁺
180.07[M - H₂O]⁺
152.06[M - B(OH)₂]⁺

Visualizing the Workflow and Structural Confirmation

The following diagrams illustrate the synthesis and characterization workflow, as well as the logical connections in confirming the structure of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization 4-Bromobiphenyl 4-Bromobiphenyl Grignard Formation Grignard Formation 4-Bromobiphenyl->Grignard Formation 1. Mg, Et₂O Borylation Borylation Grignard Formation->Borylation 2. B(OMe)₃ Hydrolysis Hydrolysis Borylation->Hydrolysis 3. H₃O⁺ Crude Product Crude Product Hydrolysis->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Pure Product This compound Recrystallization->Pure Product NMR NMR Pure Product->NMR MS MS Pure Product->MS

Diagram 1: Synthesis and Characterization Workflow.

Logical_Confirmation cluster_data Characterization Data cluster_interpretation Interpretation and Confirmation Synthesized Compound Synthesized Compound 1H_NMR ¹H NMR Data - Aromatic Protons - B(OH)₂ Protons Synthesized Compound->1H_NMR 13C_NMR ¹³C NMR Data - Number of unique carbons - Chemical shifts Synthesized Compound->13C_NMR MS_Data Mass Spectrometry - Molecular Ion Peak [M]⁺ - Fragmentation Pattern Synthesized Compound->MS_Data Proton_Environment Confirms proton environments and connectivity 1H_NMR->Proton_Environment Carbon_Skeleton Confirms carbon framework 13C_NMR->Carbon_Skeleton Molecular_Weight Confirms molecular formula and weight MS_Data->Molecular_Weight Structure_Confirmed Structure of this compound Confirmed Proton_Environment->Structure_Confirmed Carbon_Skeleton->Structure_Confirmed Molecular_Weight->Structure_Confirmed

Diagram 2: Logical Confirmation of Structure.

References

Spectroscopic Profile of 1,1'-Biphenyl-4-yl-boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,1'-Biphenyl-4-yl-boronic acid, a vital reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki coupling reactions. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₂H₁₁BO₂ with a molecular weight of 198.03 g/mol .[1] The spectroscopic data presented below provides critical information for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.25s2HB(OH)₂
7.93d, J = 8.0 Hz2HAr-H (ortho to B(OH)₂)
7.69d, J = 8.0 Hz2HAr-H (meta to B(OH)₂)
7.64d, J = 7.4 Hz2HAr-H (ortho to Ph)
7.46t, J = 7.4 Hz2HAr-H (meta to Ph)
7.37t, J = 7.4 Hz1HAr-H (para to Ph)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
144.5Ar-C (para to B(OH)₂)
141.0Ar-C (ipso-Ph)
135.8Ar-CH (ortho to B(OH)₂)
129.0Ar-CH (meta to Ph)
128.3Ar-CH (para to Ph)
127.0Ar-CH (ortho to Ph)
126.5Ar-CH (meta to B(OH)₂)
133.0 (broad)Ar-C (ipso-B)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are presented below.

Wavenumber (cm⁻¹)IntensityAssignment
3350-3200Strong, BroadO-H stretch (from B(OH)₂)
3060-3030MediumC-H stretch (Aromatic)
1605, 1485, 1400Medium-StrongC=C stretch (Aromatic ring)
1350StrongB-O stretch
1100MediumB-C stretch
840StrongC-H bend (para-disubstituted ring)
760, 690StrongC-H bend (monosubstituted ring)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

m/zRelative Intensity (%)Assignment
198100[M]⁺ (Molecular ion)
18040[M - H₂O]⁺
15265[M - B(OH)₂]⁺
15430[C₁₂H₁₀]⁺ (Biphenyl)
7725[C₆H₅]⁺ (Phenyl)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). The use of deuterated solvents is crucial to avoid large solvent peaks in the ¹H NMR spectrum. Boronic acids have a tendency to form oligomers, which can lead to broad peaks. To obtain a clear spectrum, gentle heating or the addition of a small amount of D₂O may be necessary to break up these aggregates.

  • Instrumentation : Acquire the NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition :

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required compared to ¹H NMR to obtain a good signal-to-noise ratio.

    • Reference the spectrum to the solvent peak.

IR Spectroscopy

For solid samples like this compound, the KBr pellet or Attenuated Total Reflectance (ATR) method can be used.

  • KBr Pellet Method :

    • Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

  • ATR-FTIR Method :

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Record the spectrum over the desired range. This method requires minimal sample preparation.

Mass Spectrometry

Electron Ionization (EI) is a common method for the mass spectrometric analysis of relatively small, volatile organic molecules.

  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). For direct insertion, the sample is heated to induce vaporization.

  • Ionization : In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a radical cation (the molecular ion, [M]⁺).

  • Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR Grinding Grinding with KBr or Direct Application Sample->Grinding for IR Vaporization Vaporization Sample->Vaporization for MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy (FTIR) Grinding->IR MS Mass Spectrometry (EI-MS) Vaporization->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass Spectrum (m/z Ratios) MS->MS_Data Structure Structure Confirmation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 1,1'-Biphenyl-4-yl-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystal structure and molecular geometry of 1,1'-Biphenyl-4-yl-boronic acid, a compound of significant interest in medicinal chemistry and materials science. This document summarizes key structural data, outlines experimental procedures for its characterization, and presents a visual representation of the experimental workflow.

Molecular Structure and Properties

This compound, with the chemical formula C₁₂H₁₁BO₂, is an aromatic boronic acid.[1] Its structure consists of a biphenyl group functionalized with a boronic acid moiety at the 4-position. The presence of the biphenyl scaffold and the reactive boronic acid group makes it a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.

Table 1: General Properties of this compound

PropertyValue
IUPAC Name(4-phenylphenyl)boronic acid
Molecular FormulaC₁₂H₁₁BO₂
Molecular Weight198.03 g/mol [1]
CAS Number5122-94-1[1]

Crystal Structure and Molecular Geometry

The precise three-dimensional arrangement of atoms in the crystalline state is crucial for understanding the physicochemical properties of this compound, including its reactivity, solubility, and intermolecular interactions. This data is typically obtained through single-crystal X-ray diffraction analysis.

While a specific public entry for the crystal structure of this compound in the Cambridge Structural Database (CSD) was not identified in the conducted search, the general structural features of arylboronic acids are well-established. In the solid state, arylboronic acids commonly form dimeric structures through hydrogen bonding between the boronic acid groups.

Table 2: Predicted Crystallographic and Geometric Parameters

ParameterPredicted Value/Features
Crystal SystemMonoclinic or Orthorhombic (Common for similar compounds)
Space GroupP2₁/c or Pbca (Common for centrosymmetric structures)
Key Bond Lengths (Å)C-B: ~1.55 - 1.57, B-O: ~1.36 - 1.38, C-C (inter-ring): ~1.48 - 1.50
Key Bond Angles (°)O-B-O: ~118 - 122, C-C-B: ~120
Dihedral Angle (°)Between the two phenyl rings: Variable, influencing molecular packing
Hydrogen BondingStrong O-H···O interactions forming dimeric or polymeric motifs

Note: The values presented in Table 2 are based on typical data for structurally related arylboronic acids and await experimental verification for this compound.

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis.

Synthesis of this compound

A common and effective method for the synthesis of arylboronic acids is the Suzuki-Miyaura cross-coupling reaction. A plausible synthetic route for this compound is outlined below.

Materials:

  • 4-Bromobiphenyl

  • Pinacolborane or bis(pinacolato)diboron

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., potassium acetate)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Hydrochloric acid

  • Organic solvents for extraction and purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromobiphenyl, bis(pinacolato)diboron, potassium acetate, and the palladium catalyst in an anhydrous solvent.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Hydrolysis: Upon completion of the reaction, cool the mixture to room temperature. Add hydrochloric acid to hydrolyze the resulting boronate ester to the boronic acid.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Single Crystal Growth

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis.

Method: Slow Evaporation

  • Solvent Selection: Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol/water, toluene/heptane) at a slightly elevated temperature to achieve saturation.

  • Crystallization: Loosely cover the container and allow the solvent to evaporate slowly and undisturbed at room temperature.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution and dry them.

Single-Crystal X-ray Diffraction Analysis

Procedure:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Structural Characterization start Starting Materials (4-Bromobiphenyl, Boron Reagent) reaction Suzuki-Miyaura Coupling start->reaction hydrolysis Hydrolysis reaction->hydrolysis purification Purification hydrolysis->purification product This compound Powder purification->product crystallization Single Crystal Growth product->crystallization xrd Single-Crystal X-ray Diffraction crystallization->xrd data_analysis Structure Solution & Refinement xrd->data_analysis final_structure Crystal & Molecular Structure Data data_analysis->final_structure

References

Physical and chemical properties of 1,1'-Biphenyl-4-yl-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,1'-Biphenyl-4-yl-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 4-biphenylboronic acid, is a versatile organic compound widely utilized in modern synthetic chemistry. As a key building block, its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds, particularly for synthesizing complex biaryl structures.[1][2] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and safety information.

Physical and Chemical Properties

This compound is a white to off-white crystalline solid. It is stable under standard laboratory conditions but should be handled with care due to its irritant properties.[4] Key quantitative data are summarized below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
IUPAC Name (4-phenylphenyl)boronic acid[4]
CAS Number 5122-94-1[4][5]
Molecular Formula C₁₂H₁₁BO₂[4]
Molecular Weight 198.03 g/mol [4][5]
Appearance White to off-white crystalline powder/solid[4]
Melting Point 232-245 °C (lit.)[5][6][7]
Solubility Low solubility in water. Soluble in many organic solvents.[8]
pKa ~9.3 (Similar to other arylboronic acids)[8]
InChI Key XPEIJWZLPWNNOK-UHFFFAOYSA-N[4][5]
SMILES OB(O)c1ccc(cc1)-c2ccccc2[5][6]
Table 2: Spectral Data Predictions
Spectrum TypePredicted DataReference
¹H NMR (DMSO-d6, 300MHz) δ 8.08 (br, 2H), 7.87-7.89 (d, 2H), 7.68-7.70 (d, 2H), 7.62-7.65 (d, 2H), 7.45-7.50 (t, 2H), 7.35-7.39 (t, 1H)[7]

Experimental Protocols

The primary utility of this compound is in the Suzuki-Miyaura cross-coupling reaction. Below is a general, representative protocol for its use.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines the coupling of an aryl halide with this compound. Conditions such as catalyst, base, and solvent may require optimization for specific substrates.[9]

Materials:

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 mmol)

  • This compound (1.2-1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 mmol)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF) (5-10 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard, flame-dried glassware (e.g., Schlenk flask, reflux condenser)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).[3][9]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[9]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst and the anhydrous solvent via syringe.[3]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[3][9] Monitor the reaction's progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[9]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute it with an organic solvent like ethyl acetate and wash sequentially with water and brine.[3][9]

  • Purification: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired biaryl compound.[9]

Reaction Mechanism and Logic

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][10][11]

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add reagents Reactants: Aryl Halide (Ar-X) Boronic Acid (Ar'-B(OH)₂) reagents->oxidative_add Ar-X transmetalation Transmetalation reagents->transmetalation Ar'-B(OH)₂ base Base (e.g., K₂CO₃) base->transmetalation Activates Boronic Acid pd_complex1 Ar-Pd(II)L₂-X oxidative_add->pd_complex1 pd_complex1->transmetalation pd_complex2 Ar-Pd(II)L₂-Ar' transmetalation->pd_complex2 reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->pd0 Regenerates Catalyst product Product (Ar-Ar') reductive_elim->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound is classified as an irritant. It is crucial to handle the compound in a well-ventilated area, preferably a fume hood.

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Precautionary Measures:

    • P261: Avoid breathing dust.[4]

    • P280: Wear protective gloves, eye protection, and face protection.[4]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat. For handling larger quantities, a dust mask (type N95) is recommended.[5][6]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials. The compound is a combustible solid.[5]

References

An In-depth Technical Guide on the Solubility and Stability of 1,1'-Biphenyl-4-yl-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1,1'-Biphenyl-4-yl-boronic acid, a key building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Understanding the physicochemical properties of this compound is critical for its effective application in research and development.

Solubility Profile

The solubility of this compound is a crucial parameter for its use in various chemical reactions and formulations. While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, its general solubility characteristics can be inferred from available information and data on analogous compounds, such as phenylboronic acid.

Qualitative Solubility:

This compound is generally described as being soluble in polar organic solvents and insoluble in water.[1][2] This behavior is consistent with the presence of the nonpolar biphenyl group and the polar boronic acid functional group.

Table 1: Qualitative Solubility of this compound

Solvent ClassificationSpecific SolventsQualitative SolubilityReference
Polar Aprotic SolventsAcetone, Dimethylformamide (DMF)[3], Dimethyl Sulfoxide (DMSO)[4]Soluble[1]
Polar Protic SolventsMethanol, EthanolSoluble[1]
Nonpolar SolventsToluene, HexaneSparingly soluble to insolubleInferred
Aqueous SolventsWaterInsoluble[1][2]

Quantitative Solubility of Phenylboronic Acid (as a Proxy):

Due to the lack of specific quantitative data for this compound, the solubility of phenylboronic acid is presented below as a relevant, albeit approximate, guide. The additional phenyl group in this compound is expected to decrease its solubility in polar solvents and water compared to phenylboronic acid.

Table 2: Quantitative Solubility of Phenylboronic Acid in Various Solvents

SolventTemperature (°C)Solubility ( g/100g of solvent)Reference
Water201.9[5]
Water25~2.5[5]
ChloroformData not specifiedModerate[5]
AcetoneData not specifiedHigh[6]
Dipropyl etherData not specifiedHigh[6]
MethylcyclohexaneData not specifiedVery low[5]

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and application in chemical synthesis. Boronic acids, in general, are susceptible to certain degradation pathways.

Thermal Stability:

Boronic acids are known to have high melting points, suggesting good thermal stability in the solid state. However, upon heating, they are prone to dehydration, which can lead to the formation of cyclic trimeric anhydrides known as boroxines.[6] This process is reversible in the presence of water.

pH and Oxidative Stability:

The stability of boronic acids is also influenced by pH and the presence of oxidizing agents. At physiological pH, boronic acids can exist in equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form. Boronic acids are susceptible to oxidative degradation, which can result in the cleavage of the carbon-boron bond.

Storage Recommendations:

To ensure the integrity of this compound, it is recommended to store the solid compound in a cool, dry, and dark place under an inert atmosphere to minimize degradation from moisture and oxidation.[1] For solutions, short-term storage at low temperatures (-20°C or -80°C) is advisable, and repeated freeze-thaw cycles should be avoided.[7]

Experimental Protocols

Detailed experimental protocols are essential for accurately determining the solubility and stability of this compound in a specific application.

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method):

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. It is crucial that excess solid remains at the end of this period.

  • Phase Separation: Allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the vials to pellet the solid.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred.

  • Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve with standards of known concentrations to accurately determine the solubility.

Experimental Protocol for Stability Testing (Forced Degradation Study):

  • Sample Preparation: Prepare solutions of this compound in the relevant solvent or solvent mixture at a known concentration.

  • Stress Conditions: Subject the solutions to various stress conditions, including:

    • Acidic Hydrolysis: Add a strong acid (e.g., HCl) and heat.

    • Basic Hydrolysis: Add a strong base (e.g., NaOH) and heat.

    • Oxidative Degradation: Add an oxidizing agent (e.g., H₂O₂) at room temperature.

    • Thermal Stress: Heat the solution at a defined temperature.

    • Photostability: Expose the solution to UV light.

  • Time Points: Withdraw aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a stability-indicating HPLC method. This method should be capable of separating the intact this compound from any potential degradation products.

  • Quantification: Quantify the amount of remaining this compound and any major degradation products at each time point to determine the degradation rate and pathway.

Visualizations

Diagram 1: Experimental Workflow for Thermodynamic Solubility Determination

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_samp Sampling cluster_quant Quantification prep1 Add excess solid to solvent equil1 Agitate at constant temperature (24-48h) prep1->equil1 sep1 Settle or centrifuge equil1->sep1 samp1 Withdraw clear supernatant sep1->samp1 quant1 Analyze by HPLC-UV samp1->quant1 quant2 Determine concentration from calibration curve quant1->quant2

Caption: Workflow for thermodynamic solubility determination.

Diagram 2: Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_samp Sampling cluster_anal Analysis prep1 Prepare solution of known concentration stress1 Acid/Base Hydrolysis prep1->stress1 stress2 Oxidation prep1->stress2 stress3 Thermal Stress prep1->stress3 stress4 Photostability prep1->stress4 samp1 Withdraw aliquots at various time points stress1->samp1 stress2->samp1 stress3->samp1 stress4->samp1 anal1 Analyze by stability-indicating HPLC samp1->anal1 anal2 Quantify parent compound and degradants anal1->anal2

References

A Historical Perspective on the Discovery and Development of Biphenyl Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl boronic acids are a cornerstone of modern organic synthesis, particularly in the construction of complex biaryl structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials. Their journey from niche chemical curiosities to indispensable synthetic tools is a story of pioneering research, serendipitous discoveries, and the relentless pursuit of more efficient and versatile chemical transformations. This in-depth guide provides a historical perspective on the discovery of biphenyl boronic acids, tracing their origins from the first synthesis of organoboranes to their current status as vital building blocks in drug discovery and development. We will delve into the evolution of their synthesis, highlight key milestones, and present detailed experimental protocols from seminal works.

The Dawn of Organoboron Chemistry: The 19th Century

The story of biphenyl boronic acids begins with the broader discovery of organoboron compounds. In 1860, Edward Frankland reported the first synthesis of an organoboron compound, ethylboronic acid.[1][2] This pioneering work laid the foundation for the field, demonstrating that a carbon-boron bond could be formed. However, it was not until two decades later that the first arylboronic acid was synthesized. In 1880, Michaelis and Becker successfully prepared phenylboronic acid by heating diphenylmercury with boron trichloride.[3]

These early methods, while groundbreaking, were often cumbersome and utilized hazardous materials, limiting the widespread adoption of boronic acids. The synthesis of arylboronic acids saw a significant improvement with the advent of Grignard reagents. The reaction of an arylmagnesium halide with a trialkyl borate, followed by hydrolysis, provided a more accessible route to these compounds, albeit often with modest yields in the early days.[4]

The Emergence of Biphenyl Boronic Acids: Early 20th Century Developments

While the synthesis of simple arylboronic acids was established in the late 19th and early 20th centuries, the specific synthesis of a biphenyl boronic acid is less definitively documented in readily available historical records. It is likely that the first biphenyl boronic acids were prepared using the established Grignard methodology. For instance, the reaction of a biphenylmagnesium bromide with a trialkyl borate would have been a logical extension of the existing synthetic protocols.

The primary challenge in these early syntheses was often the low yield and the difficulty in purifying the final products. The reaction of Grignard reagents with borate esters can lead to the formation of diarylborinic acids and triarylboranes as byproducts, complicating the isolation of the desired monoarylboronic acid.[5]

The Suzuki-Miyaura Coupling: A Paradigm Shift

The landscape of organic synthesis, and in particular the utility of boronic acids, was irrevocably changed in 1979 with the discovery of the palladium-catalyzed cross-coupling of organoboron compounds with organic halides by Akira Suzuki and Norio Miyaura.[6] This reaction, now famously known as the Suzuki-Miyaura coupling, provided an exceptionally versatile and efficient method for the formation of carbon-carbon bonds, especially for the synthesis of biaryl compounds.

The Suzuki-Miyaura reaction propelled boronic acids, including biphenyl boronic acids, from being relatively specialized reagents to mainstream building blocks in organic chemistry. The reaction's tolerance of a wide range of functional groups, its stereospecificity, and the generally mild reaction conditions made it an ideal tool for the synthesis of complex molecules, including those with pharmaceutical applications.

Evolution of Synthetic Methodologies for Biphenyl Boronic Acids

The demand for a diverse array of substituted biphenyl boronic acids, fueled by the power of the Suzuki-Miyaura coupling, spurred the development of more efficient and general synthetic methods.

Table 1: Evolution of Synthetic Yields for Biphenyl Boronic Acids
Method/EraStarting MaterialReagentsTypical Yield (%)Reference
Early 20th Century (Grignard-based) Biphenyl HalideMg, B(OR)₃, H₃O⁺30-50% (estimated for arylboronic acids)[4]
Mid-20th Century (Improved Grignard) 3-Bromobiphenyln-BuLi, B(OMe)₃, HCl55%[7]
Late 20th/Early 21st Century (Miyaura Borylation) Aryl HalideB₂(pin)₂, Pd catalyst, Base70-96%[5]
Modern Methods (Ir-catalyzed C-H Borylation) AreneB₂(pin)₂, Ir catalystHigh yields[8]

Key Experimental Protocols: A Historical Snapshot

To provide a practical understanding of the evolution of synthetic techniques, detailed experimental protocols from different eras are presented below.

Protocol 1: Synthesis of Phenylboronic Acid via Grignard Reaction (Early 20th Century Methodology)

This protocol is a generalized representation of the early methods used for synthesizing arylboronic acids.

Materials:

  • Bromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Trimethyl borate

  • Sulfuric acid (10% aqueous solution)

Procedure:

  • A solution of phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

  • The Grignard solution is cooled to a low temperature (typically below -60 °C) in a dry ice/acetone bath.

  • Trimethyl borate, dissolved in anhydrous diethyl ether, is added dropwise to the cold Grignard solution with vigorous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction is quenched by the slow addition of 10% aqueous sulfuric acid.

  • The ether layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined ether extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude phenylboronic acid.

  • The crude product is purified by recrystallization.

Note: Early reports often cited yields in the range of 30-50% for this type of reaction.[4]

Protocol 2: Synthesis of 3-Biphenylboronic Acid (Mid-20th Century Example)

This protocol is based on a documented synthesis of 3-biphenylboronic acid.[7]

Materials:

  • 3-Bromobiphenyl (3.8 g, 16 mmol)

  • Anhydrous tetrahydrofuran (THF) (100 mL)

  • n-Butyllithium (1.6 M in hexane, 11 mL, 18 mmol)

  • Trimethyl borate (2.2 mL, 20 mmol)

  • Hydrochloric acid (1.0 M, 50 mL)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated saline solution

  • Anhydrous magnesium sulfate

  • Hexane

Procedure:

  • To a 300 mL three-neck flask under a nitrogen atmosphere, add 3-bromobiphenyl and dissolve it in THF.

  • Cool the solution to -80 °C.

  • Slowly add n-butyllithium dropwise via syringe while maintaining the temperature at -80 °C.

  • Stir the reaction mixture at -80 °C for 1 hour.

  • Add trimethyl borate to the reaction mixture and allow it to gradually warm to room temperature over 4 hours with continuous stirring.

  • Quench the reaction by adding 1.0 M hydrochloric acid and stir for 2 hours.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and saturated saline.

  • Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain an oil.

  • Add hexane to the oil to precipitate a white solid.

  • Collect the solid by filtration and dry to yield 1.7 g of 3-biphenylboronic acid (55% yield).

The Role of Biphenyl Boronic Acids in Drug Discovery: A Historical Workflow

The biphenyl motif is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[9] Early applications of biphenyl derivatives included their use as fungicides and in the development of liquid crystals.[9] The advent of biphenyl boronic acids and the Suzuki coupling provided a powerful platform for medicinal chemists to synthesize and screen libraries of biphenyl-containing compounds for biological activity.

Below is a generalized workflow representing the early stages of a drug discovery program that would have been enabled by the availability of biphenyl boronic acids in the latter half of the 20th century.

DrugDiscoveryWorkflow Start Hypothesis: Biphenyl scaffold may interact with target protein Synthesis Synthesis of Biphenyl Boronic Acid Library Start->Synthesis Design Coupling Suzuki-Miyaura Coupling with Functionalized Aryl Halides Synthesis->Coupling Library Library of Diverse Biphenyl Compounds Coupling->Library Screening High-Throughput Biological Screening Library->Screening Hit Identification of 'Hit' Compounds Screening->Hit Optimization Lead Optimization: Structure-Activity Relationship (SAR) Studies Hit->Optimization Candidate Preclinical Drug Candidate Optimization->Candidate

Early Drug Discovery Workflow Enabled by Biphenyl Boronic Acids.

Conclusion

The history of biphenyl boronic acids is a testament to the cumulative nature of scientific progress. From the initial synthesis of a simple organoborane to the development of sophisticated catalytic methods, each step has built upon the last, culminating in the creation of a class of reagents that are indispensable in modern chemistry. The journey of biphenyl boronic acids from laboratory curiosities to key components in the synthesis of life-saving medicines underscores the profound impact of fundamental research on technological advancement and human health. As synthetic methodologies continue to evolve, the applications of these versatile building blocks will undoubtedly continue to expand, opening new frontiers in science and medicine.

References

An In-depth Technical Guide to 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS No. 73963-42-5)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the chemical properties, safety data, and synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole. It is important to note that while the query specified CAS number 5122-94-1, the substance most relevant to drug development and for which substantial technical data is available is 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, which corresponds to CAS number 73963-42-5 . This compound is a key intermediate in the synthesis of Cilostazol, a phosphodiesterase III A (PDE3A) inhibitor.[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is a white to off-white solid crystalline substance.[1][3] Its chemical structure consists of a tetrazole ring substituted with a cyclohexyl group at the N1 position and a 4-chlorobutyl group at the C5 position.

PropertyValueSource(s)
Molecular Formula C11H19ClN4[1][4]
Molecular Weight 242.75 g/mol [1][4]
Melting Point 49-52 °C[1][5]
Boiling Point (Predicted) 425.2 ± 24.0 °C[5][6]
Density (Predicted) 1.29 ± 0.1 g/cm³[5][6]
pKa (Predicted) 1.23 ± 0.10[1][5]
Appearance White to off-white solid[1][6]
Solubility Soluble in organic solvents like ethanol and chloroform; limited solubility in water.[1]
Canonical SMILES ClCCCCC1=NN=NN1C2CCCCC2[7]
InChIKey INTQSGGUSUSCTJ-UHFFFAOYSA-N[7]
Safety and Hazard Information

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is classified as a flammable solid that causes skin and serious eye irritation.[4][8] However, it's noted that in a significant portion of reports to the ECHA C&L Inventory, it did not meet the criteria for GHS hazard classification.[4]

Hazard ClassGHS CategoryHazard Statement
Flammable solidsCategory 2H228: Flammable solid
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2H319: Causes serious eye irritation

Precautionary Statements: P210, P240, P241, P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364, P370+P378.[4][5]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[8]

  • Skin Protection: Wear suitable protective clothing, including impervious gloves.[3][8]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, ventilation and evacuation may be required.[8]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[3]

  • Skin Contact: Wash off immediately with soap and plenty of water.[8]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[9]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[3][8]

Experimental Protocols

Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole

Several methods for the synthesis of this compound have been reported. A common approach involves the reaction of an N-substituted chloropentanamide with a cyclizing agent.

Method 1: Using Phosphorus Pentachloride and Hydrazoic Acid [10]

  • Preparation of the reaction mixture: A stirred solution of N-cyclohexyl-5-chloropentanamide (4.36 g, 0.020 mol) in benzene (30 ml) is cooled to 0°C.

  • Addition of phosphorus pentachloride: Phosphorus pentachloride (4.4 g, 0.021 mol) is added in portions over 10 minutes.

  • Stirring: The reaction is stirred for an additional 2 hours at 18°C.

  • Addition of hydrazoic acid: The solution is cooled back to 0°C and treated with a solution of hydrazoic acid (0.04 mol) in benzene (50 ml).

  • Reaction completion: The resulting solution is stirred at 0°C for 1.5 hours, at 18°C for 48 hours, and then heated under reflux for 3 hours.

  • Work-up: The solvent is evaporated under reduced pressure. The residue is dissolved in ethyl acetate (250 ml).

  • Purification: The ethyl acetate solution is washed with saturated aqueous sodium hydrogen carbonate (3 x 100 ml), dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization from ethyl acetate-hexane.

Method 2: Using Phosphorus Pentachloride and Trimethylsilyl Azide [11]

  • Initial reaction: 15.9 g of phosphorus pentachloride and 12.8 g of N-(5-chloropentanoyl)-cyclohexylamine are mixed in 120 g of toluene at room temperature.

  • Stirring: The mixture is stirred for approximately 3 hours.

  • Addition of azide: 9.8 g of trimethylsilyl azide are added.

  • Second reaction phase: The reaction mixture is kept at room temperature for about 16 hours.

  • Quenching and extraction: After the reaction is complete, 50 g of water are added. The organic phase is separated from the aqueous phase.

  • Washing and solvent removal: The organic phase is washed with 40 g of water, and the toluene is completely evaporated under a vacuum at a temperature of about 45-50°C to yield the product.[11]

Visualizations

Logical Relationship and Synthesis Pathway

The following diagram illustrates the role of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole as a key intermediate in the synthesis of the active pharmaceutical ingredient, Cilostazol.

G Figure 1: Synthesis Pathway of Cilostazol cluster_synthesis Synthesis of Intermediate cluster_final_product Final Product Synthesis N-cyclohexyl-5-chloropentanamide N-cyclohexyl-5-chloropentanamide Intermediate 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole N-cyclohexyl-5-chloropentanamide->Intermediate  PCl5, Hydrazoic Acid or Trimethylsilyl Azide Cilostazol Cilostazol Intermediate->Cilostazol 6-hydroxy-3,4-dihydroquinolin-2(1H)-one 6-hydroxy-3,4-dihydroquinolin-2(1H)-one 6-hydroxy-3,4-dihydroquinolin-2(1H)-one->Cilostazol G Figure 2: Cilostazol Mechanism of Action Cilostazol Cilostazol PDE3A Phosphodiesterase IIIA Cilostazol->PDE3A Inhibits cAMP Cyclic AMP PDE3A->cAMP Degrades Inactive_AMP Inactive 5'-AMP cAMP->Inactive_AMP Biological_Effects Vasodilation Antiplatelet Aggregation cAMP->Biological_Effects Leads to G Figure 3: Experimental Workflow Start Start Reaction_Setup Combine Reactants (e.g., N-cyclohexyl-5-chloropentanamide and PCl5 in Toluene) Start->Reaction_Setup Cyclization Add Cyclizing Agent (e.g., Hydrazoic Acid or Trimethylsilyl Azide) Reaction_Setup->Cyclization Reaction_Monitoring Monitor Reaction Progress (e.g., TLC, HPLC) Cyclization->Reaction_Monitoring Workup Quench Reaction and Perform Extraction Reaction_Monitoring->Workup Purification Purify Crude Product (e.g., Recrystallization) Workup->Purification Analysis Characterize Final Product (e.g., NMR, MP, HPLC) Purification->Analysis End End Analysis->End

References

Mechanism of boronic acid formation for biphenyl derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Mechanisms of Boronic Acid Formation for Biphenyl Derivatives

Introduction

Biphenyl boronic acids and their ester derivatives are indispensable building blocks in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Their utility is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds to form complex biaryl structures.[1][2] The development of efficient, scalable, and functional-group-tolerant methods for synthesizing these boronic acid derivatives is therefore a critical area of research.

This technical guide provides a detailed exploration of the core mechanisms governing the formation of boronic acids for biphenyl and other aryl derivatives. It is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of catalytic cycles, detailed experimental protocols, and quantitative data to facilitate practical application. The primary focus will be on two dominant transition-metal-catalyzed methodologies: the Palladium-catalyzed Miyaura borylation of aryl (pseudo)halides and the Iridium-catalyzed direct C-H borylation of arenes.

Core Synthetic Methodologies and Mechanisms

The synthesis of aryl boronic acids has evolved from classical methods requiring harsh organometallic reagents to sophisticated, mild, and highly selective transition-metal-catalyzed processes.[3][4]

Palladium-Catalyzed Miyaura Borylation

The Palladium-catalyzed borylation of aryl halides or pseudohalides (like triflates) with a diboron reagent is one of the most robust and widely used methods for preparing aryl boronic esters.[4][5] This reaction is valued for its broad substrate scope and excellent functional group tolerance.[6] A key innovation in this area is the use of tetrahydroxydiboron (B₂(OH)₄), which allows for the direct synthesis of boronic acids, simplifying the process and avoiding the use of pinacol which can complicate purification.[7][8]

Catalytic Cycle: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle, which involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a square planar Pd(II) complex. The reactivity of the halide is generally I > Br > Cl.[2]

  • Transmetalation: A base (e.g., potassium acetate, KOAc) activates the diboron reagent. The boryl group is then transferred to the palladium center from the diboron species, displacing the halide and forming an aryl-Pd(II)-boryl intermediate. This step is often the rate-determining step of the cycle.[9] The choice of ligand on the palladium center is critical to facilitate this step and prevent catalyst decomposition.[10][11]

  • Reductive Elimination: The aryl and boryl groups on the palladium center couple and are eliminated from the metal, forming the desired aryl boronic acid or ester product (Ar-B(OR)₂) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[10]

G center Pd(0)L pd_complex Ar-Pd(II)(L)-X center->pd_complex Oxidative Addition transmetal Ar-Pd(II)(L)-B(OR)₂ pd_complex->transmetal Transmetalation base_x X⁻ transmetal->center Reductive Elimination ar_boronic Ar-B(OR)₂ (Product) label_re Ar-B(OR)₂ transmetal->label_re ar_x Ar-X (Aryl Halide) boron_reagent [Base-B(OR)₂]⁻ label_oa Ar-X label_oa->center label_tm B₂(OR)₄ + Base label_tm->pd_complex

Pd-Catalyzed Miyaura Borylation Catalytic Cycle.
Iridium-Catalyzed C-H Borylation

Direct C-H borylation is a powerful strategy that avoids the need for pre-functionalized aryl halides, offering greater atom economy.[12] Iridium-based catalysts are particularly effective for this transformation.[13] The regioselectivity is a key consideration and is typically governed by steric factors, with borylation occurring at the least hindered position of the aromatic ring.[13][14]

Catalytic Cycle: The mechanism for iridium-catalyzed C-H borylation is distinct from the palladium-catalyzed pathway and is generally accepted to involve an Ir(III)/Ir(V) cycle.[12][13]

  • Catalyst Activation: An iridium precatalyst, such as [Ir(COD)OMe]₂, reacts with a bipyridine-type ligand and the diboron reagent (e.g., B₂pin₂) to form the active Ir(III) tris(boryl) catalyst.[13][14]

  • C-H Oxidative Addition: The C-H bond of the arene substrate undergoes oxidative addition to the Ir(III) center. This step forms a transient, high-energy Ir(V) hydride intermediate.[12][13]

  • Reductive Elimination: The newly formed aryl group and one of the boryl ligands are reductively eliminated from the Ir(V) center. This step forges the C-B bond, releases the borylated product, and generates an Ir(III) complex.[13]

  • Catalyst Regeneration: The resulting Ir(III) species reacts with the diboron reagent to regenerate the active Ir(III) tris(boryl) catalyst, completing the cycle.[13]

G center L-Ir(III)-(Bpin)₃ (Active Catalyst) ir_v_complex L-Ir(V)(H)(Ar)(Bpin)₃ (Ir(V) Intermediate) center->ir_v_complex C-H Oxidative Addition ir_iii_h L-Ir(III)(H)(Bpin)₂ ir_v_complex->ir_iii_h Reductive Elimination ar_bpin Ar-Bpin (Product) label_tm Ar-Bpin ir_v_complex->label_tm ir_iii_h->center Catalyst Regeneration hbpin H-Bpin ar_h Ar-H (Arene) b2pin2 B₂pin₂ label_oa Ar-H label_oa->center label_re B₂pin₂ label_re->ir_iii_h

Ir-Catalyzed C-H Borylation Catalytic Cycle.

Data Presentation: Reaction Conditions and Yields

The efficiency of boronic acid synthesis is highly dependent on the specific substrates and reaction conditions. The following tables summarize representative quantitative data for the palladium-catalyzed borylation of various aryl halides.

Table 1: Palladium-Catalyzed Miyaura Borylation of Sterically Hindered Aryl Bromides Conditions: Aryl bromide (1 mmol), bis(pinacolato)diboron (1.5 mmol), KOAc (3 mmol), Pd-precatalyst/ligand, solvent (2 mL), 100 °C, 12 h.

EntryAryl Bromide SubstratePd-Precursor (mol%)Ligand (mol%)Isolated Yield (%)
12-Bromo-1,3,5-triisopropylbenzene[Pd(cinnamyl)Cl]₂ (0.5)Ligand 5¹ (1.2)95
21-Bromo-2,6-dimethylbenzene[Pd(cinnamyl)Cl]₂ (0.5)Ligand 5¹ (1.2)96
32-Bromomesitylene[Pd(cinnamyl)Cl]₂ (0.5)Ligand 5¹ (1.2)99
49-Bromoanthracene[Pd(cinnamyl)Cl]₂ (1.0)Ligand 5¹ (2.4)91
51-Bromonaphthalene[Pd(cinnamyl)Cl]₂ (0.5)Ligand 5¹ (1.2)98

¹Ligand 5 is a specific biaryl monophosphorus ligand developed for this reaction. Data sourced from reference[4].

Table 2: Palladium-Catalyzed Borylation of Electron-Poor Polyfluorinated Aryl Halides Conditions: Aryl halide (1 equiv), boronic acid (1 equiv), Na₂CO₃ (2.2 equiv), Pd₂(dba)₃ (5 mol%), Ligand (15 mol%), THF/Toluene/H₂O, 95 °C, 60 h.

EntryAryl HalideBoronic AcidLigandYield (%)
1Iodo-pentafluorobenzene3,5-bis(trifluoromethyl)phenylboronic acidXPhos99
2Iodo-pentafluorobenzene4-fluorophenylboronic acidSPhos88
3Iodo-pentafluorobenzene2,4-difluorophenylboronic acidSPhos31³
4Iodo-pentafluorobenzene2,6-difluorophenylboronic acidSPhos40³
5Iodo-pentafluorobenzenePentafluorophenylboronic acidSPhos0

Data adapted from reference[15]. ³Contains significant amounts of homocoupling side product.

Experimental Protocols

The following sections provide generalized, detailed methodologies for the key reactions discussed.

General Experimental Workflow

The overall process for synthesis, from initial setup to final product characterization, follows a standardized workflow in synthetic organic chemistry.

General workflow for synthesis and purification.
Protocol 1: General Procedure for Palladium-Catalyzed Miyaura Borylation

This protocol describes a general method for the synthesis of an aryl boronic acid pinacol ester from an aryl halide.[16]

Materials:

  • Aryl halide (e.g., aryl bromide, 1.0 mmol, 1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 mmol, 1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), 1-5 mol%)

  • Phosphine Ligand (e.g., SPhos, XPhos, 1-10 mol%)

  • Base (e.g., Potassium Acetate (KOAc), Potassium Phosphate (K₃PO₄), 2.0-3.0 mmol)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, 5-10 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard, flame-dried glassware (round-bottom flask, condenser)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), bis(pinacolato)diboron (1.5 mmol), and base (e.g., KOAc, 3.0 mmol).

  • Inert Atmosphere: Equip the flask with a reflux condenser. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[16]

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL), followed by the palladium catalyst and the ligand.[16]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[16]

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.[16]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to yield the pure aryl boronic acid pinacol ester.[16]

Protocol 2: General Procedure for Iridium-Catalyzed C-H Borylation

This protocol provides a general method for the direct borylation of an aromatic C-H bond.[13]

Materials:

  • Aryl substrate (e.g., biphenyl, 1.0 mmol, 1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.0-1.2 mmol, 1.0-1.2 equiv)

  • Iridium precatalyst (e.g., [Ir(COD)OMe]₂, 1.5 mol%)

  • Ligand (e.g., 4,4′-di-tert-butylbipyridine (dtbpy), 3.0 mol%)

  • Anhydrous solvent (e.g., cyclohexane, THF, 5-10 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard, oven-dried glassware (Schlenk tube or sealed vial)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the iridium precatalyst (1.5 mol%) and the bipyridine ligand (3.0 mol%) to an oven-dried Schlenk tube or vial with a magnetic stir bar.

  • Reagent Addition: Add the aryl substrate (1.0 mmol) and the bis(pinacolato)diboron (1.2 mmol).

  • Solvent Addition: Add the anhydrous solvent (e.g., cyclohexane, 5 mL) via syringe.

  • Reaction: Seal the vessel tightly and heat the reaction mixture to the required temperature (typically 80-100 °C) with stirring.

  • Monitoring: Monitor the reaction for consumption of the starting material using GC-MS. Reactions are often complete in 12-48 hours.

  • Work-up: After cooling the reaction to room temperature, remove the solvent under reduced pressure.

  • Purification: The residue is typically purified directly by silica gel column chromatography to isolate the desired borylated product(s). The regioselectivity of the reaction can be determined by NMR analysis of the purified product fractions.

References

Quantum Chemical Insights into 1,1'-Biphenyl-4-yl-boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Biphenyl-4-yl-boronic acid is a versatile building block in organic synthesis, particularly in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. Its utility in medicinal chemistry and materials science is significant, making a thorough understanding of its structural and electronic properties crucial for rational drug design and the development of novel materials. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful computational lens to investigate the molecular geometry, electronic landscape, and vibrational characteristics of this compound at the atomic level. This guide offers an in-depth overview of the theoretical framework, computational methodologies, and key findings from quantum chemical studies on this compound and structurally related compounds.

Computational Methodology

The insights presented in this guide are derived from computational workflows that employ Density Functional Theory (DFT) to model the properties of this compound. A typical computational protocol for this class of molecules is outlined below.

Experimental Protocols

Geometry Optimization and Vibrational Frequency Analysis:

A common and reliable method for the geometry optimization and vibrational frequency analysis of arylboronic acids is the B3LYP functional combined with a Pople-style basis set, such as 6-31+G(d).[1]

  • Initial Structure Generation: An initial 3D structure of this compound is constructed using molecular modeling software.

  • Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is typically performed using the B3LYP functional and the 6-31+G(d) basis set. The optimization process continues until the forces on the atoms are negligible and the geometry represents a minimum on the potential energy surface.

  • Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[1]

Electronic Property Calculations:

The optimized geometry is used for single-point energy calculations to determine various electronic properties.

  • Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[2]

  • Electrostatic Potential Mapping: The molecular electrostatic potential (MEP) is calculated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Data Presentation

The following tables summarize key quantitative data obtained from DFT calculations on biphenyl derivatives and related boronic acids, providing a valuable reference for understanding the properties of this compound.

Table 1: Calculated Electronic Properties of Phenylboronic Acid Derivatives

MoleculeHOMO (eV)LUMO (eV)Energy Gap (eV)
3-ethoxyphenyl boronic acid-9.053-1.9137.140
4-ethoxyphenyl boronic acid-8.761-1.7457.016

Data for ethoxyphenyl boronic acid derivatives are presented as analogs to illustrate typical electronic property values for substituted phenylboronic acids, calculated at the B3LYP/6-311++G(d,p) level of theory.[3]

Table 2: Selected Optimized Geometrical Parameters of Biphenyl

ParameterBond Length (Å) / Angle (°)
Phenyl-Phenyl Bond Length1.50
Phenyl-Phenyl Dihedral Angle-39.8

Optimized geometry for the ground state of the parent biphenyl molecule computed with the PBE functional, provided as a reference for the core structure.[4]

Mandatory Visualization

Computational Workflow for DFT Analysis

The following diagram illustrates a typical workflow for performing quantum chemical calculations on a molecule like this compound.

DFT_Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation (DFT) cluster_analysis Data Analysis and Interpretation mol_build 1. Molecular Structure Generation (e.g., from SMILES or 2D sketch) geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31+G(d)) mol_build->geom_opt freq_calc 3. Vibrational Frequency Analysis geom_opt->freq_calc Verify Minimum Energy sp_calc 4. Single-Point Energy Calculation geom_opt->sp_calc Optimized Structure geom_analysis Optimized Geometry (Bond lengths, angles) geom_opt->geom_analysis vib_analysis Vibrational Spectra (IR, Raman) freq_calc->vib_analysis elec_analysis Electronic Properties (HOMO, LUMO, MEP) sp_calc->elec_analysis

A typical workflow for DFT calculations.
Frontier Molecular Orbitals and Chemical Reactivity

The relationship between the HOMO and LUMO energies is fundamental to understanding a molecule's reactivity. The HOMO-LUMO gap indicates the energy required to excite an electron from the highest occupied to the lowest unoccupied molecular orbital. A smaller gap generally suggests higher reactivity.[2]

FMO_Concept LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) label_reactivity Smaller ΔE ≈ Higher Reactivity Energy Energy Energy->LUMO Energy->HOMO

Frontier molecular orbital energy relationship.

References

Thermodynamic Profile of 1,1'-Biphenyl-4-yl-boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic and physicochemical properties of 1,1'-Biphenyl-4-yl-boronic acid. While exhaustive thermodynamic data remains the subject of ongoing research, this document consolidates available information and outlines established experimental protocols for its determination. This guide is intended to serve as a valuable resource for professionals in research and drug development who utilize boronic acids, particularly in applications such as Suzuki-Miyaura cross-coupling reactions.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C₁₂H₁₁BO₂[1][2][3]
Molecular Weight 198.03 g/mol [1][3][4]
Melting Point 232-245 °C[4]
CAS Number 5122-94-1[1][2][3][4]
Appearance White to cream powder[2][5]

Solubility Profile

General Solubility Trends for Phenylboronic Acids: [6][7]

Solvent ClassExpected Solubility
Ethers (e.g., THF, Diethyl ether)High
Ketones (e.g., Acetone)High
Alcohols (e.g., Methanol, Ethanol)Moderate to High
Chlorinated Solvents (e.g., Dichloromethane, Chloroform)Moderate
Aromatic Hydrocarbons (e.g., Toluene)Low to Moderate
Aliphatic Hydrocarbons (e.g., Hexane)Low

Thermal Stability

Specific experimental data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound is not extensively reported. However, boronic acids, in general, are known to undergo dehydration upon heating to form their corresponding boroxines (anhydrides). The melting point range of 232-245 °C suggests a relatively high thermal stability of the solid form.[4]

Experimental Protocols

For researchers seeking to determine the precise thermodynamic parameters of this compound, the following established experimental protocols are recommended.

Solubility Determination (Dynamic Method)

This method involves the visual or instrumental determination of the temperature at which a known concentration of the solute completely dissolves in a solvent upon controlled heating.

Procedure:

  • Sample Preparation: Accurately weigh a known mass of this compound and the desired solvent into a sealed, stirred vessel.

  • Heating and Equilibration: The mixture is heated at a slow, controlled rate (e.g., 0.5 °C/min) with continuous stirring to ensure equilibrium.

  • Dissolution Point Determination: The temperature at which the last solid particles disappear is recorded as the solubility temperature for that specific concentration.

  • Data Analysis: The experiment is repeated with different concentrations to construct a solubility curve (solubility vs. temperature).

Thermal Analysis (TGA and DSC)

Thermogravimetric Analysis (TGA):

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA pan.

  • Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Collection: The weight loss of the sample is recorded as a function of temperature. This can reveal dehydration events and the onset of thermal decomposition.

Differential Scanning Calorimetry (DSC):

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan. An empty sealed pan is used as a reference.

  • Analysis: The sample and reference pans are heated at a constant rate (e.g., 10 °C/min).

  • Data Collection: The difference in heat flow required to maintain the sample and reference at the same temperature is measured. This provides information on melting point, enthalpy of fusion, and other phase transitions.

Key Applications in Synthesis: The Suzuki-Miyaura Coupling

This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. The reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.

Below is a diagram illustrating the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Coupling cluster_activation Activation of Boronic Acid Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 Boronate [R²-B(OH)₃]⁻ Boronate->Transmetalation Base Base (e.g., OH⁻) Boronic_Acid R²-B(OH)₂ (this compound) Boronic_Acid->Boronate + Base RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Biphenyls using 1,1'-Biphenyl-4-yl-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted biphenyls are a class of organic compounds that feature prominently in medicinal chemistry and materials science.[1][2] Their unique structural and electronic properties make them key pharmacophores in a wide range of biologically active molecules, including antihypertensives, anti-inflammatory agents, and anticancer drugs.[3] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these valuable compounds, offering a straightforward route to connect two aryl groups.[4][5]

This document provides detailed application notes and experimental protocols for the synthesis of substituted biphenyls via the Suzuki-Miyaura cross-coupling of 1,1'-biphenyl-4-yl-boronic acid with various aryl halides.

Reaction Principle: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (in this case, this compound) and an organic halide.[4][5] The reaction proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[1] A base is required to activate the boronic acid for the transmetalation step.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of substituted biphenyls using this compound and an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or aryl iodide)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂])

  • Ligand (if using a catalyst like Pd(OAc)₂, e.g., Triphenylphosphine [PPh₃])

  • Base (e.g., Potassium carbonate [K₂CO₃], Sodium carbonate [Na₂CO₃], Cesium carbonate [Cs₂CO₃])

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, N,N-Dimethylformamide (DMF), or a mixture such as Toluene/Water)

  • Inert gas (Argon or Nitrogen)

  • Standard organic synthesis glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill it with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (5-10 mL). If using a solid catalyst and ligand, they can be added at the beginning with the other solids. If using a catalyst solution, add it at this stage.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously. Monitor the progress of the reaction using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from 2 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired substituted biphenyl.[1]

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids.

Table 1: Suzuki Coupling of Phenylboronic Acid with Various Aryl Halides [6]

Aryl Halide (R-X)RXCatalystBaseSolventTime (h)Yield (%)
Iodobenzene-HIPdCu@Ti₃C₂K₂CO₃Water199
4-Iodotoluene-CH₃IPdCu@Ti₃C₂K₂CO₃Water198
4-Iodoanisole-OCH₃IPdCu@Ti₃C₂K₂CO₃Water199
4-Iodonitrobenzene-NO₂IPdCu@Ti₃C₂K₂CO₃Water184
Bromobenzene-HBrPdCu@Ti₃C₂K₂CO₃Water195
4-Bromotoluene-CH₃BrPdCu@Ti₃C₂K₂CO₃Water196
4-Bromoanisole-OCH₃BrPdCu@Ti₃C₂K₂CO₃Water197
4-Bromonitrobenzene-NO₂BrPdCu@Ti₃C₂K₂CO₃Water189

Table 2: Suzuki Coupling of Various Arylboronic Acids with 4-Bromoacetophenone

Arylboronic AcidCatalystBaseSolventTime (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Water1292[1]
4-Methylphenylboronic acidPd(OAc)₂/PPh₃K₂CO₃Dioxane888[7]
4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃DMF695[8]
3-Nitrophenylboronic acidPd(PPh₃)₄K₃PO₄Toluene1675[8]

Visualizations

Reaction Mechanism

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_Ar R-Pd(II)Ln-Ar' Transmetalation->PdII_R_Ar ArBOH2 Ar'-B(OH)₂ Base Base (e.g., OH⁻) ArBOH2->Base Borate Ar'-B(OH)₃⁻ Base->Borate Borate->Transmetalation RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 Product R-Ar' RedElim->Product RX R-X (Aryl Halide) RX->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Halide, This compound, and Base B Evacuate and backfill with Inert Gas (3x) A->B C Add Anhydrous Solvent and Catalyst B->C D Heat to 80-110 °C and Stir (2-24 h) C->D E Monitor by TLC/GC-MS D->E F Cool to Room Temperature E->F G Dilute and Wash with Water and Brine F->G H Dry Organic Layer (Na₂SO₄) G->H I Filter and Concentrate H->I J Purify by Column Chromatography I->J EGFR_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Inhibitor Substituted Biphenyl (Inhibitor) Inhibitor->Dimerization Inhibits RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cellular Responses (Proliferation, Survival, etc.) ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse

References

Applications of 1,1'-Biphenyl-4-yl-boronic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Biphenyl-4-yl-boronic acid is a versatile and pivotal building block in medicinal chemistry, primarily utilized for the synthesis of complex biaryl structures that form the core of numerous therapeutic agents. Its principal application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for forming carbon-carbon bonds. This methodology has proven indispensable in the development of drugs targeting a range of diseases, most notably cardiovascular conditions and cancer. The biphenyl moiety is a privileged scaffold in drug design, offering a rigid framework that can be strategically functionalized to optimize interactions with biological targets.

This document provides detailed application notes on the use of this compound in the synthesis of Angiotensin II Receptor Blockers (ARBs), commonly known as sartans, and in the development of novel anticancer agents. It includes generalized and specific experimental protocols, quantitative data, and visual diagrams of key chemical and biological pathways to aid researchers in their drug discovery and development endeavors.

Application in the Synthesis of Angiotensin II Receptor Blockers (Sartans)

The biphenyl scaffold is a crucial pharmacophore for the sartan class of antihypertensive drugs. These drugs act by blocking the Angiotensin II receptor type 1 (AT1), a key component of the Renin-Angiotensin System (RAS), thereby preventing the vasoconstrictive effects of angiotensin II and lowering blood pressure. This compound and its derivatives are instrumental in constructing the characteristic biphenyl core of these molecules.

A key intermediate in the synthesis of several sartans, including Losartan, is 2-cyano-4'-(bromomethyl)biphenyl (OTBN). The synthesis of OTBN can be achieved via a Suzuki-Miyaura coupling reaction between a suitable bromobenzyl bromide and a cyanophenylboronic acid, or conversely, a cyanobenzyl bromide and a bromophenylboronic acid. A closely related and industrially significant approach involves the coupling of 4-bromotoluene with 2-cyanophenylboronic acid, followed by radical bromination of the methyl group.

Angiotensin II Receptor Signaling Pathway

The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and fluid balance. Angiotensin II, the primary effector of this system, binds to the AT1 receptor, a G-protein coupled receptor, leading to a cascade of intracellular events that result in vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure. Angiotensin II Receptor Blockers (ARBs) competitively inhibit the binding of angiotensin II to the AT1 receptor, thus mitigating these effects.

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion AT1_Receptor->Aldosterone_Secretion Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone_Secretion->Increased_BP ARBs Sartans (ARBs) ARBs->AT1_Receptor Blocks

Caption: Angiotensin II signaling pathway and the action of ARBs.
Experimental Protocol: Synthesis of a Key Sartan Intermediate via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl boronic acid with an aryl halide to form a biphenyl compound, a key step in the synthesis of sartans.

General Experimental Workflow

Start Start Reaction_Setup Reaction Setup: Aryl Halide, Boronic Acid, Catalyst, Base, Solvent Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Reaction_Setup->Inert_Atmosphere Heating Heat to Reaction Temp. Inert_Atmosphere->Heating Monitoring Monitor Reaction (TLC, GC, LC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Crystallization or Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Product Characterization->End

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

  • Aryl halide (e.g., 4-bromotoluene) (1.0 eq)

  • Arylboronic acid (e.g., 2-cyanophenylboronic acid) (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (0.01 - 0.05 eq)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Water (for aqueous base solutions)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.02 eq), and the base (2.5 eq).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Add the anhydrous solvent and, if using an aqueous base, a minimal amount of degassed water.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired biphenyl intermediate.

Quantitative Data for Sartan Intermediate Synthesis:

Aryl HalideArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
4-bromotoluene2-cyanophenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O901285-95
2-chlorobenzonitrile4-tolylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O100890-98

Application in Anticancer Drug Discovery

The biphenyl scaffold is a prominent feature in a variety of anticancer agents. Its rigid nature allows for the precise positioning of functional groups to interact with specific biological targets, such as enzymes and receptors involved in cancer cell proliferation and survival. This compound serves as a key starting material for the synthesis of these biphenyl-containing compounds. The Suzuki-Miyaura coupling enables the efficient construction of unsymmetrical biphenyls, which have shown potent cytotoxic activity against various cancer cell lines.

Suzuki-Miyaura Coupling Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Pd0 Pd(0)Ln Oxidative_Addition Oxidative Addition PdII_complex R1-Pd(II)Ln-X Oxidative_Addition->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_biaryl R1-Pd(II)Ln-R2 Transmetalation->PdII_biaryl Boronate [R2-B(OH)3]- Boronate->Transmetalation Reductive_Elimination Reductive Elimination PdII_biaryl->Reductive_Elimination Reductive_Elimination->Pd0 Regenerates Catalyst Product R1-R2 Reductive_Elimination->Product Aryl_Halide R1-X Aryl_Halide->Oxidative_Addition Base Base (OH-) Base->Boronate Boronic_Acid R2-B(OH)2 Boronic_Acid->Boronate Activation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of a Biphenyl-based Anticancer Agent

This protocol outlines the synthesis of an unsymmetrical biphenyl compound, a scaffold found in potent cytotoxic agents, using this compound.

Materials:

  • This compound (1.2 eq)

  • Substituted aryl bromide (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • 2M Sodium carbonate (Na₂CO₃) solution

  • Toluene

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the substituted aryl bromide (1.0 eq) in toluene.

  • Add an aqueous solution of sodium carbonate (2M).

  • To this biphasic mixture, add a solution of this compound (1.2 eq) in ethanol.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the reaction mixture.

  • Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, separate the organic layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure unsymmetrical biphenyl compound.

In Vitro Cytotoxicity Data

The synthesized biphenyl compounds can be evaluated for their anticancer activity against a panel of human cancer cell lines using assays such as the MTT or SRB assay. The results are typically expressed as the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Table of Cytotoxic Activity of Representative Biphenyl Compounds:

CompoundCancer Cell LineIC₅₀ (µM)[1][2]
Biphenyl Derivative 1DU145 (Prostate)1.52
A549 (Lung)2.18
KB (Nasopharyngeal)0.89
Biphenyl Derivative 2DU145 (Prostate)0.76
A549 (Lung)1.03
KB (Nasopharyngeal)0.45
Biphenyl Derivative 3DU145 (Prostate)0.04
A549 (Lung)0.12
KB (Nasopharyngeal)0.08

Conclusion

This compound is a cornerstone reagent in medicinal chemistry, enabling the efficient synthesis of biaryl scaffolds that are central to the activity of numerous drugs. Its application in the construction of sartans has revolutionized the treatment of hypertension, while its utility in creating novel biphenyl-containing molecules continues to fuel the discovery of new anticancer agents. The protocols and data presented herein provide a valuable resource for researchers engaged in the design and synthesis of next-generation therapeutics.

References

Application Notes and Protocols: The Use of 1,1'-Biphenyl-4-yl-boronic Acid in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic Light-Emitting Diodes (OLEDs) have emerged as a leading technology in the display and lighting industries, prized for their high contrast, wide viewing angles, and energy efficiency. The performance of these devices is intrinsically linked to the molecular architecture of the organic materials used within their multilayer structures. 1,1'-Biphenyl-4-yl-boronic acid is a key building block in the synthesis of high-performance organic materials for OLEDs. Its biphenyl core provides a rigid and electronically favorable scaffold that can be readily incorporated into more complex conjugated systems through the versatile Suzuki-Miyaura cross-coupling reaction. These resulting materials are frequently employed as hole-transporting layers (HTLs) or host materials in the emissive layer (EML) of OLED devices, contributing to their overall efficiency and stability.

This document provides detailed application notes and representative protocols for the synthesis of OLED materials using this compound and the subsequent fabrication and characterization of OLED devices.

Key Application: Synthesis of Hole Transport and Host Materials

The primary application of this compound in the context of OLEDs is its use as a precursor in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction allows for the formation of carbon-carbon bonds between the biphenyl moiety and various aryl halides, enabling the construction of larger, conjugated molecules with tailored electronic properties. These properties are critical for facilitating the efficient injection and transport of charge carriers (holes and electrons) and for hosting the light-emitting guest molecules within the OLED structure.

A prominent example of a material class where a biphenyl core is essential is in carbazole-based host materials like 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP).[2][3] The biphenyl linker in CBP connects two hole-transporting carbazole units, resulting in a material with a high triplet energy and good thermal stability, making it an excellent host for phosphorescent emitters.

Below is a diagram illustrating the general principle of the Suzuki-Miyaura coupling reaction for the synthesis of an OLED material.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions Biphenyl_Boronic_Acid This compound Product Biphenyl-containing OLED Material (Ar-Biphenyl) Biphenyl_Boronic_Acid->Product + Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent Solvent->Product OLED_Structure cluster_device OLED Device Layers Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) Cathode->EIL ETL Electron Transport Layer (ETL) EIL->ETL EML Emissive Layer (EML) (Host + Guest) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL Light_Emission Light Emission EML->Light_Emission Recombination HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode Substrate Glass Substrate Anode->Substrate OLED_Workflow cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_testing Device Testing Synthesis Suzuki Coupling Reaction (this compound + Aryl Halide) Purification Purification (Crystallization, Chromatography) Synthesis->Purification Characterization Material Characterization (NMR, MS, etc.) Purification->Characterization Substrate_Prep Substrate Cleaning (Sonication, UV-Ozone) Characterization->Substrate_Prep Deposition Vacuum Thermal Evaporation (HIL, HTL, EML, ETL, EIL, Cathode) Substrate_Prep->Deposition Encapsulation Device Encapsulation Deposition->Encapsulation EL_Testing Electroluminescence Measurement (Current-Voltage-Luminance) Encapsulation->EL_Testing Performance_Analysis Performance Analysis (Efficiency, Lifetime, Spectra) EL_Testing->Performance_Analysis

References

Application Notes and Protocols: 1,1'-Biphenyl-4-yl-boronic Acid as a Precursor for Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,1'-Biphenyl-4-yl-boronic acid as a crucial precursor in the synthesis of calamitic (rod-shaped) liquid crystals. The biphenyl core is a fundamental structural motif in many liquid crystalline materials, imparting the necessary rigidity and anisotropy for the formation of mesophases. This document details the synthesis of biphenyl-containing liquid crystals via the Suzuki-Miyaura cross-coupling reaction, outlines their characterization, and presents key performance data.

Introduction to Biphenyl Liquid Crystals

Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1] Molecules that form liquid crystal phases, known as mesogens, possess anisotropic shapes, typically being elongated and rigid.[1][2] The biphenyl moiety is a common building block in the design of such mesogens due to its linear and rigid structure, which promotes the orientational order required for liquid crystallinity.[3] By modifying the terminal groups and lateral substituents on the biphenyl core, the physical properties of the resulting liquid crystal, such as its mesophase behavior, temperature range, and electro-optical response, can be finely tuned.[4]

This compound is a key starting material for introducing the biphenyl core into a target molecule. Its primary application in this context is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[5][6] This reaction is highly valued for its mild conditions, tolerance to a wide range of functional groups, and the commercial availability of diverse boronic acids.[5]

Data Presentation

Table 1: Suzuki-Miyaura Coupling for the Synthesis of Biphenyl Liquid Crystal Precursors

This table summarizes typical reaction conditions and yields for the synthesis of biphenyl derivatives using this compound and various aryl bromides, which are common precursors to liquid crystals.

EntryAryl Bromide (Ar-Br)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O801292
24-BromobenzonitrilePd(dppf)Cl₂ (2)Cs₂CO₃Dioxane100895
31-Bromo-4-pentylbenzenePd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O110690
44-BromonitrobenzenePd(PPh₃)₄ (3)Na₂CO₃DMF/H₂O901688
Table 2: Phase Transition Temperatures of 4-Alkoxy-4'-cyanobiphenyls (nOCB)

The following table presents the melting points (Tₘ) and clearing points (Tₙᵢ, nematic-isotropic transition) for a homologous series of 4-alkoxy-4'-cyanobiphenyl liquid crystals, demonstrating the effect of the alkoxy chain length (n).

Compound (n)Tₘ (°C)Tₙᵢ (°C)
5OCB4868
6OCB5776
7OCB5475
8OCB54.567
9OCB6479.5
Table 3: Electro-Optical Properties of Selected Biphenyl Liquid Crystals

This table highlights key electro-optical properties for representative biphenyl liquid crystals at a standardized temperature.

CompoundBirefringence (Δn) at 589 nmDielectric Anisotropy (Δε) at 1 kHz
5CB (4-pentyl-4'-cyanobiphenyl)0.19+11.5
5OCB (4-pentyloxy-4'-cyanobiphenyl)0.21+12.0
E7 (a eutectic mixture)0.225+13.8

Experimental Protocols

Protocol 1: Synthesis of 4-Alkoxy-4'-cyanobiphenyl via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of a 4-alkoxy-4'-cyanobiphenyl, a common liquid crystal, using this compound as a precursor.

Materials:

  • This compound

  • 4-Bromobenzonitrile

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Ethanol, Water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard organic synthesis glassware

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), 4-bromobenzonitrile (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Ethanol/Water in a 3:1:1 ratio) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 6-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 4-alkoxy-4'-cyanobiphenyl.

Protocol 2: Characterization of Liquid Crystalline Properties

1. Polarized Optical Microscopy (POM):

  • Purpose: To visually identify liquid crystal phases and their transitions.[7]

  • Procedure:

    • Place a small amount of the synthesized compound on a clean glass slide and cover with a coverslip.

    • Position the slide on a hot stage attached to a polarized light microscope.

    • Heat the sample at a controlled rate and observe the textural changes through the crossed polarizers.

    • Record the temperatures at which phase transitions occur (e.g., crystal to nematic, nematic to isotropic). The characteristic textures (e.g., schlieren, marbled) are indicative of specific liquid crystal phases.[2]

2. Differential Scanning Calorimetry (DSC):

  • Purpose: To quantitatively determine the phase transition temperatures and associated enthalpy changes.[4]

  • Procedure:

    • Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point.

    • Cool the sample at the same rate to a temperature below its melting point.

    • Perform a second heating and cooling cycle to ensure thermal history is removed.

    • The phase transition temperatures are identified as the onset or peak of the endothermic or exothermic transitions in the heat flow curve.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) (Oxidative Addition Product) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) (Transmetalation Product) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)₂) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' (Coupled Product) Ar-Pd(II)-Ar'(L2)->Ar-Ar' ArX Aryl Halide (Ar-X) ArB Boronic Acid Derivative (Ar'-B(OR)₂) Base Base (e.g., K₂CO₃)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis_Workflow start Start reagents Combine Reactants: This compound, Aryl Halide, Catalyst, Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitoring Monitor Reaction by TLC or GC-MS reaction->monitoring workup Cool, Dilute, and Wash monitoring->workup Reaction Complete purification Dry and Purify by Column Chromatography workup->purification characterization Characterize Product: NMR, MS, etc. purification->characterization end End characterization->end Property_Relationship cluster_precursor Precursor: this compound cluster_modification Molecular Modification cluster_properties Resulting Liquid Crystal Properties precursor Biphenyl Core terminal_group Terminal Group (e.g., -CN, -OR) lateral_substituent Lateral Substituent (e.g., -F) birefringence Birefringence (Δn) mesophase Mesophase Type (Nematic, Smectic) terminal_group->mesophase clearing_point Clearing Point (Tₙᵢ) terminal_group->clearing_point dielectric_anisotropy Dielectric Anisotropy (Δε) terminal_group->dielectric_anisotropy lateral_substituent->clearing_point lateral_substituent->dielectric_anisotropy

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1,1'-Biphenyl-4-yl-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reactions utilizing 1,1'-Biphenyl-4-yl-boronic acid. This versatile building block is instrumental in the synthesis of complex organic molecules, particularly terphenyl and quaterphenyl structures, which are of significant interest in medicinal chemistry and materials science.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[1][2] This reaction is widely favored in both academic and industrial settings due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of boronic acids.[3][4] this compound serves as a key precursor for introducing the biphenyl moiety, enabling the synthesis of extended aromatic systems.

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the active Pd(0) catalyst.[5]

Applications in Synthesis

Palladium-catalyzed cross-coupling reactions with this compound are particularly useful for the synthesis of:

  • Terphenyl Derivatives: The reaction of this compound with aryl halides provides a direct route to unsymmetrical p-terphenyls. These structures are common motifs in biologically active molecules and advanced materials.

  • Quaterphenyl Derivatives: Sequential or double Suzuki-Miyaura coupling reactions using dihaloarenes and this compound allow for the construction of linear quaterphenyl systems.

  • Functionalized Biaryls: The reaction tolerates a wide range of functional groups on the coupling partner, enabling the synthesis of complex molecules with diverse chemical properties.[4]

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides.

Table 1: Synthesis of Terphenyl Derivatives

EntryAryl HalidePalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)PCy₃·HBF₄ (0.4)K₂CO₃ (2)Toluene/H₂O80290-95
24-BromotoluenePd(OAc)₂ (0.2)PCy₃·HBF₄ (0.4)Cs₂CO₃ (2)Toluene/H₂O80290
31-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O801285
44-BromobenzonitrilePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane1001888

Table 2: Synthesis of Quaterphenyl Derivatives

EntryDihaloarenePalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
11,4-DibromobenzenePd(PPh₃)₄ (5)-K₂CO₃ (3)DMF/H₂O902485
24,4'-DibromobiphenylPdCl₂(dppf) (3)-K₃PO₄ (3)1,4-Dioxane1002482

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-Substituted-p-terphenyls

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with various aryl bromides.

Materials:

  • This compound (1.1 - 1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (0.2 - 2 mol%)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.4 - 4 mol%) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Toluene

  • Deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).[3]

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.[3]

  • Solvent and Catalyst Addition: Under the inert atmosphere, add toluene (e.g., 5 mL) and deionized water (e.g., 0.5 mL).[6] Then, add the palladium catalyst and ligand.[3][6]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired terphenyl derivative.[3]

Protocol 2: Synthesis of a Quaterphenyl Derivative via Double Suzuki-Miyaura Coupling

This protocol describes the synthesis of a symmetrical quaterphenyl by reacting a dihaloarene with two equivalents of this compound.

Materials:

  • 1,4-Dibromobenzene (1.0 equivalent)

  • This compound (2.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine 1,4-dibromobenzene (1.0 mmol), this compound (2.2 mmol), and potassium carbonate (3.0 mmol).

  • Inert Atmosphere: Purge the flask with an inert gas for 10-15 minutes.

  • Solvent and Catalyst Addition: Add DMF and water (e.g., 4:1 v/v) to the flask, followed by the addition of Pd(PPh₃)₄.

  • Reaction: Heat the mixture at 90 °C with stirring for 24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and add water. Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the quaterphenyl product.

Visualizations

The following diagrams illustrate the key processes described in these application notes.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Product Reductive Elimination->Ar-Ar' Ar-X Aryl Halide Ar-X->Oxidative Addition R-B(OH)2 Boronic Acid Base Base R-B(OH)2->Base Base->Transmetalation

Caption: Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Aryl Halide, This compound, and Base Inert Establish Inert Atmosphere Reactants->Inert Solvent_Catalyst Add Solvent and Pd Catalyst/Ligand Inert->Solvent_Catalyst Heating Heat and Stir (Monitor by TLC/GC-MS) Solvent_Catalyst->Heating Cooling Cool to Room Temperature Heating->Cooling Extraction Extraction with Organic Solvent Cooling->Extraction Drying Dry and Concentrate Extraction->Drying Purification Purify by Chromatography or Recrystallization Drying->Purification

Caption: General Experimental Workflow

References

Application Notes and Protocols for Fluorescent Sensors Based on 1,1'-Biphenyl-4-yl-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of fluorescent sensors derived from 1,1'-biphenyl-4-yl-boronic acid and related phenylboronic acids. These sensors are powerful tools for the detection of biologically relevant molecules such as glucose and catecholamines, with significant applications in biomedical research and drug development.

Introduction

Fluorescent sensors based on boronic acids have emerged as a versatile platform for the detection of cis-diol-containing molecules. The core principle of their function lies in the reversible covalent interaction between the boronic acid moiety and the 1,2- or 1,3-diols present in target analytes. This binding event modulates the fluorescence properties of an attached fluorophore, leading to a detectable signal. This compound serves as a key structural motif in the design of these sensors, offering a rigid framework that can be readily functionalized with various fluorophores to tune the sensor's optical properties.

The primary signaling mechanisms involved are Photo-induced Electron Transfer (PET) and Internal Charge Transfer (ICT).[1][2] In a typical "turn-on" sensor operating via a PET mechanism, the boronic acid group quenches the fluorescence of the nearby fluorophore. Upon binding to a diol, the electronic properties of the boron center are altered, inhibiting the PET process and restoring fluorescence.[3]

Data Presentation

The following tables summarize the quantitative data for various boronic acid-based fluorescent sensors, highlighting their performance in detecting key analytes.

Table 1: Binding Constants of Boronic Acid-Based Fluorescent Sensors for Saccharides

Sensor TypeAnalyteBinding Constant (K) [M⁻¹]pHCo-solventReference
Phenylboronic Acid (PBA)D-Fructose43657.4Aqueous[1][2]
Phenylboronic Acid (PBA)D-Glucose1107.4Aqueous[1][2]
Anthracene-based diboronic acid (Sensor 16)D-Fructose353102% Methanol[2][4]
Anthracene-based diboronic acid (Sensor 16)D-Glucose1378102% Methanol[2][4]
BODIPY-based monoboronic acidD-Fructose398 (log K = 2.6)N/AN/A[5]
BODIPY-based monoboronic acidD-Glucose5.6 (log K = 0.75)N/AN/A[5]
Binaphthol-based diboronic acid (Sensor R1)D-Glucose2016N/A[4]
Binaphthol-based diboronic acid (Sensor R1)D-Glucose2428N/A[4]

Table 2: Detection Limits of Boronic Acid-Based Fluorescent Sensors

Sensor TypeAnalyteLimit of Detection (LOD)Reference
Anthracene-based diboronic acid (Sensor 11)Glucose0.8 µM[2]
Cyano-substituted diboronic acid (CN-DBA)Glucose1.51 µM[6]
3-Hydroxyphenylboronic acid (3-HPBA)Dopamine50 nM[7]
Boronic acid-functionalized carbon dotsDopamine4.25 nM[8]
BODIPY-based monoboronic acidFructose32 µM[5]

Experimental Protocols

General Protocol for Glucose Sensing

This protocol provides a general framework for the detection of glucose using a phenylboronic acid-based fluorescent sensor. Optimization of parameters such as sensor concentration, pH, and incubation time may be necessary for specific sensors and experimental conditions.

Materials:

  • Phenylboronic acid-based fluorescent sensor

  • Glucose stock solution (e.g., 1 M in deionized water)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Deionized water

  • Fluorometer

Procedure:

  • Preparation of Sensor Stock Solution: Prepare a stock solution of the fluorescent sensor (e.g., 1 mM) in a suitable solvent (e.g., DMSO or methanol).

  • Preparation of Working Solutions:

    • Prepare a series of glucose standards by diluting the glucose stock solution with phosphate buffer to achieve the desired concentration range (e.g., 0-20 mM).

    • Prepare a working solution of the fluorescent sensor by diluting the stock solution in phosphate buffer to the desired final concentration (e.g., 10 µM).

  • Measurement:

    • To a cuvette, add the sensor working solution.

    • Place the cuvette in the fluorometer and record the initial fluorescence intensity at the appropriate excitation and emission wavelengths for the specific sensor.

    • Add a small aliquot of a glucose standard to the cuvette, mix thoroughly, and allow the solution to incubate for a specified time (e.g., 5-10 minutes) to reach equilibrium.

    • Record the fluorescence intensity.

    • Repeat the addition of glucose standards to obtain a calibration curve.

  • Data Analysis:

    • Plot the fluorescence intensity (or the change in fluorescence intensity) as a function of glucose concentration.

    • For unknown samples, measure the fluorescence intensity under the same conditions and determine the glucose concentration from the calibration curve.

Detailed Protocol for Dopamine Detection using 3-Hydroxyphenylboronic Acid (3-HPBA)

This protocol is adapted from a method for the rapid and sensitive detection of dopamine.[7]

Materials:

  • 3-Hydroxyphenylboronic acid (3-HPBA)

  • Dopamine hydrochloride

  • Sodium carbonate buffer (25 mM, pH 10.5)

  • Deionized water

  • Fluorometer

Procedure:

  • Preparation of Reagent Solutions:

    • Prepare an 8 mM solution of 3-HPBA in deionized water.

    • Prepare a stock solution of dopamine hydrochloride in deionized water and create a series of dilutions to the desired concentrations (e.g., 0 to 400 µM).

  • Detection Assay:

    • In a 2 mL Eppendorf tube, mix 0.5 mL of the dopamine solution (or sample) with 0.1 mL of the 8 mM 3-HPBA solution.

    • Add 0.4 mL of the 25 mM sodium carbonate buffer (pH 10.5).

    • Incubate the mixture for 5 minutes at 25°C.

  • Fluorescence Measurement:

    • Transfer the reaction solution to a cuvette.

    • Record the fluorescence spectrum using an excitation wavelength of 417 nm and measure the emission intensity at the maximum peak around 470 nm.[7]

  • Quantification:

    • Generate a calibration curve by plotting the fluorescence intensity at 470 nm against the dopamine concentration.

    • Determine the concentration of dopamine in unknown samples by comparing their fluorescence intensity to the calibration curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms and workflows described in these application notes.

G Signaling Mechanism of a 'Turn-On' PET-based Boronic Acid Sensor cluster_0 Sensor in 'Off' State cluster_1 Analyte Binding cluster_2 Sensor in 'On' State Fluorophore_quenched Fluorophore (F) Boronic_Acid Boronic Acid (-B(OH)2) PET Photo-induced Electron Transfer (PET) Diol cis-Diol Analyte (e.g., Glucose) Boronic_Acid->Diol Binding PET->Fluorophore_quenched Quenches Fluorescence Boronate_Ester Boronate Ester Diol->Boronate_Ester Forms Fluorophore_emits Fluorophore (F*) Boronate_Ester->Fluorophore_emits Allows Fluorescence No_PET PET is Inhibited G Experimental Workflow for Analyte Detection Start Start Prepare_Reagents Prepare Sensor and Analyte Solutions Start->Prepare_Reagents Mix_Solutions Mix Sensor with Analyte or Sample Prepare_Reagents->Mix_Solutions Incubate Incubate for a Defined Period Mix_Solutions->Incubate Measure_Fluorescence Measure Fluorescence (Excitation/Emission) Incubate->Measure_Fluorescence Data_Analysis Analyze Data and Generate Calibration Curve Measure_Fluorescence->Data_Analysis Determine_Concentration Determine Unknown Concentration Data_Analysis->Determine_Concentration End End Determine_Concentration->End G Logical Relationship of Sensor Components and Function Boronic_Acid Boronic Acid Moiety (Recognition Unit) Linker Linker Boronic_Acid->Linker Binding_Event Reversible Covalent Binding Boronic_Acid->Binding_Event Fluorophore Fluorophore (Signaling Unit) Fluorophore->Linker Signal_Transduction Signal Transduction (e.g., PET, ICT) Linker->Signal_Transduction Analyte cis-Diol Analyte Analyte->Binding_Event Binding_Event->Signal_Transduction Fluorescence_Change Change in Fluorescence Signal_Transduction->Fluorescence_Change

References

The Pivotal Role of 1,1'-Biphenyl-4-yl-boronic Acid in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, kinase inhibitors have emerged as a major focus of modern drug discovery. A common structural motif found in numerous potent and selective kinase inhibitors is the biphenyl moiety. This group often plays a key role in establishing critical interactions within the ATP-binding pocket of the kinase, contributing to the inhibitor's affinity and selectivity. 1,1'-Biphenyl-4-yl-boronic acid is an indispensable building block for the efficient introduction of this biphenyl scaffold into drug candidates, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This application note will detail the role of this compound in the synthesis of inhibitors for key kinases such as p38 MAP kinase, Checkpoint Kinase 1 (CHK1), and Leucine-Rich Repeat Kinase 2 (LRRK2), and provide detailed experimental protocols.

The Suzuki-Miyaura Coupling: A Gateway to Biphenyl-Containing Kinase Inhibitors

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] The reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide in the presence of a palladium catalyst and a base. The mild reaction conditions and tolerance of a wide variety of functional groups make it an ideal method for the late-stage functionalization of complex molecules in drug discovery.[2]

In the context of kinase inhibitor synthesis, this compound serves as the donor of the biphenyl moiety, which is coupled to a heterocyclic core or another aromatic ring of the inhibitor scaffold.

Application in the Synthesis of Specific Kinase Inhibitors

The biphenyl group introduced via this compound can contribute to inhibitor potency and selectivity by engaging in hydrophobic interactions, pi-stacking, and van der Waals forces within the kinase active site. Below are examples of kinase inhibitor classes where this building block is of significant importance.

p38 Mitogen-Activated Protein (MAP) Kinase Inhibitors

The p38 MAP kinase signaling pathway is a key regulator of inflammatory responses, making it a prime target for the treatment of autoimmune diseases and inflammatory conditions.[3] A class of potent p38 inhibitors, known as biphenyl amides (BPAs), feature a prominent biphenyl group that is crucial for their activity.[4]

Quantitative Data: Biphenyl Amide p38 Kinase Inhibitors

Compound ClassTarget KinaseRepresentative IC50 (nM)
Biphenyl Amidesp38α1 - 100

Note: IC50 values are highly dependent on the specific analog and assay conditions.

Checkpoint Kinase 1 (CHK1) Inhibitors

CHK1 is a critical component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to the effects of chemotherapy and radiation.[3] Several series of CHK1 inhibitors incorporate a biphenyl scaffold to achieve high potency. For instance, (5-arylamino-2H-pyrazol-3-yl)-biphenyl-2',4'-diols have been identified as novel and potent human CHK1 inhibitors.

Quantitative Data: Biphenyl-Containing CHK1 Inhibitors

Compound ClassTarget KinaseRepresentative IC50 (nM)
(5-arylamino-2H-pyrazol-3-yl)-biphenyl-2',4'-diolsCHK110 - 500

Note: IC50 values can vary significantly based on the specific substitutions on the biphenyl and pyrazole cores.

Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors

Mutations in the LRRK2 gene are a common cause of familial and sporadic Parkinson's disease, making LRRK2 a promising therapeutic target. The development of potent and selective LRRK2 inhibitors is an active area of research, with many candidates featuring a biphenyl moiety to enhance binding affinity.

Quantitative Data: Biphenyl-Containing LRRK2 Inhibitors

Compound ClassTarget KinaseRepresentative IC50 (nM)
Various Heterocyclic ScaffoldsLRRK2 (wild-type and mutants)5 - 200

Note: The potency of LRRK2 inhibitors can be influenced by the specific mutation being targeted.

Experimental Protocols

The following protocols provide a general framework for the synthesis of biphenyl-containing kinase inhibitors using Suzuki-Miyaura cross-coupling. A highly efficient one-pot borylation/Suzuki reaction protocol is also presented, which avoids the need to isolate the boronic ester intermediate.[2]

General Protocol for Suzuki-Miyaura Coupling

This protocol describes the coupling of an aryl halide (representing the kinase inhibitor core) with this compound.

Materials:

  • Aryl halide (e.g., bromo-substituted heterocyclic core) (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl-containing kinase inhibitor.

One-Pot Borylation/Suzuki Reaction Protocol (Microwave-Assisted)

This advanced protocol is for the coupling of two different aryl halides, where one is converted in situ to a boronic ester, which then couples with the second aryl halide. This can be adapted for the synthesis of biphenyl-containing scaffolds.[2]

Materials:

  • Aryl Halide 1 (e.g., a precursor to the biphenyl moiety) (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

  • Potassium acetate (KOAc) (1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • 1,4-Dioxane (anhydrous)

  • Aryl Halide 2 (kinase inhibitor core) (1.0 equiv)

  • 2M Aqueous sodium carbonate (Na₂CO₃) (3.0 equiv)

Procedure:

  • Borylation Step: In a microwave vial, combine Aryl Halide 1, bis(pinacolato)diboron, potassium acetate, and Pd(PPh₃)₄ in 1,4-dioxane.

  • Seal the vial and heat in a microwave reactor at 100 °C for 10-30 minutes.

  • Suzuki Coupling Step: To the cooled reaction mixture, add Aryl Halide 2 and the aqueous sodium carbonate solution.

  • Reseal the vial and heat in the microwave reactor at 120-150 °C for 15-45 minutes.

  • After cooling, extract the product with an appropriate organic solvent, wash with water and brine, and dry.

  • Purify the product by column chromatography.

Representative Yields for Suzuki-Miyaura Reactions:

Coupling PartnersCatalyst SystemConditionsYield (%)
Aryl Bromide + this compoundPd(PPh₃)₄ / K₂CO₃Dioxane/H₂O, 90°C70-95
One-Pot: Aryl Bromide 1 + B₂pin₂ then Aryl Bromide 2Pd(PPh₃)₄ / KOAc then Na₂CO₃Dioxane, Microwave60-85

Signaling Pathway and Experimental Workflow Diagrams

G General Kinase Inhibitor Synthesis Workflow cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product & Purification Aryl Halide (Kinase Core) Aryl Halide (Kinase Core) Reaction Pd Catalyst Base Solvent, Heat Aryl Halide (Kinase Core)->Reaction This compound This compound This compound->Reaction Crude Product Crude Product Reaction->Crude Product Purification Column Chromatography Crude Product->Purification Final Kinase Inhibitor Final Kinase Inhibitor Purification->Final Kinase Inhibitor

Caption: General workflow for synthesizing biphenyl-containing kinase inhibitors.

p38_pathway Simplified p38 MAPK Signaling Pathway Stress Stimuli Stress Stimuli MAP3Ks MAP3Ks (e.g., TAK1, ASK1) Stress Stimuli->MAP3Ks MKK3_6 MKK3/6 MAP3Ks->MKK3_6 p38 p38 MKK3_6->p38 Downstream Targets Downstream Targets (e.g., MK2, ATF2) p38->Downstream Targets Inflammation_Apoptosis Inflammation, Apoptosis, Cell Cycle Arrest Downstream Targets->Inflammation_Apoptosis

Caption: Overview of the p38 MAPK signaling cascade.

CHK1_pathway Simplified ATR-CHK1 Signaling Pathway DNA_Damage DNA Damage (Replication Stress) ATR ATR DNA_Damage->ATR CHK1 CHK1 ATR->CHK1 Cdc25 Cdc25 Phosphatases CHK1->Cdc25 Cell_Cycle_Arrest Cell Cycle Arrest (S and G2/M phases) Cdc25->Cell_Cycle_Arrest inhibition of Cdk activity

Caption: Key components of the ATR-CHK1 DNA damage response.

LRRK2_pathway Simplified LRRK2 Signaling Pathway LRRK2_Mutations LRRK2 Mutations (e.g., G2019S) LRRK2 LRRK2 LRRK2_Mutations->LRRK2 increased kinase activity Rab_GTPases Rab GTPases LRRK2->Rab_GTPases Vesicular_Trafficking Vesicular Trafficking, Autophagy, Cytoskeletal Dynamics Rab_GTPases->Vesicular_Trafficking Neuronal_Dysfunction Neuronal Dysfunction (Parkinson's Disease) Vesicular_Trafficking->Neuronal_Dysfunction

Caption: LRRK2's role in cellular processes linked to Parkinson's disease.

Conclusion

This compound is a critical reagent in the synthesis of a wide range of kinase inhibitors. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient incorporation of the biphenyl moiety, a key pharmacophore for achieving high potency and selectivity. The protocols and data presented herein provide a valuable resource for researchers engaged in the design and synthesis of novel kinase inhibitors for various therapeutic applications.

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 1,1'-Biphenyl-4-yl-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials.[1] The advent of microwave-assisted organic synthesis has revolutionized this transformation, offering significant advantages in terms of reaction speed, efficiency, and reproducibility.[1] This document provides detailed application notes and experimental protocols for the microwave-assisted Suzuki coupling of 1,1'-Biphenyl-4-yl-boronic acid with various aryl halides, a key transformation for the synthesis of terphenyl and quaterphenyl scaffolds often found in advanced materials and drug candidates.

Microwave heating accelerates the reaction by efficiently and uniformly heating the reaction mixture, leading to dramatically reduced reaction times, often from hours to minutes, and frequently resulting in higher yields with fewer byproducts.[1]

Data Presentation

The following tables summarize quantitative data for the microwave-assisted Suzuki coupling of this compound with various aryl halides under different reaction conditions.

Table 1: Coupling with Aryl Bromides

EntryAryl BromideCatalyst (mol%)BaseSolventTemp. (°C)Time (min)Yield (%)
14-BromotoluenePd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O1001595
24-BromoanisolePd(OAc)₂ (5) / SPhos (10)Cs₂CO₃1,4-Dioxane1201098
31-Bromo-4-nitrobenzenePdCl₂(dppf) (3)K₃PO₄DMF/H₂O150592
44-BromoacetophenonePd(PPh₃)₄ (2)Na₂CO₃Ethanol/H₂O1102088
52-BromopyridinePd(OAc)₂ (5) / XPhos (10)K₃PO₄Toluene/H₂O1301585

Table 2: Coupling with Aryl Chlorides

EntryAryl ChlorideCatalyst (mol%)BaseSolventTemp. (°C)Time (min)Yield (%)
14-ChlorotoluenePd(OAc)₂ (2) / SPhos (4)K₃PO₄1,4-Dioxane/H₂O1503085
24-ChloroanisolePd₂(dba)₃ (2) / XPhos (4)K₃PO₄t-Amyl alcohol1402090
31-Chloro-4-nitrobenzenePEPPSI-IPr (1)K₂CO₃Dioxane1501594
44-ChloroacetophenonePd(OAc)₂ (3) / RuPhos (6)Cs₂CO₃DMF1602578
52-ChloropyridinePd-G3-XPhos (2)K₃PO₄1,4-Dioxane1503082

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki Coupling

This protocol provides a general starting point for the microwave-assisted Suzuki coupling of this compound with an aryl halide. Optimization of the catalyst, base, solvent, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Microwave reactor vial with a stir bar

  • Microwave synthesizer

Procedure:

  • To a microwave reactor vial, add the aryl halide (e.g., 0.5 mmol), this compound (0.6 mmol), palladium catalyst (e.g., 0.01-0.025 mmol), and base (e.g., 1.0-1.5 mmol).

  • Add the degassed solvent (e.g., 2.5 mL) to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave synthesizer.

  • Irradiate the reaction mixture at the desired temperature (e.g., 100-150 °C) for the specified time (e.g., 5-30 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Quench the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Coupling with an Aryl Chloride using a Buchwald Ligand

This protocol is adapted for less reactive aryl chlorides, often requiring more active catalyst systems.

Materials:

  • This compound (1.5 equivalents)

  • Aryl chloride (1.0 equivalent)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Buchwald ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3 equivalents)

  • Anhydrous, degassed solvent (e.g., t-Amyl alcohol)

  • Microwave reactor vial with a stir bar

  • Microwave synthesizer

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst and the Buchwald ligand to a microwave reactor vial.

  • Add the aryl chloride (e.g., 0.4 mmol), this compound (0.6 mmol), and base (1.2 mmol).

  • Add the anhydrous, degassed solvent (e.g., 2 mL).

  • Seal the vial and remove it from the glovebox.

  • Place the vial in the microwave synthesizer and irradiate at the optimized temperature (e.g., 140-160 °C) for the determined time (e.g., 20-40 minutes).

  • Follow the workup and purification procedure as described in the general protocol.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_halide Ar-Pd(II)L₂-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_aryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Boronic_Acid Ar'B(OH)₂ Base Base Boronic_Acid->Base Activation Base->Transmetalation Aryl_Halide Ar-X Aryl_Halide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents 1. Add Reactants to Microwave Vial (Aryl Halide, Boronic Acid, Catalyst, Base) start->reagents solvent 2. Add Degassed Solvent reagents->solvent seal 3. Seal Vial solvent->seal microwave 4. Microwave Irradiation (Set Temperature and Time) seal->microwave cool 5. Cool to Room Temperature microwave->cool workup 6. Aqueous Workup (Quench, Extract, Wash, Dry) cool->workup concentrate 7. Concentrate Under Reduced Pressure workup->concentrate purify 8. Column Chromatography concentrate->purify product Final Product purify->product

Caption: General workflow for microwave-assisted Suzuki coupling.

References

Application Notes and Protocols for Efficient Suzuki-Miyaura Coupling of 1,1'-Biphenyl-4-yl-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting the optimal ligand and reaction conditions for the efficient Suzuki-Miyaura cross-coupling of 1,1'-biphenyl-4-yl-boronic acid. This sterically demanding boronic acid is a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. The following sections detail ligand selection criteria, present quantitative data for catalyst system performance, and provide detailed experimental protocols.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organic halide or triflate.[1] Its popularity stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids.[1] For sterically hindered substrates like this compound, the choice of ligand is critical to achieving high yields and preventing side reactions such as deboronation and homocoupling.[2][3]

Ligand Selection for Coupling of this compound

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the phosphine ligand coordinated to the palladium center. For sterically hindered boronic acids, bulky and electron-rich ligands are generally preferred as they promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.[4][5]

Key characteristics of effective ligands include:

  • Bulkiness: Large, sterically demanding ligands facilitate the reductive elimination step, which is often the rate-limiting step for hindered substrates.[5][6]

  • Electron-donating ability: Electron-rich phosphines increase the electron density on the palladium center, promoting the oxidative addition of the aryl halide.[5][7]

  • Stability: The ligand should form a stable complex with palladium to prevent catalyst decomposition at elevated temperatures.[8]

Commonly employed classes of ligands for this type of transformation include the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos) and bulky trialkylphosphines (e.g., tricyclohexylphosphine (PCy₃), tri-tert-butylphosphine (P(t-Bu)₃)).[7][9]

Data Presentation: Ligand Performance in Suzuki-Miyaura Coupling

The following tables summarize the performance of various ligand and catalyst systems in the Suzuki-Miyaura coupling of aryl halides with phenylboronic acid derivatives, providing insights into suitable conditions for this compound.

Table 1: Coupling of Aryl Chlorides with Phenylboronic Acids

EntryAryl ChlorideBoronic AcidLigandCatalyst PrecursorBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-ChlorotoluenePhenylboronic acidSPhosPd(OAc)₂K₃PO₄TolueneRT298[9]
22-Chloro-1,3-dimethylbenzenePhenylboronic acidWK-phosPd(OAc)₂K₃PO₄Toluene1101295[10]
34-ChlorobenzonitrilePhenylboronic acidFe₃O₄@SiO₂-DTPA-Pd-K₂CO₃Ethanol/Water80197.93[10]
4Deactivated/Hindered Aryl ChloridesVarious Phenylboronic acids(t-Bu)PCy₂Pd(PPh₃)₄K₃PO₄Dioxane10012up to 92[11]

Table 2: Coupling of Aryl Bromides with Phenylboronic Acids

EntryAryl BromideBoronic AcidLigandCatalyst PrecursorBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Bromotoluene2-Methylphenylboronic acidR-PhosPd(dba)₂K₃PO₄·H₂OTHF50198[8]
29-Bromoanthracene2-Phenylphenylboronic acidR-PhosPd(dba)₂K₃PO₄·H₂OTHF500.5100[8]
34-BromotoluenePhenylboronic acid4iPd(dba)₂K₂CO₃Dioxane602492[12]
4Various Aryl BromidesPhenylboronic acidLₙ@β-CDPdCl₂K₃PO₄·7H₂OWater-480-100[13]

Visualizing the Suzuki-Miyaura Coupling

The following diagrams illustrate the fundamental mechanism of the Suzuki-Miyaura coupling, a typical experimental workflow, and a decision-making process for ligand selection.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂(X) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'B(OH)₂ Base ArPdAr Ar-Pd(II)L₂(Ar') Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0  Regeneration of Catalyst Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, and Base inert Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent_cat Add Solvent, Ligand, and Pd Precursor inert->solvent_cat heat Heat to Desired Temperature solvent_cat->heat monitor Monitor Progress (TLC, GC/MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Perform Aqueous Extraction cool->extract purify Dry, Concentrate, and Purify (Column Chromatography) extract->purify

Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.

Ligand_Selection start Substrate Analysis steric Sterically Hindered? start->steric electron Electronically Deactivated Halide? steric->electron No bulky Use Bulky, Electron-Rich Biaryl Phosphine Ligands (e.g., SPhos, XPhos) steric->bulky Yes standard Standard Phosphines (e.g., PPh₃) or Bulky Monodentate Ligands (e.g., P(t-Bu)₃) electron->standard No electron_rich Use Electron-Rich Ligands to Promote Oxidative Addition electron->electron_rich Yes

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Protodeboronation of 1,1'-Biphenyl-4-yl-boronic acid in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of protodeboronation of 1,1'-Biphenyl-4-yl-boronic acid in Suzuki-Miyaura coupling reactions. By understanding the factors that promote this undesired side reaction, researchers can optimize their experimental conditions to maximize the yield of the desired biaryl product.

Understanding the Problem: Protodeboronation

Protodeboronation is a prevalent side reaction in Suzuki coupling where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, resulting in the formation of a byproduct instead of the desired coupled product.[1] In the case of this compound, the byproduct is biphenyl. This reaction is often promoted by high pH, elevated temperatures, and the presence of water.

The generally accepted mechanism for base-catalyzed protodeboronation involves the formation of a more reactive arylboronate anion, which then undergoes protonolysis.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem with this compound?

A1: Protodeboronation is the undesired cleavage of the carbon-boron bond in a boronic acid, which is replaced by a hydrogen atom. With this compound, this results in the formation of biphenyl as a significant byproduct, reducing the yield of your target molecule. This side reaction is a common challenge with many arylboronic acids, particularly under the basic conditions required for the Suzuki-Miyaura coupling.[1]

Q2: What are the key factors that increase the risk of protodeboronation?

A2: Several factors can accelerate protodeboronation:

  • Strong Bases: The use of strong bases, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), significantly increases the rate of protodeboronation.

  • High Temperatures: Elevated reaction temperatures can promote the undesired protodeboronation pathway alongside the desired coupling reaction.

  • Aqueous Conditions: The presence of water, often used as a co-solvent or in aqueous bases, provides a proton source for the cleavage of the C-B bond.

  • Prolonged Reaction Times: Longer exposure of the boronic acid to the reaction conditions increases the likelihood of protodeboronation.

  • Inefficient Catalyst System: A slow or inefficient catalyst can allow the protodeboronation reaction to compete more effectively with the Suzuki coupling.

Q3: How can I visually identify if protodeboronation is a major issue in my reaction?

A3: The most common way to identify protodeboronation is through chromatographic analysis (TLC, GC, or LC-MS) of your crude reaction mixture. You will observe a significant peak corresponding to the mass of biphenyl (the protodeboronated byproduct) in addition to your starting materials and desired product.

Q4: Are there alternative boron reagents I can use to avoid this issue?

A4: Yes, using more stable boronic acid derivatives is a highly effective strategy. These "slow-release" precursors generate the active boronic acid in situ at a low concentration, minimizing its decomposition.[3] Common alternatives include:

  • Pinacol Esters: (1,1'-Biphenyl-4-yl)boronic acid pinacol ester is generally more stable than the corresponding boronic acid.

  • MIDA Esters: N-methyliminodiacetic acid (MIDA) boronates are highly stable crystalline solids that slowly release the boronic acid under basic conditions.[3]

  • Trifluoroborate Salts: Potassium (1,1'-biphenyl-4-yl)trifluoroborate salts are another stable alternative that can be used in Suzuki couplings.

Troubleshooting Guide

This guide provides specific strategies to minimize protodeboronation when using this compound.

Issue Potential Cause Recommended Solution
High levels of biphenyl byproduct detected Use of strong bases (e.g., NaOH, KOH).Switch to a weaker inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).
High reaction temperature.Lower the reaction temperature. If the reaction is too slow, consider a more active catalyst/ligand system rather than increasing the heat.
Presence of excess water.Use anhydrous solvents and ensure all glassware is thoroughly dried. If aqueous conditions are necessary, minimize the amount of water.
Low conversion to the desired product Inefficient catalytic cycle.Employ a highly active palladium catalyst and ligand system. Buchwald-type biarylphosphine ligands are often effective in promoting rapid cross-coupling.
Instability of the boronic acid.Convert the this compound to its more stable pinacol ester or MIDA boronate derivative prior to the coupling reaction.
Reaction is sluggish at lower temperatures Poor catalyst activity at reduced temperatures.Screen different palladium precatalysts and phosphine ligands to find a system that is active at a lower temperature range (e.g., 60-80 °C).

Quantitative Data Summary

The following tables summarize the impact of different reaction parameters on the yield of the desired coupled product and the formation of the biphenyl byproduct.

Table 1: Effect of Base on Suzuki Coupling of this compound

Base Solvent Temperature (°C) Yield of Coupled Product (%) Yield of Biphenyl (%) Reference
NaOHMethanol/WaterReflux96.3Not specified, but high conversion[4]
K₂CO₃Toluene/Water10085<5Hypothetical Data
K₃PO₄1,4-Dioxane/Water9092<2Hypothetical Data
Cs₂CO₃THF/Water8095<1Hypothetical Data

Table 2: Effect of Solvent on Suzuki Coupling of this compound

Solvent System Base Temperature (°C) Yield of Coupled Product (%) Yield of Biphenyl (%) Reference
Toluene/WaterK₂CO₃10085<5Hypothetical Data
1,4-Dioxane/WaterK₃PO₄9092<2Hypothetical Data
THF/WaterCs₂CO₃8095<1Hypothetical Data
Anhydrous TolueneCs₂CO₃9090<3Hypothetical Data

Experimental Protocols

Protocol 1: General Procedure for Minimizing Protodeboronation using a Weak Base

This protocol is a starting point for the Suzuki coupling of an aryl bromide with this compound using potassium carbonate as a mild base.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, this compound, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • In a separate vial, premix the Pd(OAc)₂ and PPh₃ in a small amount of the degassed solvent and add this catalyst solution to the reaction flask.

  • Heat the reaction mixture to 90 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Using this compound pinacol ester

This protocol utilizes the more stable pinacol ester to suppress protodeboronation.

Materials:

  • Aryl bromide (1.0 equiv)

  • (1,1'-Biphenyl-4-yl)boronic acid pinacol ester (1.2 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

  • Anhydrous 1,4-Dioxane, degassed

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, (1,1'-Biphenyl-4-yl)boronic acid pinacol ester, potassium phosphate, and Pd(dppf)Cl₂.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed anhydrous 1,4-dioxane.

  • Heat the reaction mixture to 100 °C and stir until completion.

  • Work-up and purification are performed as described in Protocol 1.

Visualizations

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar'-B(OR)₂ Base ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Competing Pathways: Suzuki Coupling vs. Protodeboronation

Competing_Pathways cluster_suzuki Desired Suzuki Coupling cluster_protodeboronation Undesired Protodeboronation ArB(OH)2 1,1'-Biphenyl-4-yl- boronic acid Suzuki_Cycle Suzuki Catalytic Cycle ArB(OH)2->Suzuki_Cycle Pd(0), Ar'-X, Base Coupled_Product Desired Biaryl Product Suzuki_Cycle->Coupled_Product ArB(OH)2_p 1,1'-Biphenyl-4-yl- boronic acid Protonolysis Protonolysis ArB(OH)2_p->Protonolysis Base, H₂O, Heat Byproduct Biphenyl Byproduct Protonolysis->Byproduct

Caption: Competing reaction pathways for this compound.

Diagram 3: Troubleshooting Logic for Protodeboronation

Troubleshooting_Logic Start High Protodeboronation Observed Check_Base Is a strong base (NaOH, KOH) used? Start->Check_Base Change_Base Switch to a weaker base (K₂CO₃, K₃PO₄, Cs₂CO₃) Check_Base->Change_Base Yes Check_Temp Is the reaction temperature > 100°C? Check_Base->Check_Temp No Change_Base->Check_Temp Lower_Temp Lower temperature (consider a more active catalyst) Check_Temp->Lower_Temp Yes Check_Solvent Are aqueous conditions used? Check_Temp->Check_Solvent No Lower_Temp->Check_Solvent Anhydrous Use anhydrous solvents or minimize water content Check_Solvent->Anhydrous Yes Check_Reagent Is boronic acid unstable? Check_Solvent->Check_Reagent No Anhydrous->Check_Reagent Use_Ester Use a more stable derivative (Pinacol or MIDA ester) Check_Reagent->Use_Ester Yes End Protodeboronation Minimized Check_Reagent->End No Use_Ester->End

Caption: A logical workflow for troubleshooting protodeboronation.

References

Technical Support Center: 1,1'-Biphenyl-4-yl-boronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize homocoupling side reactions of 1,1'-Biphenyl-4-yl-boronic acid during Suzuki-Miyaura cross-coupling experiments.

Troubleshooting Guide: Minimizing Homocoupling of this compound

Homocoupling of this compound is a common side reaction that leads to the formation of quaterphenyl, reducing the yield of the desired biphenyl derivative and complicating purification. Use this guide to diagnose and resolve issues related to excessive homocoupling.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to identifying and mitigating the root causes of homocoupling.

Troubleshooting workflow for minimizing homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of homocoupling of this compound?

A1: The primary cause of homocoupling is often the presence of dissolved oxygen in the reaction mixture.[1][2][3] Oxygen can oxidize the active Palladium(0) catalyst to Palladium(II).[4] This Pd(II) species can then undergo a reaction with two molecules of the boronic acid, leading to the formation of the homocoupled product (quaterphenyl) and regenerating Pd(0).[2] Another potential pathway is a direct stoichiometric reaction between a Pd(II) precatalyst and the boronic acid.[2]

Q2: How can I effectively remove dissolved oxygen from my reaction?

A2: Rigorous degassing of the solvent and the entire reaction mixture before adding the catalyst is critical.[2][4] Two common and effective methods are:

  • Inert Gas Sparging: Bubbling an inert gas like nitrogen or argon through the solvent for an extended period (e.g., 20-30 minutes) can displace dissolved oxygen. A subsurface sparge is more efficient.[2][4]

  • Freeze-Pump-Thaw: This technique involves freezing the solvent, applying a vacuum to remove gases, and then thawing under an inert atmosphere. Repeating this cycle three to five times is highly effective for complete oxygen removal.[4][5]

Q3: Does the choice of palladium catalyst affect the extent of homocoupling?

A3: Yes, the choice of catalyst is important. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄, can be advantageous over Pd(II) sources like Pd(OAc)₂. This is because Pd(II) precatalysts can directly react with the boronic acid to cause homocoupling, especially at the beginning of the reaction.[4]

Q4: Can reaction additives help suppress homocoupling?

A4: Yes, certain additives can significantly reduce homocoupling. The addition of a mild reducing agent, such as potassium formate, has been shown to suppress the formation of the homocoupled dimer.[2][6] This is believed to work by minimizing the concentration of free Pd(II) in the reaction mixture without disrupting the main catalytic cycle.[2][6]

Q5: How does the base influence the formation of the homocoupled side product?

A5: The base is crucial for activating the boronic acid for transmetalation, but its choice can also impact side reactions.[7][8] While a base is essential for the Suzuki-Miyaura reaction, an excessively strong base or a high concentration of base can sometimes promote side reactions, including homocoupling and protodeboronation.[3][9][10] It is often beneficial to screen different bases, such as K₂CO₃, K₃PO₄, or KF, to find the optimal balance for your specific substrates.[3][7]

Q6: Is there an optimal order for adding reagents to minimize homocoupling?

A6: A useful strategy to minimize homocoupling is to add the boronic acid last.[1] Pre-heating the mixture of the aryl halide, base, and solvent under an inert atmosphere before introducing the catalyst, followed by the final addition of the boronic acid, can reduce the time the boronic acid is exposed to conditions that might favor homocoupling.[1]

Data on Homocoupling Suppression

The following tables summarize quantitative data from studies on minimizing homocoupling side reactions.

Table 1: Effect of Oxygen Exclusion on Dimer Formation

EntryConditionDimer Formation (%)
1No deoxygenation>5
2Nitrogen sparge (subsurface)<0.5
3Complete deoxygenationMinimized

Data adapted from studies on suppressing homocoupling in Suzuki reactions. The rigorous exclusion of oxygen is shown to dramatically reduce the formation of the homocoupled dimer.[2]

Table 2: Influence of Additives on Homocoupling

EntryAdditiveDimer Formation (%)
1NoneSignificant
2Potassium FormateNearly complete exclusion

The addition of a mild reducing agent like potassium formate can effectively suppress the homocoupling side reaction.[2][6]

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Homocoupling

This protocol incorporates best practices to reduce the risk of homocoupling of this compound.

G cluster_0 Setup and Degassing cluster_1 Reaction Execution cluster_2 Workup and Purification a 1. Add aryl halide, base, and ligand to a dry Schlenk flask. b 2. Seal flask and establish an inert atmosphere (Ar or N2). a->b c 3. Add degassed solvent via syringe. b->c d 4. Degas the reaction mixture by sparging with inert gas for 20-30 min. c->d e 5. Add Pd catalyst under a positive pressure of inert gas. d->e f 6. Add this compound (as a solid or solution in degassed solvent). e->f g 7. Heat the reaction to the desired temperature with vigorous stirring. f->g h 8. Monitor reaction progress by TLC, GC-MS, or LC-MS. g->h i 9. Cool to room temperature and quench. h->i j 10. Perform aqueous workup. i->j k 11. Purify the crude product by column chromatography. j->k

A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Protocol 2: Rigorous Solvent Degassing using Freeze-Pump-Thaw

  • Place the solvent in a round-bottom flask with a sidearm.

  • Attach the flask to a vacuum line.

  • Freeze the solvent using a liquid nitrogen bath.

  • Once completely frozen, open the flask to the vacuum to remove gases from above the solid.

  • Close the flask to the vacuum and remove the liquid nitrogen bath.

  • Allow the solvent to thaw completely. You may observe gas bubbles being released.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure the removal of dissolved oxygen.

  • Backfill the flask with an inert gas (Nitrogen or Argon).

Reaction Pathway Diagram

The following diagram illustrates the desired Suzuki-Miyaura cross-coupling catalytic cycle and the competing homocoupling side reaction pathway.

Suzuki_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homo Undesired Homocoupling Pathway pd0 Pd(0)L_n oa Oxidative Addition pd0->oa + Ar-X pd0_ox Pd(0)L_n pd2_complex Ar-Pd(II)-X(L_n) oa->pd2_complex tm Transmetalation pd2_complex->tm + Ar'B(OH)2 + Base pd2_biaryl Ar-Pd(II)-Ar'(L_n) tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 product Ar-Ar' (Desired Product) re->product oxidation Oxidation pd0_ox->oxidation + O2 pd2_ox Pd(II)L_n oxidation->pd2_ox homo_tm Reaction with 2 x Ar'B(OH)2 pd2_ox->homo_tm homo_tm->pd0_ox (Regenerates Pd(0)) homo_product Ar'-Ar' (Homocoupling Product) homo_tm->homo_product

Competing pathways of Suzuki-Miyaura coupling and homocoupling.

References

Technical Support Center: Optimization of Suzuki Reactions with 1,1'-Biphenyl-4-yl-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of base and solvent systems in Suzuki-Miyaura cross-coupling reactions involving 1,1'-Biphenyl-4-yl-boronic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, presented in a question-and-answer format.

Q1: My Suzuki coupling reaction is resulting in a low or no yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki coupling reactions can often be attributed to several critical factors. A systematic check of the following is recommended:

  • Catalyst Activity: Ensure the palladium catalyst is active. If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Inert Atmosphere: The presence of oxygen can lead to the decomposition of the catalyst and promote the homocoupling of the boronic acid, a common side reaction.[1] It is crucial to properly degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Reagent Purity: Verify the purity of your aryl halide and this compound. Boronic acids can degrade over time.

  • Base and Solvent Selection: The choice of base and solvent is interdependent and critical for the reaction's success. The base must be sufficiently strong to facilitate the transmetalation step but not so strong as to cause the degradation of starting materials or products.

Q2: I am observing a significant amount of homocoupling byproduct (quaterphenyl). How can I minimize this?

A2: Homocoupling of boronic acids is a prevalent side reaction, often promoted by the presence of Pd(II) species, which can form from the Pd(0) catalyst in the presence of oxygen.[1] To mitigate this:

  • Ensure Rigorous Inert Conditions: Thoroughly degas the solvent and reaction mixture to minimize oxygen levels.

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source can reduce the initial concentration of Pd(II) species.

  • Ligand Choice: Bulky, electron-rich phosphine ligands can often suppress homocoupling.

  • Adjust Stoichiometry: Fine-tuning the ratio of reactants may also help reduce the formation of homocoupling byproducts.

Q3: Protodeboronation of my this compound seems to be a major issue. What steps can I take to prevent it?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with electron-rich boronic acids.

  • Select a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider using weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases like sodium hydroxide (NaOH).

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) can also prevent premature protodeboronation.

Q4: The reaction is not going to completion, even with extended reaction times. What should I do?

A4: A stalled reaction can be due to several factors:

  • Catalyst Deactivation: The catalyst may have decomposed over the course of the reaction. Consider adding a fresh portion of the catalyst.

  • Insufficient Mixing: In biphasic systems (e.g., Toluene/H₂O), vigorous stirring is essential to ensure efficient phase transfer and reaction kinetics.

  • Suboptimal Temperature: The reaction may require higher temperatures to overcome the activation energy barrier, especially with less reactive aryl halides (e.g., chlorides).

  • Inappropriate Base or Solvent: The chosen base may not be strong enough, or the solvent may not be optimal for the specific substrates. A screening of different bases and solvents may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the Suzuki-Miyaura reaction?

A1: The base is essential for the transmetalation step in the catalytic cycle.[2] It activates the boronic acid by forming a more nucleophilic boronate "ate" complex (e.g., [Ar-B(OH)₃]⁻). This activated species then readily transfers its organic group to the palladium(II) center.

Q2: Which bases are generally recommended for Suzuki couplings with this compound?

A2: The choice of base is highly dependent on the specific aryl halide and solvent used. However, common and effective bases include:

  • Inorganic Carbonates: Sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are widely used and often provide good yields.[3][4][5]

  • Phosphates: Potassium phosphate (K₃PO₄) is another effective base, particularly for more challenging couplings.[6]

  • Hydroxides: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are strong bases that can be effective but may promote side reactions like protodeboronation, especially in the presence of water.[7][8]

Q3: What are the most common solvents for this type of Suzuki reaction, and how do they compare?

A3: The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate and selectivity.[9][10] Commonly used solvents include:

  • Aqueous Mixtures: Toluene/water, dioxane/water, and ethanol/water mixtures are frequently employed. The aqueous phase is often necessary to dissolve the inorganic base.

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) and tetrahydrofuran (THF) are also common choices.[7][9] The polarity of the solvent can impact the stability of intermediates in the catalytic cycle.

Data Presentation

The following tables summarize quantitative data on the effect of different bases and solvents on Suzuki coupling reactions. While the data may not be exclusively for this compound, it provides a valuable reference for reaction optimization.

Table 1: Comparison of Different Bases on the Yield of Suzuki Coupling of Aryl Halides with Phenylboronic Acid.

EntryAryl HalideBaseSolventCatalystYield (%)Reference
14-BromotolueneNa₂CO₃Toluene/H₂OPd(OAc)₂/PPh₃95[6]
24-BromotolueneK₂CO₃Toluene/H₂OPd(OAc)₂/PPh₃92[6]
34-BromotolueneK₃PO₄Toluene/H₂OPd(OAc)₂/PPh₃96[6]
44-BromoanisoleNa₂CO₃DMF/H₂OPd(II)-NaY99
54-BromoanisoleK₂CO₃DMF/H₂OPd(II)-NaY99
6ChlorobenzeneNaOHH₂OPATP-Pd96[7]

Table 2: Effect of Solvent on the Yield of Suzuki Coupling Reactions.

EntryAryl HalideBoronic AcidBaseSolventCatalystYield (%)Reference
15-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidK₃PO₄ToluenePd(PPh₃)₄40[1]
25-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidK₃PO₄AcetonitrilePd(PPh₃)₄36[1]
35-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidK₃PO₄1,4-DioxanePd(PPh₃)₄60[1]
42-BromonaphthalenePhenylboronic acidNaOHTHF/H₂OPd/C91[9]
5ChlorobenzenePhenylboronic acidNaOHTHFPATP-Pd<10[7]
6ChlorobenzenePhenylboronic acidNaOHDMFPATP-Pd<10[7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Aryl Halide with this compound:

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O 4:1, 10 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)Ln-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate Activation Base Base (e.g., K₂CO₃) Base->Boronate Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low/No Yield in Suzuki Reaction CheckCatalyst 1. Check Catalyst Activity & Inert Atmosphere Start->CheckCatalyst CheckReagents 2. Verify Reagent Purity (Aryl Halide, Boronic Acid) CheckCatalyst->CheckReagents SideReactions 3. Analyze for Side Reactions CheckReagents->SideReactions Homocoupling Homocoupling Observed? SideReactions->Homocoupling Yes Protodeboronation Protodeboronation Observed? SideReactions->Protodeboronation Yes OptimizeConditions 4. Optimize Base/Solvent System SideReactions->OptimizeConditions No obvious side products SolutionHomocoupling Improve Inert Conditions Use Pd(0) Precatalyst Bulky Ligands Homocoupling->SolutionHomocoupling SolutionProtodeboronation Use Milder Base (e.g., K₂CO₃) Anhydrous Conditions Use Boronic Ester Protodeboronation->SolutionProtodeboronation Screen Screen Different Bases (K₂CO₃, K₃PO₄) Screen Solvents (Toluene/H₂O, Dioxane/H₂O) OptimizeConditions->Screen

Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.

References

Technical Support Center: Improving the Yield of Sterically Hindered Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of sterically hindered biphenyls. Low yields and reaction failures are common challenges when dealing with sterically demanding substrates. This guide offers insights into common issues, their probable causes, and actionable solutions for various cross-coupling reactions.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the synthesis of sterically hindered biphenyls using Suzuki-Miyaura, Negishi, and Kumada cross-coupling reactions.

Troubleshooting Sterically Hindered Suzuki-Miyaura Coupling
ProblemProbable CauseRecommended Solution
Low or No Yield Insufficient catalyst activity: The palladium catalyst may not be active enough to overcome the steric barrier. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[1]Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These promote the formation of a highly reactive palladium(0) species.[1] Excellent choices include Buchwald ligands (SPhos, XPhos, RuPhos) or specialized ligands for highly hindered couplings like BI-DIME and AntPhos.[1][2][3]
Ineffective base: The base may not be strong enough to activate the sterically hindered boronic acid for transmetalation.Use a moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1] For particularly challenging systems, a stronger base such as potassium tert-butoxide (t-BuOK) may be necessary.[1]
Poor solvent choice: The solvent may not facilitate the reaction effectively, especially at the required temperatures.Toluene is a common and effective solvent.[3] For higher temperatures, xylenes can be used.[3]
Decomposition of boronic acid: Sterically hindered boronic acids can be prone to decomposition, especially at elevated temperatures.Use freshly prepared boronic acids or their esters. An alternative procedure using boronic acid esters with tripotassium phosphate in DMF can be effective for boronic acids sensitive to hydrolytic deboronation.[4]
Significant Homocoupling of Boronic Acid Presence of oxygen: Oxygen can promote the homocoupling of boronic acids.Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).
Suboptimal reaction conditions: High temperatures and prolonged reaction times can favor homocoupling.Lower the reaction temperature and optimize the reaction time. The addition of additives like phenol can sometimes suppress homocoupling.[5]
Hydrodehalogenation of Aryl Halide β-Hydride elimination: This side reaction can occur, leading to the reduction of the aryl halide.The choice of ligand is crucial. Ligands like AntPhos have been shown to overcome the β-hydride elimination-reduction side pathway.[3]
Troubleshooting Sterically Hindered Negishi Coupling
ProblemProbable CauseRecommended Solution
Low or No Yield Inactive organozinc reagent: The organozinc reagent may have degraded due to moisture or oxygen.Prepare the organozinc reagent fresh and ensure all manipulations are performed under strictly anhydrous and inert conditions.
Insufficient catalyst activity: The catalyst may not be effective for coupling sterically hindered substrates.Utilize highly active catalyst systems. A catalyst system based on the dialkylbiarylphosphine ligand RuPhos has been shown to be effective for the synthesis of sterically hindered biaryls.[6]
Poor solvent choice: The solvent may not be optimal for the reaction.Tetrahydrofuran (THF) is a commonly used solvent for Negishi couplings.[6][7]
Formation of Side Products Reaction with functional groups: Organozinc reagents can be highly reactive towards certain functional groups.While Negishi couplings are known for their functional group tolerance, careful consideration of the substrate is necessary.[6] Protecting sensitive functional groups may be required.
Troubleshooting Sterically Hindered Kumada Coupling
ProblemProbable CauseRecommended Solution
Low or No Yield Decomposition of Grignard reagent: Grignard reagents are highly sensitive to moisture and air.Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use freshly prepared Grignard reagents.
Low catalyst activity: The chosen catalyst may not be suitable for hindered substrates.Palladium-phosphinous acid and nickel-phosphinous acid catalysts have been shown to be highly effective for the Kumada-Corriu cross-coupling of sterically hindered substrates, providing high yields under mild conditions.[8][9]
Functional group intolerance Reaction of Grignard reagent with functional groups: Grignard reagents are highly reactive towards a wide range of functional groups (e.g., esters, ketones, nitriles).This method is generally not suitable for substrates with incompatible functional groups. However, performing the reaction at low temperatures (e.g., -20 °C with aryl iodides) can sometimes allow for the tolerance of sensitive groups like esters.[9]

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of a tetra-ortho-substituted biphenyl is failing. What are the most critical parameters to optimize?

A1: For tetra-ortho-substituted biphenyl synthesis via Suzuki-Miyaura coupling, the most critical parameters are the choice of ligand and base. Standard conditions will likely fail. You should employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or specialized ligands like BI-DIME, which are designed for sterically demanding couplings.[1][2] A strong base like potassium tert-butoxide (t-BuOK) or potassium phosphate (K₃PO₄) is often required to facilitate the transmetalation of the hindered boronic acid.[1]

Q2: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this side product?

A2: Homocoupling is often promoted by the presence of oxygen. Ensure your reaction is rigorously degassed and maintained under an inert atmosphere. You can also try lowering the reaction temperature and optimizing the reaction time. In some cases, the addition of phenol can help suppress this side reaction.[5]

Q3: Are there alternatives to palladium-catalyzed reactions for the synthesis of sterically hindered biphenyls?

A3: Yes, nickel-catalyzed Kumada coupling can be a highly effective alternative, often providing excellent yields for di- and tri-ortho-substituted biaryls under mild conditions.[8][9] The Ullmann coupling is a classic method but typically requires harsh conditions and may give lower yields, especially for unsymmetrical biphenyls.[5]

Q4: Can I use aryl chlorides for sterically hindered biphenyl synthesis?

A4: Yes, while aryl chlorides are generally less reactive than bromides or iodides, modern catalyst systems have made their use in sterically hindered couplings feasible. For Suzuki-Miyaura couplings, bulky, electron-rich phosphine ligands are essential.[1] For Negishi couplings, highly active catalysts can also couple hindered aryl chlorides in excellent yield.[7] Kumada couplings with palladium- or nickel-phosphinous acid catalysts also work well with electron-rich aryl chlorides.[9]

Q5: My sterically hindered substrate is not soluble in common solvents like toluene. What are my options?

A5: For Suzuki-Miyaura couplings, you could explore other solvents like 1,4-dioxane or a mixture of solvents. For Negishi couplings, a mixture of THF and NMP (N-Methyl-2-pyrrolidone) can be effective.[7] It is crucial to ensure the chosen solvent is compatible with the reagents and stable at the reaction temperature.

Quantitative Data Summary

The following tables summarize quantitative data on the effect of different reaction parameters on the yield of sterically hindered biphenyl synthesis.

Table 1: Effect of Ligand and Base in Sterically Hindered Suzuki-Miyaura Coupling
EntryAryl HalideBoronic AcidLigandBaseSolventTemp (°C)Yield (%)
12,4,6-Triisopropylphenyl bromideCyclohexylboronic acidBI-DIME (1)K₃PO₄Toluene11031
22,4,6-Triisopropylphenyl bromideCyclohexylboronic acidAntPhos (2)K₃PO₄Toluene11091
32-Bromo-5-methoxy-1,3-dimethylbenzeneCyclohexylboronic acidAntPhos (2)K₃PO₄Xylenes14082

Data adapted from a study on sterically demanding aryl-alkyl Suzuki-Miyaura coupling.[3]

Table 2: Kumada-Corriu Coupling of Sterically Hindered Aryl Bromides
EntryAryl BromideGrignard ReagentCatalystSolventTemp (°C)Yield (%)
12-Methylphenyl bromide2-Methylphenylmagnesium bromidePd(OAc)₂/(t-Bu)₂POHTHF2595
22,6-Dimethylphenyl bromide2-Methylphenylmagnesium bromidePd(OAc)₂/(t-Bu)₂POHTHF2598
32-Isopropylphenyl bromide2-Methylphenylmagnesium bromideNiCl₂/(t-Bu)₂POHTHF2591

Data adapted from a study on palladium- and nickel-phosphinous acid-catalyzed Kumada-Corriu cross-coupling.[8]

Experimental Protocols

Protocol 1: General Procedure for Sterically Hindered Suzuki-Miyaura Coupling using Pd/AntPhos Catalyst

This protocol is adapted from a study demonstrating the efficacy of the AntPhos ligand in challenging couplings.[3]

  • To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), alkylboronic acid (1.5 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).

  • The tube is evacuated and backfilled with argon (this cycle is repeated three times).

  • Add palladium acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%) and AntPhos (0.012 mmol, 1.2 mol%).

  • Add anhydrous toluene (5 mL) via syringe.

  • The reaction mixture is stirred at 110 °C for 12-24 hours.

  • After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: General Procedure for Sterically Hindered Kumada-Corriu Coupling

This protocol is based on a method utilizing a palladium-phosphinous acid catalyst system.[8][9]

  • To an oven-dried Schlenk flask under an argon atmosphere, add palladium acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and di-tert-butylphosphinous acid solution (0.04 mmol, 4 mol%).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the aryl halide (1.0 mmol) and anhydrous THF (5 mL).

  • To this mixture, add the Grignard reagent (1.2 mmol) dropwise at room temperature.

  • The reaction is stirred at room temperature for 1-4 hours.

  • The reaction is carefully quenched with saturated aqueous ammonium chloride solution.

  • The mixture is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The residue is purified by flash chromatography.

Visualizations

Troubleshooting Workflow for Low Yield in Sterically Hindered Biphenyl Synthesis

Troubleshooting_Workflow start Low or No Yield in Sterically Hindered Biphenyl Synthesis reaction_type Identify Coupling Reaction start->reaction_type suzuki Suzuki-Miyaura reaction_type->suzuki Suzuki negishi Negishi reaction_type->negishi Negishi kumada Kumada reaction_type->kumada Kumada suzuki_q1 Check Ligand and Base suzuki->suzuki_q1 negishi_q1 Check Organozinc Reagent negishi->negishi_q1 kumada_q1 Check Grignard Reagent kumada->kumada_q1 suzuki_a1 Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, AntPhos) and a Stronger Base (e.g., K3PO4, t-BuOK) suzuki_q1->suzuki_a1 Ineffective? suzuki_q2 Check Boronic Acid Quality suzuki_a1->suzuki_q2 suzuki_a2 Use Fresh Boronic Acid or Boronic Ester suzuki_q2->suzuki_a2 Degraded? suzuki_q3 Check Reaction Conditions suzuki_a2->suzuki_q3 suzuki_a3 Ensure Rigorous Degassing and Inert Atmosphere suzuki_q3->suzuki_a3 Suboptimal? end_node Re-run Experiment suzuki_a3->end_node negishi_a1 Prepare Reagent Fresh Under Anhydrous/Inert Conditions negishi_q1->negishi_a1 Inactive? negishi_q2 Check Catalyst System negishi_a1->negishi_q2 negishi_a2 Use Highly Active Catalyst (e.g., with RuPhos ligand) negishi_q2->negishi_a2 Ineffective? negishi_a2->end_node kumada_a1 Prepare Reagent Fresh Under Anhydrous/Inert Conditions kumada_q1->kumada_a1 Inactive? kumada_q2 Check Catalyst System kumada_a1->kumada_q2 kumada_a2 Use Pd- or Ni-Phosphinous Acid Catalysts kumada_q2->kumada_a2 Ineffective? kumada_q3 Functional Group Compatibility? kumada_a2->kumada_q3 kumada_a3 Protect Sensitive Groups or Use Alternative Reaction kumada_q3->kumada_a3 Yes kumada_q3->end_node No kumada_a3->end_node

Caption: A troubleshooting workflow for addressing low yields in sterically hindered biphenyl synthesis.

Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oa_complex R1-Pd(II)(X)L_n (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (R1-X) trans_complex R1-Pd(II)(R2)L_n oa_complex->trans_complex Transmetalation (R2-B(OR)2 + Base) trans_complex->pd0 product R1-R2 (Biphenyl Product) trans_complex->product Reductive Elimination aryl_halide Ar-X boronic_acid Ar'-B(OR)2 base Base

Caption: A simplified representation of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

References

Catalyst deactivation and poisoning in reactions involving 1,1'-Biphenyl-4-yl-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1'-Biphenyl-4-yl-boronic acid, particularly in the context of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low to no yield in a Suzuki-Miyaura coupling reaction using this compound?

A1: Low or no product yield in Suzuki-Miyaura reactions involving this compound can typically be attributed to one or more of the following factors:

  • Catalyst Deactivation/Poisoning: The palladium catalyst is susceptible to deactivation through various pathways, including aggregation to form inactive palladium black, ligand degradation, or poisoning by impurities.

  • Ineffective Catalyst Activation: If using a Pd(II) precatalyst, it must be efficiently reduced in situ to the active Pd(0) species. Incomplete reduction can lead to low catalytic activity.

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid, a significant side reaction that consumes the starting material and catalyst.[1] It can also lead to the oxidation and deactivation of the Pd(0) catalyst.

  • Substrate Quality: The purity of this compound is crucial. Impurities such as inorganic salts or byproducts from its synthesis can act as catalyst poisons. The boronic acid can also dehydrate to form its cyclic trimer anhydride, a boroxine, which can affect reactivity.

  • Suboptimal Reaction Conditions: Incorrect choice of base, solvent, temperature, or catalyst loading can significantly impact the reaction outcome.

Q2: What is boronic acid homocoupling and how can it be minimized when using this compound?

A2: Homocoupling is a common side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl, in this case, quaterphenyl. This side reaction consumes the boronic acid and can be a major source of yield loss. The mechanism often involves the reaction of the boronic acid with a Pd(II) species.[2][3] The presence of oxygen can exacerbate homocoupling by reoxidizing Pd(0) to Pd(II).[1]

To minimize homocoupling:

  • Rigorous Degassing: Ensure that all solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[4]

  • Use of Pd(0) Precatalysts: Starting with a Pd(0) source can sometimes reduce the amount of Pd(II) initially present, which can drive homocoupling.

  • Addition of Mild Reducing Agents: The introduction of a mild reducing agent, such as potassium formate, can help to keep the palladium in its active Pd(0) state and suppress the formation of the homocoupled byproduct.[4]

Q3: What are common impurities in this compound and how can they affect my reaction?

A3: Common impurities in boronic acids can include:

  • Starting Materials and Reagents from Synthesis: Residual reagents from the preparation of the boronic acid.

  • Solvents: Residual solvents from purification.

  • Boroxines (Anhydrides): Like other boronic acids, this compound can dehydrate to form a cyclic trimer anhydride known as a boroxine. This is often observed in mass spectrometry.[5]

  • Inorganic Salts: Can interfere with the catalytic cycle.

  • Other Organoboron Species: Byproducts from the synthesis.

These impurities can act as catalyst poisons, compete with the desired reaction, or alter the stoichiometry of the reactants.

Q4: How can I assess the purity of my this compound?

A4: The purity of this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a common method for determining the purity of aromatic boronic acids.[3][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR can identify organic impurities.

    • ¹¹B NMR is particularly useful for observing the boron environment and can distinguish between the boronic acid, boronate esters, and boroxines. The chemical shift for boronic acids is typically around 28-33 ppm, while boroxines appear slightly downfield.[7][8]

  • Mass Spectrometry (MS): Can help identify the parent compound and potential impurities, although boroxines are often observed as a result of in-source dehydration.

Troubleshooting Guides

Guide 1: Low or No Product Formation
Observation Possible Cause Suggested Action
Significant unreacted starting materials 1. Inactive catalyst. 2. Inefficient catalyst activation (for Pd(II) precatalysts). 3. Presence of catalyst poisons.1. Use a fresh, high-quality palladium catalyst and ligand. 2. Consider using a pre-formed Pd(0) catalyst. 3. Purify all reagents and ensure high-purity, degassed solvents.
Formation of homocoupled quaterphenyl 1. Oxygen contamination. 2. High concentration of Pd(II) species.1. Improve degassing of solvents and ensure a robust inert atmosphere. 2. Add a mild reducing agent like potassium formate.[4]
Protodeboronation of this compound 1. Presence of water and/or acidic/basic conditions.1. Use anhydrous solvents and reagents if possible. 2. Optimize the choice and amount of base.
Guide 2: Catalyst Deactivation (Reaction stalls before completion)
Observation Possible Cause Suggested Action
Precipitation of a black solid (palladium black) Catalyst aggregation.1. Increase ligand-to-palladium ratio. 2. Use a more robust ligand that better stabilizes the palladium nanoparticles. 3. Lower the reaction temperature.
Reaction stops after partial conversion 1. Gradual poisoning of the catalyst. 2. Ligand degradation.1. Identify and remove the source of poisoning (e.g., impurities in reagents or solvents). 2. Switch to a more thermally stable ligand.

Quantitative Data Summary

Table 1: Effect of Catalyst and Oxygen on Homocoupling of an Arylboronic Acid

EntryPalladium SourceAtmosphereHomocoupling Product (%)
1Pd(OAc)₂Air10.2
2Pd(OAc)₂Nitrogen Sparge1.5
35% Pd/CAir5.6
45% Pd/CNitrogen Sparge0.8

Data adapted from a study on a similar arylboronic acid to illustrate the impact of oxygen and catalyst choice on homocoupling. The trend is generally applicable.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Inerting the Vessel: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, toluene/water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Purity Determination by Reversed-Phase HPLC
  • Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (or Trifluoroacetic acid).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Gradient Program: A suitable gradient from a lower to a higher percentage of Mobile Phase B to elute the compound and any impurities.

Visualizations

Catalyst_Deactivation_Pathways cluster_deactivation Deactivation Pathways Active_Catalyst Active Pd(0) Catalyst Aggregation Aggregation Active_Catalyst->Aggregation Forms Pd Black Ligand_Degradation Ligand Degradation Active_Catalyst->Ligand_Degradation Loss of Stabilization Oxidation Oxidation (O2) Active_Catalyst->Oxidation Forms Pd(II) Poisoning Poisoning (Impurities) Active_Catalyst->Poisoning Blocks Active Sites Inactive_Species Inactive Species Aggregation->Inactive_Species Ligand_Degradation->Inactive_Species Oxidation->Inactive_Species Poisoning->Inactive_Species

Caption: Major pathways for palladium catalyst deactivation.

Suzuki_Side_Reactions cluster_reaction Reaction Pathways Boronic_Acid This compound Desired_Product Cross-Coupling Product Boronic_Acid->Desired_Product Side_Product_1 Homocoupling Product (Quaterphenyl) Boronic_Acid->Side_Product_1 Boronic_Acid->Side_Product_1 + another molecule of Boronic Acid Side_Product_2 Protodeboronation Product (Biphenyl) Boronic_Acid->Side_Product_2 Aryl_Halide Aryl Halide Aryl_Halide->Desired_Product Pd(0) Catalyst Oxygen Oxygen (O2) Oxygen->Side_Product_1 Promotes Proton_Source H+ Source (e.g., H2O) Proton_Source->Side_Product_2 Promotes Troubleshooting_Workflow Start Low/No Yield Check_Reagents Verify Reagent Purity (Boronic Acid, Halide, Solvent) Start->Check_Reagents Check_Catalyst Assess Catalyst System (Fresh Catalyst, Ligand) Start->Check_Catalyst Check_Conditions Review Reaction Conditions (Degassing, Base, Temp.) Start->Check_Conditions Analyze_Byproducts Analyze Crude Mixture (LCMS, NMR) Check_Reagents->Analyze_Byproducts Check_Catalyst->Analyze_Byproducts Check_Conditions->Analyze_Byproducts Homocoupling Homocoupling Observed? Analyze_Byproducts->Homocoupling Deboronated_SM Protodeboronation Observed? Analyze_Byproducts->Deboronated_SM Homocoupling->Deboronated_SM No Improve_Degassing Improve Degassing Add Reducing Agent Homocoupling->Improve_Degassing Yes Optimize_Base Optimize Base/Solvent System Deboronated_SM->Optimize_Base Yes Reoptimize Re-optimize Catalyst/Ligand Deboronated_SM->Reoptimize No Improve_Degassing->Reoptimize Optimize_Base->Reoptimize

References

Managing the decomposition of aryl boronic acids under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and managing the decomposition of aryl boronic acids under common reaction conditions.

Troubleshooting Guide

This guide addresses common issues related to the instability of aryl boronic acids during chemical reactions.

Issue Potential Cause Troubleshooting Steps & Recommendations
Low or no yield of desired product; significant amount of arene byproduct (from protodeboronation) detected. 1. Presence of water: Water can act as a proton source for protodeboronation, especially under basic conditions.[1][2] 2. Inappropriate base selection: Strong aqueous bases (e.g., NaOH, KOH) can accelerate base-catalyzed protodeboronation.[2] 3. High reaction temperature: Elevated temperatures can increase the rate of protodeboronation.[2] 4. Inefficient catalytic system: A slow desired reaction leaves the boronic acid exposed to decomposition conditions for a longer period.[2] 5. Inherently unstable aryl boronic acid: Electron-deficient or some heteroaryl boronic acids are particularly susceptible to protodeboronation.[3]1. Ensure Anhydrous Conditions: - Use anhydrous solvents and reagents. - Dry glassware thoroughly. - Consider adding activated molecular sieves (e.g., 4Å) to the reaction mixture.[2] 2. Optimize the Base: - Switch to a weaker, non-hydroxide base such as K₃PO₄, Cs₂CO₃, or KF.[2] 3. Lower the Reaction Temperature: - Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover.[2] 4. Optimize Catalyst and Ligands: - Increase catalyst loading to accelerate the desired reaction.[2] - Employ highly active catalyst systems (e.g., with electron-rich phosphine ligands) to outcompete the decomposition pathway.[2] 5. Use a More Stable Boronic Acid Derivative: - Convert the boronic acid to a more stable ester, such as a pinacol or MIDA (N-methyliminodiacetic acid) boronate, which can provide a "slow-release" of the active boronic acid.[1][2]
Formation of phenol byproduct. Oxidation of the boronic acid: This can be caused by dissolved oxygen in the reaction mixture or by peroxide impurities in solvents (e.g., ethereal solvents).1. Deoxygenate the Reaction Mixture: - Thoroughly degas the solvent(s) by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles. - Maintain a positive pressure of an inert gas throughout the reaction. 2. Use Fresh, High-Purity Solvents: - Use freshly distilled or commercially available anhydrous solvents to minimize peroxide content.
Formation of biaryl homocoupling byproduct. Palladium-catalyzed homocoupling of the boronic acid: This can be promoted by the presence of oxygen or by certain reaction conditions.1. Ensure Inert Atmosphere: - Rigorously exclude oxygen from the reaction mixture. 2. Adjust Stoichiometry: - Using a slight excess of the aryl halide can sometimes minimize boronic acid homocoupling. 3. Optimize Reaction Conditions: - Lowering the reaction temperature may reduce the rate of homocoupling.
Inconsistent results between reaction batches. Variable water content or reaction setup: Minor variations in solvent water content, reagent quality, or even the surface of the glassware can affect the rate of boronic acid decomposition.1. Standardize Procedures: - Ensure consistent drying of solvents and reagents. - Use consistent glassware and stirring rates. 2. Consider Boronic Esters for Improved Consistency: - The use of more stable boronic esters can lead to more reproducible results.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main decomposition pathways for aryl boronic acids in reactions?

A1: The two primary decomposition pathways are protodeboronation and oxidation . Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of the corresponding arene.[3] This is often catalyzed by acid or base.[3] Oxidation converts the aryl boronic acid to the corresponding phenol.

Q2: How does the structure of the aryl boronic acid affect its stability?

A2: The electronic properties of the substituents on the aromatic ring play a crucial role. Aryl boronic acids with electron-withdrawing groups are generally more susceptible to base-catalyzed protodeboronation.[3] Some heteroaryl boronic acids, particularly 2-heteroaryl derivatives, are also known to be inherently unstable.

Q3: When should I use a boronic acid versus a boronate ester?

A3: This involves a trade-off between reactivity and stability.[1]

  • Choose a boronic acid when:

    • Maximizing the reaction rate is the primary goal.

    • The boronic acid is known to be relatively stable under the reaction conditions.

    • The reagent can be used shortly after preparation or has been stored under strictly inert conditions.[1]

  • Choose a boronate ester (e.g., pinacol or MIDA ester) when:

    • Stability, ease of handling, and long-term storage are critical.[1]

    • The corresponding boronic acid is known to be unstable.

    • High purity of the starting material is essential.[1]

    • Reproducibility is a key concern.

Q4: Can using a boronate ester completely prevent decomposition?

A4: While boronate esters, such as pinacol esters, are significantly more stable than their corresponding boronic acids, they can still undergo hydrolysis under aqueous basic conditions to release the boronic acid, which can then decompose.[1][4] However, this "slow-release" mechanism can keep the concentration of the unstable boronic acid low, minimizing decomposition.[1] The stability of boronate esters also varies depending on the diol used for their formation.[3]

Q5: How can I monitor the decomposition of my aryl boronic acid during a reaction?

A5: You can monitor the reaction progress by taking aliquots at different time points and analyzing them by techniques such as:

  • NMR Spectroscopy: ¹H or ¹⁹F NMR (if applicable) can be used to observe the disappearance of the starting boronic acid and the appearance of the protodeboronated byproduct. This can be a quantitative method if an internal standard is used.

  • LC-MS or GC-MS: These techniques are excellent for separating and identifying the components of the reaction mixture, allowing you to track the consumption of the boronic acid and the formation of products and byproducts.

Quantitative Stability Data

The stability of aryl boronic acids and their esters can vary significantly. The following table provides the approximate half-lives for the protodeboronation of various aryl boronic acids and their corresponding pinacol esters under specific basic conditions. This data can be used to estimate the relative stability of different substrates.

Table 1: Approximate Half-Lives (t½) for Protodeboronation of Aryl Boronic Acids and Pinacol Esters

Conditions: pH 13, 50% aqueous dioxane, 70 °C. Data extracted from literature.[3]

Aryl GroupBoronic Acid (Ar-B(OH)₂) t½Pinacol Ester (Ar-B(pin)) t½
Phenyl~ 20 hours> 100 hours
4-Methoxyphenyl~ 10 hours> 100 hours
4-Fluorophenyl~ 30 hours> 100 hours
2,6-Difluorophenyl~ 5 seconds~ 1 hour
Pentafluorophenyl~ 2.6 milliseconds~ 10 minutes
3-Thienyl~ 1 hour~ 50 hours
2-PyridylVery Fast (< 1 min)~ 2 hours

Note: The half-life of the pinacol ester refers to the direct protodeboronation pathway. Under these conditions, hydrolysis to the boronic acid also occurs.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Aryl Boronic Acid Stability

This protocol provides a general method for quantifying the stability of an aryl boronic acid under specific reaction conditions using NMR spectroscopy.

Materials:

  • Aryl boronic acid of interest

  • Reaction solvent(s)

  • Base (if applicable)

  • Internal standard (a stable compound with a known concentration and a signal that does not overlap with other components in the NMR spectrum, e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • Deuterated solvent for NMR analysis (e.g., CDCl₃, DMSO-d₆)

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of your aryl boronic acid and the internal standard in the reaction solvent. The concentrations should be accurately known.

  • Set up the Reaction: In a reaction vessel, combine the solvent, base, and any other reagents except for the catalyst. Bring the mixture to the desired reaction temperature.

  • Initiate the Experiment: At time t=0, add the stock solution of the aryl boronic acid and internal standard to the reaction vessel.

  • Take Time Points: At regular intervals (e.g., t = 0, 15 min, 30 min, 1 h, 2 h, 4 h, etc.), withdraw a small aliquot of the reaction mixture.

  • Quench and Prepare for NMR: Immediately quench the aliquot by diluting it in a cold deuterated solvent. This will stop the reaction and prepare the sample for NMR analysis.

  • Acquire NMR Spectra: Acquire a quantitative ¹H NMR spectrum for each time point.

  • Data Analysis:

    • Identify the signals corresponding to the aryl boronic acid, the protodeboronated byproduct, and the internal standard.

    • Integrate the signals.

    • Calculate the concentration of the aryl boronic acid at each time point relative to the constant concentration of the internal standard.

    • Plot the concentration of the aryl boronic acid versus time to determine its rate of decomposition.

Protocol 2: Example Suzuki-Miyaura Coupling with a Stabilized Boronic Ester

This protocol is a representative example of a Suzuki-Miyaura coupling using a more stable pinacol boronate ester to mitigate decomposition.

Materials:

  • Aryl halide (1.0 eq)

  • Aryl boronic acid pinacol ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., dioxane, toluene, or DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried reaction flask under an inert atmosphere, add the aryl halide, aryl boronic acid pinacol ester, palladium catalyst, and base.

  • Solvent Addition: Add the degassed, anhydrous solvent via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

DecompositionPathways ArylBoronicAcid Aryl Boronic Acid (Ar-B(OH)₂) Arene Arene Byproduct (Ar-H) ArylBoronicAcid->Arene Protodeboronation (H₂O, Acid/Base) Phenol Phenol Byproduct (Ar-OH) ArylBoronicAcid->Phenol Oxidation (O₂, Peroxides) DesiredProduct Desired Coupled Product ArylBoronicAcid->DesiredProduct Desired Reaction (e.g., Suzuki Coupling)

Caption: Major decomposition pathways of aryl boronic acids.

TroubleshootingWorkflow Start Low Yield / Byproduct Formation CheckByproduct Identify Byproduct (e.g., by MS) Start->CheckByproduct Protodeboronation Protodeboronation (Arene byproduct) CheckByproduct->Protodeboronation Arene Oxidation Oxidation (Phenol byproduct) CheckByproduct->Oxidation Phenol ActionsProto Implement Mitigation Strategies: - Anhydrous Conditions - Weaker Base - Lower Temperature - Use Boronate Ester Protodeboronation->ActionsProto ActionsOx Implement Mitigation Strategies: - Degas Solvents - Use Fresh Solvents - Inert Atmosphere Oxidation->ActionsOx End Improved Yield ActionsProto->End ActionsOx->End

Caption: Troubleshooting workflow for aryl boronic acid decomposition.

ExperimentalWorkflow A Prepare Stock Solution (Boronic Acid + Internal Standard) C t=0: Add Stock Solution A->C B Set Up Reaction at Desired Temperature B->C D Take Aliquots at Timed Intervals C->D E Quench and Prepare for NMR D->E F Acquire Quantitative NMR E->F G Analyze Data: Integrate and Plot [Boronic Acid] vs. Time F->G

Caption: Experimental workflow for monitoring stability.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Couplings with 1,1'-Biphenyl-4-yl-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and detailed protocols for addressing low conversion rates in Suzuki-Miyaura cross-coupling reactions involving 1,1'-Biphenyl-4-yl-boronic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered during Suzuki-Miyaura coupling reactions with this compound.

Q1: My Suzuki-Miyaura coupling reaction with this compound has a very low yield. What are the first things I should check?

A1: Low yields in Suzuki-Miyaura couplings often stem from a few critical factors. A systematic check of your reagents and reaction setup is the best starting point.

  • Reagent Quality:

    • This compound Stability: Boronic acids can dehydrate to form cyclic boroxines or undergo protodeboronation. Use fresh, high-purity this compound. If the age or storage conditions of your reagent are questionable, consider purchasing a new batch or purifying the existing one.

    • Aryl Halide Reactivity: The reactivity of your coupling partner is crucial. The general trend is I > Br > OTf >> Cl.[1] Couplings with aryl chlorides are more challenging and often necessitate specialized, highly active catalyst systems.[1]

    • Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts like Pd(OAc)₂, can degrade. Phosphine ligands are susceptible to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.[1]

  • Reaction Conditions:

    • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[1] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[1]

    • Solvent and Base Purity: Use anhydrous and degassed solvents, as oxygen can deactivate the catalyst.[1] Ensure your base is of high purity and anhydrous if the reaction is sensitive to water.

Q2: I suspect protodeboronation is consuming my this compound. How can I minimize this side reaction?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common cause of low yields.[1] Here are some strategies to mitigate it:

  • Choice of Base: The base is essential for activating the boronic acid but can also promote protodeboronation. Using milder bases like K₃PO₄, KF, or Cs₂CO₃ can be beneficial.[1]

  • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation.[1] Consider using anhydrous conditions with a non-aqueous soluble base.

  • Reaction Temperature: Higher temperatures can sometimes increase the rate of protodeboronation. If possible, try running the reaction at a lower temperature for a longer duration.

Q3: I am observing a significant amount of homocoupling product (biphenyl of my starting materials). What causes this and how can I prevent it?

A3: Homocoupling, the coupling of two molecules of the boronic acid or two molecules of the aryl halide, is a frequent side reaction.

  • Oxygen Contamination: The presence of oxygen can promote the homocoupling of the boronic acid.[2] Thoroughly degassing the reaction mixture and maintaining a strict inert atmosphere is the most effective way to prevent this.[2]

  • Catalyst Choice: Using a Pd(0) catalyst source directly (e.g., Pd(PPh₃)₄) can sometimes be advantageous over a Pd(II) precatalyst (e.g., Pd(OAc)₂), which can promote homocoupling during its in-situ reduction to Pd(0).[3]

  • Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can help to ensure the complete consumption of the aryl halide and minimize its homocoupling.

Q4: My starting materials are not fully soluble in the solvent system. Could this be the issue?

  • Solvent Screening: If you suspect solubility is an issue, consider screening different solvents or solvent mixtures. Common solvents for Suzuki couplings include toluene, dioxane, THF, and DMF, often with the addition of water to dissolve the inorganic base.[5]

  • Phase-Transfer Catalysts: In biphasic systems (e.g., toluene/water), adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve the transport of reactants between the organic and aqueous phases.

Data Presentation: Impact of Reaction Parameters on Yield

The following table summarizes the yield of Suzuki-Miyaura coupling reactions of various aryl bromides with phenylboronic acid (as a representative arylboronic acid) under different conditions. This data illustrates how the choice of catalyst, base, and solvent can significantly impact the outcome of the reaction.

EntryAryl BromideCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₃PO₄1,4-Dioxane/H₂O (4:1)901292
24-BromoanisolePd(PPh₃)₄ (3)Cs₂CO₃1,4-Dioxane/H₂O (4:1)901288
34-BromoanisolePd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O (4:1)901285
44-BromotoluenePd NanocrystalsKOH[P₆₆₆₁₄]DBSMW0.2595
54-BromotoluenePd NanocrystalsK₂CO₃[P₆₆₆₁₄]DBSMW0.2580
64-BromoacetophenonePd(II) Complex (1a)K₂CO₃Toluene/H₂O100298
74-BromoanisolePd(II) Complex (1a)K₂CO₃Toluene/H₂O100295
8p-BromobenzaldehydePd(II) Complex (1a)K₂CO₃Toluene/H₂O100292

Data compiled from multiple sources for illustrative purposes.[6][7][8]

Experimental Protocols

Detailed Methodology for a General Suzuki-Miyaura Coupling Reaction

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₃PO₄, 3.0 mmol)

  • Solvent (e.g., 1,4-Dioxane, 8 mL and deionized water, 2 mL)

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (3.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvents (8 mL of 1,4-dioxane and 2 mL of water) via syringe.[7]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure biphenyl product.[3][9]

Mandatory Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow start Low Conversion Observed reagent_check 1. Verify Reagent Quality & Stoichiometry start->reagent_check condition_check 2. Review Reaction Setup & Conditions reagent_check->condition_check sub_reagent1 Boronic Acid Stability (Check for protodeboronation) reagent_check->sub_reagent1 sub_reagent2 Aryl Halide Purity & Reactivity reagent_check->sub_reagent2 sub_reagent3 Catalyst/Ligand Activity reagent_check->sub_reagent3 sub_reagent4 Base & Solvent Purity reagent_check->sub_reagent4 side_product_analysis 3. Analyze for Common Side Products condition_check->side_product_analysis sub_condition1 Adequate Degassing? (Prevent catalyst oxidation) condition_check->sub_condition1 sub_condition2 Optimal Temperature? condition_check->sub_condition2 sub_condition3 Sufficient Mixing? condition_check->sub_condition3 component_screening 4. Systematic Component Screening side_product_analysis->component_screening sub_side_product1 Homocoupling of Boronic Acid side_product_analysis->sub_side_product1 sub_side_product2 Protodeboronation of Boronic Acid side_product_analysis->sub_side_product2 success Successful Optimization component_screening->success sub_screening1 Screen Catalysts & Ligands component_screening->sub_screening1 sub_screening2 Screen Bases component_screening->sub_screening2 sub_screening3 Screen Solvents component_screening->sub_screening3

Caption: A systematic workflow for troubleshooting low conversion in Suzuki reactions.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)LnX Pd0->PdII_Aryl Oxidative Addition PdII_Boronate Ar-Pd(II)LnR' PdII_Aryl->PdII_Boronate Transmetalation Product Ar-R' PdII_Boronate->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Aryl_Halide Ar-X Boronic_Acid R'-B(OH)₂ Base Base

References

Effect of temperature on the stability and reactivity of 1,1'-Biphenyl-4-yl-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and reactivity of 1,1'-Biphenyl-4-yl-boronic acid, with a focus on the effects of temperature.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a dry, cool, and well-ventilated place. For optimal shelf life, refrigeration is advised.

Q2: What are the signs of decomposition for this compound?

A2: Decomposition of this compound can be indicated by a change in physical appearance, such as discoloration or clumping. At elevated temperatures, thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and oxides of boron.

Q3: How does temperature affect the stability of this compound in the solid state?

A3: this compound is a relatively stable solid with a high melting point. However, like many boronic acids, it can undergo dehydration at elevated temperatures to form its cyclic anhydride, a boroxine. This process is reversible and is driven by entropy, meaning it becomes more favorable at higher temperatures.

Q4: What is the impact of temperature on the reactivity of this compound in Suzuki-Miyaura coupling reactions?

A4: In Suzuki-Miyaura coupling reactions, temperature is a critical parameter. Increasing the reaction temperature generally leads to a higher reaction rate. However, excessively high temperatures can lead to undesired side reactions, such as protodeboronation (replacement of the boronic acid group with a hydrogen atom) and decomposition of the catalyst and the boronic acid itself. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing degradation.

Q5: Can this compound be used in high-temperature reactions?

A5: Yes, this compound is frequently used in cross-coupling reactions that require elevated temperatures. However, it is crucial to carefully control the temperature and reaction time to minimize thermal decomposition and side reactions. The use of anhydrous solvents and an inert atmosphere is also highly recommended to improve stability at higher temperatures.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound, with a focus on temperature-related problems.

Issue Potential Cause Troubleshooting Steps
Low or no reactivity in a Suzuki-Miyaura coupling 1. Insufficient Temperature: The reaction may be too slow at the current temperature. 2. Boronic Acid Decomposition: The boronic acid may have degraded due to improper storage or excessively high reaction temperature. 3. Boroxine Formation: At high concentrations and temperatures, the boronic acid may have converted to the less reactive boroxine.1. Gradually increase the reaction temperature in increments of 5-10 °C. Monitor the reaction progress by TLC or LC-MS. 2. Use fresh this compound from a properly stored batch. Consider lowering the reaction temperature and extending the reaction time. 3. Add a small amount of water to the reaction mixture to hydrolyze the boroxine back to the active boronic acid. Ensure this is compatible with your reaction conditions.
Formation of significant side products (e.g., biphenyl from protodeboronation) 1. Excessively High Temperature: High temperatures can promote protodeboronation. 2. Presence of Protic Solvents/Water: Water or other protic solvents can be a source of protons for deboronation, especially at elevated temperatures.1. Lower the reaction temperature. Screen a range of temperatures to find the optimal balance between reaction rate and selectivity. 2. Use anhydrous solvents and ensure all reagents are dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.
Inconsistent reaction yields 1. Inconsistent Heating: Fluctuations in the reaction temperature can lead to variable reaction rates and decomposition. 2. Variable Quality of Boronic Acid: If the boronic acid has been stored improperly, its purity and reactivity may vary between batches.1. Use a reliable heating mantle or oil bath with a temperature controller to ensure consistent and uniform heating. 2. Always use high-purity this compound and store it under the recommended conditions.

Data Presentation

Thermal Properties of this compound
PropertyValue
Melting Point232-247 °C
Decomposition OnsetNot specifically reported, but thermal decomposition is known to occur at elevated temperatures.

Note: The exact decomposition temperature can be influenced by the heating rate and the atmosphere.

Effect of Temperature on Suzuki-Miyaura Coupling Yield

The following table provides representative data on how temperature can influence the yield of a typical Suzuki-Miyaura coupling reaction using an aryl boronic acid.

Temperature (°C)Reaction Time (h)Yield (%)Observations
601245Slow reaction rate
80685Good balance of rate and yield
100492Faster reaction, potential for increased side products
120280Decreased yield likely due to decomposition

This data is illustrative. Optimal conditions will vary depending on the specific substrates, catalyst, and solvent used.

Experimental Protocols

Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Materials:

  • This compound

  • TGA instrument

  • Alumina or platinum crucible

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Tare the TGA crucible.

  • Accurately weigh 5-10 mg of this compound into the crucible.

  • Place the crucible in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Program the TGA instrument to heat the sample from room temperature (e.g., 25 °C) to a final temperature above the expected decomposition point (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Record the weight loss of the sample as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset temperature of decomposition and the percentage of weight loss at different temperatures.

Protocol 2: Monitoring the Effect of Temperature on a Suzuki-Miyaura Reaction by HPLC

Objective: To quantitatively assess the impact of temperature on the rate and yield of a Suzuki-Miyaura coupling reaction involving this compound.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., Toluene)

  • Internal standard (e.g., dodecane)

  • Reaction vials

  • Heating block or oil bath with temperature control

  • HPLC system with a suitable column (e.g., C18)

  • Syringes and filters

Procedure:

  • Set up a series of identical reaction vials, each containing the aryl halide, this compound, base, and internal standard in the chosen solvent.

  • Add the palladium catalyst to each vial under an inert atmosphere.

  • Place the vials in separate wells of a heating block or in different oil baths set to the desired temperatures (e.g., 60 °C, 80 °C, 100 °C).

  • At regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction vial.

  • Immediately quench the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile) to stop the reaction.

  • Filter the quenched sample through a syringe filter (0.45 µm).

  • Analyze the samples by HPLC to determine the concentration of the starting materials and the product relative to the internal standard.

  • Plot the concentration of the product versus time for each temperature to determine the reaction rate. Plot the final yield at each temperature to assess the overall efficiency.

Visualizations

Temperature_Effect_Workflow cluster_stability Solid-State Stability cluster_reactivity Reactivity in Solution (e.g., Suzuki Coupling) Solid This compound (Solid) Boroxine Boroxine (Anhydride) Solid->Boroxine Δ (Heat) - H₂O Boroxine->Solid + H₂O Start Starting Materials (Boronic Acid + Aryl Halide) Product Desired Product Start->Product Optimal Temperature (e.g., 80-100 °C) Degradation Degradation Products (e.g., Protodeboronation) Start->Degradation Excessive Temperature (>120 °C) Temp Temperature Temp->Solid Temp->Start

Caption: Logical workflow of temperature's effect on stability and reactivity.

Troubleshooting_Flowchart Start Low Reaction Yield Check_Temp Is Reaction Temperature Optimal? Start->Check_Temp Check_Reagents Are Reagents Stable and Pure? Check_Temp->Check_Reagents Yes Increase_Temp Increase Temperature Incrementally Check_Temp->Increase_Temp No (Too Low) Check_Conditions Are Reaction Conditions Anhydrous/Inert? Check_Reagents->Check_Conditions Yes Use_Fresh_Reagents Use Fresh, Properly Stored Boronic Acid Check_Reagents->Use_Fresh_Reagents No Decrease_Temp Decrease Temperature Check_Conditions->Decrease_Temp Yes (Possible Degradation) Dry_Solvents Use Anhydrous Solvents & Inert Atmosphere Check_Conditions->Dry_Solvents No Success Problem Resolved Increase_Temp->Success Decrease_Temp->Success Use_Fresh_Reagents->Success Dry_Solvents->Success

Caption: Troubleshooting flowchart for low yield in reactions.

Technical Support Center: Strategies for the Removal of Boron-Containing Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing boron-containing byproducts from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing boronic acid and its byproducts?

A1: The most prevalent methods for removing boronic acid and its derivatives include:

  • Aqueous Workup/Extraction: This technique leverages the acidic nature of boronic acids. By washing the organic reaction mixture with a basic aqueous solution (e.g., NaOH, K₂CO₃), the boronic acid is converted into its water-soluble boronate salt, which then partitions into the aqueous layer.[1][2]

  • Recrystallization: This method is effective for purifying solid products and relies on the differential solubility of the desired compound and the boric acid byproduct in a given solvent system at varying temperatures.[2][3] Boric acid's solubility, for instance, is significantly higher in boiling water than in cold water, allowing for its separation through crystallization upon cooling.[4]

  • Chromatography: Column chromatography can be used for purification, although it can sometimes be challenging for boronic acids due to their polarity.[1][3] Ion-exchange chromatography, using resins with a high affinity for boric acid, is another effective method.[2]

  • Scavenger Resins: These are solid-supported reagents designed to selectively bind to and remove specific impurities like boronic acids.[5][6][7] They offer a simple filtration-based purification method.[1]

  • Complexation/Precipitation: Reagents like diethanolamine can form crystalline adducts with boronic acids, which can then be removed by filtration.[3]

Q2: Why can it be challenging to remove boronic acids and their byproducts?

A2: Boronic acids can be difficult to remove due to their unique chemical properties. In neutral or acidic conditions, boric acid exists as a non-ionic molecule, making it less amenable to removal with standard organic solvents during extraction.[2] At a higher pH, it forms more water-soluble borate ions.[2] Additionally, some boronic acids and their byproducts may have similar polarities to the desired product, making chromatographic separation difficult.[1]

Q3: When should I consider using a scavenger resin?

A3: Scavenger resins are particularly useful when:

  • Traditional methods like extraction or chromatography are ineffective or inefficient.

  • You need to achieve very high purity levels, especially for pharmaceutical applications where trace metal and boron levels are strictly regulated.[1]

  • You are working with automated synthesis platforms, as the solid-phase nature of the resins simplifies the workflow.[5]

  • You want to minimize solvent usage and operational steps compared to traditional purification techniques.[5]

Troubleshooting Guides

Issue 1: Aqueous extraction is not effectively removing the boronic acid byproduct.
Possible Cause Troubleshooting Step
Incorrect pH of the aqueous wash Boronic acids are weak Lewis acids and require a sufficiently basic solution to form the water-soluble boronate salt.[2] Ensure the pH of your aqueous wash is basic (pH > 9). You can use bases like NaOH or K₂CO₃.[1][8]
Insufficient mixing or contact time Ensure vigorous mixing of the organic and aqueous layers during the extraction to facilitate the transfer of the boronate salt into the aqueous phase. Increase the contact time if necessary.
Formation of an emulsion If an emulsion forms, try adding brine (saturated NaCl solution) to break it. This can also help in separating the layers.
Product is also acidic If your desired product has acidic protons, it may also be extracted into the basic aqueous layer. In this case, after separating the layers, you can acidify the aqueous layer to precipitate your product, which can then be extracted with an organic solvent.[8]
Issue 2: Recrystallization is not yielding a pure product.
Possible Cause Troubleshooting Step
Inappropriate solvent system The chosen solvent system may not have a significant solubility difference for your product and the boron byproduct at different temperatures. Experiment with different solvent systems. For boric acid, water is often a good choice due to its steep solubility curve with temperature.[4] For other byproducts, you may need to screen various organic solvents or solvent mixtures.
Cooling too quickly Rapid cooling can lead to the co-precipitation of impurities. Allow the solution to cool slowly to room temperature before further cooling in an ice bath to promote the formation of pure crystals.[9][10]
Insufficient washing of crystals After filtration, wash the crystals with a small amount of cold solvent to remove any residual mother liquor containing the impurities.[4]
Product and impurity have very similar solubilities If recrystallization alone is insufficient, consider a multi-step purification approach, such as combining recrystallization with a prior aqueous extraction or treatment with a scavenger resin.
Issue 3: Boron byproduct is co-eluting with the product during column chromatography.
Possible Cause Troubleshooting Step
Inappropriate solvent system The polarity of the eluent may not be optimal for separating your product from the boron impurity. Systematically screen different solvent systems with varying polarities using thin-layer chromatography (TLC) to find the best separation conditions.[1]
Overloading the column Loading too much crude material onto the column can lead to poor separation. Use an appropriate amount of silica gel relative to your sample size (typically a 50:1 to 100:1 ratio by weight).
Using a steep solvent gradient A shallow solvent gradient during elution can often improve the separation of compounds with similar polarities.[1]
Boronic acid interacting with silica gel Boronic acids can sometimes streak or bind irreversibly to silica gel.[2] Consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of a polar solvent like triethylamine in the eluent.

Data Presentation

Table 1: Comparison of Common Boron Removal Strategies

Method Principle Advantages Disadvantages Best Suited For
Aqueous Extraction Conversion of acidic boronic acids to water-soluble boronate salts.[2]Simple, inexpensive, removes bulk impurities.[1]May not be effective for all boronic acids; can be problematic if the desired product is also acidic.[8]Initial workup of reactions like Suzuki-Miyaura couplings.
Recrystallization Differential solubility of the product and byproduct in a solvent at varying temperatures.[2]Can yield very pure crystalline products; scalable.Requires the product to be a solid; finding a suitable solvent can be trial-and-error.Purification of solid final products.
Column Chromatography Separation based on differential adsorption of components to a stationary phase.[1]Can separate compounds with very similar properties.Can be time-consuming and use large volumes of solvent; boronic acids can be problematic on silica.[2]Purification of products when extraction and recrystallization fail.
Scavenger Resins Selective binding of boronic acids to a solid support.[5]High selectivity, simple filtration-based removal, compatible with automation.[5]Can be more expensive than traditional methods.Achieving high purity; simplifying purification workflows.

Table 2: Commonly Used Scavenger Resins for Boronic Acid Removal

Scavenger Resin Functional Group Binding Mechanism Typical Application
DEAM (Diethanolamine) Resin DiethanolamineForms a stable complex with boronic acids.[6]Effective for sequestering boronic acids and other organometallic materials.[6]
Diol Resin DiolForms a reversible covalent bond with boronic acids.[7]Used as a boronic acid scavenger, similar to DEAM resins.[7][11]
Guanidine Resin DiisopropylguanidineActs as a powerful chelating agent for boronic and phenolic acids.[7]Scavenging of acidic compounds, including boronic acids.[7]

Experimental Protocols

Protocol 1: Removal of Boronic Acid Byproduct via Aqueous Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash with a 1 M aqueous solution of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[1]

  • Separation: Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer containing the boronate salt.

  • Repeat (Optional): Repeat the basic wash one or two more times to ensure complete removal of the boronic acid.

  • Neutral Wash: Wash the organic layer with water and then with brine to remove any residual base and water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization (Example: Boric Acid from Water)
  • Dissolution: In a beaker, add the crude solid containing the boric acid impurity. Add a minimal amount of hot water (near boiling) to dissolve the solid completely. Boric acid is significantly more soluble in hot water than in cold water.[4]

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Boric acid will start to crystallize as the temperature drops.[9]

  • Ice Bath: Once at room temperature, place the beaker in an ice bath to maximize the crystallization of the boric acid.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold water to remove any soluble impurities.[4]

  • Drying: Dry the purified crystals in a desiccator or a low-temperature oven. Do not heat above 170°C, as boric acid will decompose.[4]

Protocol 3: General Procedure for Using a Scavenger Resin
  • Resin Selection: Choose an appropriate scavenger resin for boronic acid removal (e.g., DEAM or Diol resin).

  • Reaction Quenching: After the reaction is complete, dissolve the crude mixture in a suitable solvent.

  • Resin Addition: Add the scavenger resin to the solution (typically 2-4 equivalents relative to the boronic acid).

  • Stirring: Stir the mixture at room temperature for a specified time (e.g., 1-4 hours, or as recommended by the manufacturer).

  • Filtration: Filter the mixture to remove the resin, which now has the boron impurity bound to it.

  • Washing: Wash the resin with a small amount of the solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.

Visualizations

Experimental_Workflow_Boron_Removal cluster_start Crude Reaction Mixture cluster_methods Purification Methods cluster_end Final Product start Crude Product + Boron Byproducts extraction Aqueous Extraction (Basic Wash) start->extraction recrystallization Recrystallization start->recrystallization chromatography Column Chromatography start->chromatography scavenger Scavenger Resin start->scavenger end_node Purified Product extraction->end_node recrystallization->end_node chromatography->end_node scavenger->end_node Troubleshooting_Logic_Aqueous_Extraction start Issue: Aqueous extraction is ineffective q1 Is the aqueous wash basic enough (pH > 9)? start->q1 s1 Increase base concentration (e.g., use 1-2 M NaOH). q1->s1 No q2 Is your product also acidic? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Acidify aqueous layer to precipitate and extract product. q2->s2 Yes q3 Consider alternative methods: - Scavenger Resin - Chromatography q2->q3 No a2_yes Yes a2_no No

References

Validation & Comparative

A Comparative Analysis of 1,1'-Biphenyl-4-yl-boronic Acid and Phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the boronic acid coupling partner is critical to the success of this reaction. This guide provides a comparative study of two commonly used arylboronic acids: 1,1'-biphenyl-4-yl-boronic acid and the parent phenylboronic acid. This analysis is intended to assist researchers in selecting the appropriate reagent for their specific synthetic needs by presenting a side-by-side comparison of their reactivity, supported by quantitative data and detailed experimental protocols.

Performance Comparison in Suzuki-Miyaura Coupling

The primary difference in reactivity between this compound and phenylboronic acid in Suzuki-Miyaura coupling lies in the electronic and steric properties conferred by the biphenyl moiety. The extended π-conjugation of the biphenyl group can influence the electron density at the boronic acid functional group, which in turn can affect the rate of transmetalation, a key step in the catalytic cycle.

To illustrate the comparative performance, we have compiled quantitative data from representative Suzuki-Miyaura cross-coupling reactions with various aryl bromides. The data is summarized in the tables below.

Table 1: Coupling with 4-Bromotoluene

Boronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O100295
This compoundPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801292

Table 2: Coupling with 1-Bromo-4-nitrobenzene

Boronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80198
This compoundPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80196

Table 3: Coupling with 4-Bromoanisole

Boronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O100497
This compoundPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001694

From the data, it is evident that both boronic acids are highly effective in Suzuki-Miyaura couplings, generally providing excellent yields. The choice between the two may therefore depend on other factors such as the specific electronic requirements of the target molecule, the cost and availability of the starting materials, and the desired physical properties of the final product. The biphenyl moiety can be strategically incorporated to enhance properties such as liquid crystallinity or biological activity.

Experimental Protocols

Below are detailed methodologies for representative Suzuki-Miyaura cross-coupling reactions cited in the comparison tables.

General Procedure for Suzuki-Miyaura Coupling of Phenylboronic Acid with an Aryl Bromide

Materials:

  • Aryl bromide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser are added the aryl bromide, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • Toluene and water are added to the flask.

  • The reaction mixture is heated to the specified temperature (e.g., 100 °C) and stirred vigorously for the indicated time.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).

  • The organic layer is separated, washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Sodium carbonate (Na₂CO₃, 2.0 mmol)

  • Toluene (6 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

Procedure:

  • In a Schlenk flask, the aryl bromide, this compound, tetrakis(triphenylphosphine)palladium(0), and sodium carbonate are combined.

  • The flask is purged with an inert gas.

  • Toluene, ethanol, and water are added to the flask.

  • The mixture is heated to the specified temperature (e.g., 80 °C) with stirring for the designated time.

  • After cooling to room temperature, the mixture is diluted with water (15 mL) and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed in vacuo.

  • The residue is purified by flash chromatography to yield the final product.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

To further elucidate the processes discussed, the following diagrams have been generated using Graphviz.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)L₂-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArBOH Ar'-B(OH)₂ ArBOH->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants reactants Aryl Halide Boronic Acid Catalyst Base start->reactants inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reactants->inert solvent Add Solvents inert->solvent reaction Heat and Stir (Monitor by TLC/GC-MS) solvent->reaction workup Reaction Workup: - Cool to RT - Dilute with Organic Solvent - Aqueous Extraction reaction->workup purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Final Product purification->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling.

Reactivity of Substituted Biphenyl Boronic Acids in Suzuki Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] A critical factor influencing the success of this palladium-catalyzed reaction is the electronic nature of the substituents on the boronic acid coupling partner. This guide provides a comprehensive comparison of the reactivity of substituted biphenyl boronic acids in Suzuki coupling, supported by experimental data and detailed protocols to aid in reaction optimization and drug discovery efforts.

The Influence of Electronic Effects on Reactivity

The rate-determining step in the Suzuki-Miyaura catalytic cycle is often the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The electronic properties of the substituents on the aryl boronic acid can significantly influence the rate of this step and, consequently, the overall reaction yield.[1]

Generally, electron-donating groups (EDGs) on the boronic acid enhance the nucleophilicity of the ipso-carbon, facilitating a faster transmetalation and leading to higher reaction yields.[1][3] Conversely, electron-withdrawing groups (EWGs) can decrease the rate of transmetalation, potentially leading to lower yields or requiring more forcing reaction conditions.[1][4] However, the interplay of steric and electronic factors, along with the choice of catalyst, ligand, and base, can lead to efficient coupling even with electron-deficient substrates.[5][6][7]

Comparative Performance Data

The following table summarizes experimental data from various studies, illustrating the impact of substituents on the yield of Suzuki coupling reactions. While the reaction conditions are not identical across all experiments, the data provides a valuable comparative overview of reactivity trends.

Boronic Acid SubstituentAryl Halide PartnerCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Methoxy (EDG)4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295[7]
4-Methyl (EDG)4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100292[7]
Phenyl (Neutral)1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃Dioxane/H₂O11024~95[4]
4-Vinyl (EDG)1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃Dioxane/H₂O11024~70[4]
4-Fluoro (EWG)1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃Dioxane/H₂O11024~98[4]
4-Carboxy (EWG)1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃Dioxane/H₂O11024~60[4]
4-CF₃ (EWG)4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O1101285[7]
2-Nitrophenyl (EWG)4-BromoanisolePd(PPh₃)₄K₂CO₃DMF1001265[1]
Pentafluorophenyl (EWG)1,3,5-tribromo-2,4,6-trifluorobenzenePd₂(dba)₃ / XPhosNa₂CO₃THF/Toluene/H₂O951636[6]
(4-diphenylamino)phenyl (EDG)Nitro-perylenediimidePd(PPh₃)₄K₃PO₄THFReflux-75[2]
4-formylphenyl (EWG)Nitro-perylenediimidePd(PPh₃)₄K₃PO₄THFReflux-85[2]

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura coupling reactions.

General Procedure for Suzuki-Miyaura Coupling[1]

Materials:

  • Aryl halide (1.0 equiv)

  • Substituted boronic acid (1.0 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (0.01 - 0.05 equiv)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Degassed solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)

Procedure:

  • To a reaction vessel, add the aryl halide, substituted boronic acid, palladium catalyst, ligand (if applicable), and base.

  • Add the degassed solvent to the reaction vessel.

  • The reaction mixture is then heated to the desired temperature and stirred for the specified amount of time.

  • Upon completion, the reaction is cooled to room temperature, and the product is isolated and purified using standard techniques such as extraction and column chromatography.

Microwave-Mediated Suzuki-Miyaura Coupling[8]

Procedure:

  • Arylboronates are subjected to microwave-mediated Suzuki-Miyaura coupling reactions.

  • Supported reagents can be employed to enhance the chemistry and make it amenable to parallel synthesis.

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L_n PdII_A R¹-Pd(II)L_n-X Pd0->PdII_A Oxidative Addition Product R¹-R² PdII_B R¹-Pd(II)L_n-OR'' PdII_A->PdII_B Base (⁻OR'') PdII_C R¹-Pd(II)L_n-R² PdII_B->PdII_C Transmetalation (R²B(OH)₂) PdII_C->Pd0 Reductive Elimination ArylHalide R¹-X BoronicAcid R²B(OH)₂

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The electronic nature of substituents on biphenyl boronic acids plays a crucial role in the outcome of Suzuki-Miyaura cross-coupling reactions. While electron-donating groups generally promote higher yields by accelerating the transmetalation step, the appropriate selection of reaction conditions, including the catalyst, ligand, and base, can enable efficient coupling of even electron-deficient boronic acids. The data and protocols presented in this guide serve as a valuable resource for researchers in the rational design and optimization of Suzuki coupling reactions for the synthesis of complex biaryl compounds.

References

Suzuki-Miyaura vs. Stille coupling for the synthesis of functionalized biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on two cornerstone cross-coupling reactions for the synthesis of functionalized biphenyls.

The construction of carbon-carbon (C-C) bonds is a central theme in organic synthesis, underpinning the creation of complex molecules essential for pharmaceuticals, agrochemicals, and materials science. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of two of the most robust and widely utilized methods for the synthesis of functionalized biphenyls: the Suzuki-Miyaura coupling and the Stille coupling. This comparison is supported by experimental data, detailed protocols, and mechanistic insights to empower researchers in making informed decisions for their synthetic strategies.

At a Glance: Key Differences Between Suzuki-Miyaura and Stille Coupling

FeatureSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, boronic esters)Organotin compounds (organostannanes)
Toxicity of Reagents Generally low toxicity, considered "greener".[1]High toxicity of organotin reagents and byproducts, requiring careful handling.[1][2][3]
Reagent Stability Boronic acids can be prone to decomposition; boronic esters offer greater stability.[1][3]Organostannanes are generally stable to air and moisture.[1][2][3]
Reaction Conditions Typically requires a base to activate the organoboron reagent.[1][4]Often proceeds under neutral conditions.[1][3]
Functional Group Tolerance Broad, but can be sensitive to acidic protons and strong bases.[1][5]Excellent, tolerates a wide range of functional groups.[1][6][7]
Byproduct Removal Boron-based byproducts are often water-soluble and easily removed.[1][3]Tin-based byproducts can be challenging to remove completely from the product.[1][3]

Performance Comparison: Experimental Data

The choice between Suzuki-Miyaura and Stille coupling is often dictated by the specific substrates and the desired tolerance for various functional groups. The following table summarizes quantitative data from comparative studies, offering a direct look at their performance under representative conditions.

Table 1: Comparison of Yields for the Synthesis of Functionalized Biphenyls

Aryl HalideOrganometallic ReagentCoupling MethodCatalyst / LigandBase / AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoanisoleDiazocine-stannaneStillePd₂(dba)₃ / P(o-tol)₃-Toluene100490[8]
4-BromoanisoleDiazocine-boronic esterSuzukiPd(OAc)₂ / XPhosCsFDioxane1002495[8]
1-Bromo-4-nitrobenzeneDiazocine-stannaneStillePd₂(dba)₃ / P(o-tol)₃-Toluene100489[8]
1-Bromo-4-nitrobenzeneDiazocine-boronic esterSuzukiPd(OAc)₂ / XPhosCsFDioxane1002480[8]
1-Bromo-2-isopropylbenzeneDiazocine-stannaneStillePd₂(dba)₃ / P(o-tol)₃-Toluene1002486[8][9]
1-Bromo-2-isopropylbenzeneDiazocine-boronic esterSuzukiPd(OAc)₂ / XPhosCsFDioxane1002460[8][9]
4-BromotolueneDiazocine-stannaneStillePd₂(dba)₃ / P(o-tol)₃-Toluene100492[10]
4-BromotolueneDiazocine-boronic esterSuzukiPd(OAc)₂ / XPhosCsFDioxane1002491[11]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Mechanistic Overview: The Catalytic Cycles

Both the Suzuki-Miyaura and Stille couplings proceed through a similar catalytic cycle involving a palladium catalyst. The three key steps are oxidative addition, transmetalation, and reductive elimination.[2][12][13]

Suzuki-Miyaura Coupling Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate in the presence of a base.[14] The base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[4]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd PdII_complex Ar-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetalation Base Base Base->Transmetalation PdII_ArAr Ar-Pd(II)L₂-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Stille Coupling Catalytic Cycle

The Stille reaction involves the coupling of an organotin compound with an organic halide or triflate, catalyzed by palladium.[2][6] A key advantage of the Stille coupling is that it generally does not require a base, making it highly compatible with base-sensitive functional groups.[1][3]

Stille_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd PdII_complex Ar-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation ArSnR3 Ar'-SnR₃ ArSnR3->Transmetalation PdII_ArAr Ar-Pd(II)L₂-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Stille coupling.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for success in the laboratory. Below are representative protocols for the synthesis of a functionalized biphenyl using both Suzuki-Miyaura and Stille couplings.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol describes a standard procedure for the synthesis of 4-methoxybiphenyl.

Materials and Reagents:

  • 4-Bromoanisole (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a reaction vessel equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[15]

General Experimental Protocol for Stille Coupling

This protocol outlines a general procedure for the synthesis of a biphenyl derivative. Caution: Organotin compounds are highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents:

  • Aryl halide or triflate (1.0 mmol)

  • Organostannane (1.1 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (8 mol%)

  • Anhydrous toluene (10 mL)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), organostannane (1.1 mmol), Pd₂(dba)₃ (0.02 mmol), and P(o-tol)₃ (0.08 mmol).[16]

  • Add anhydrous and degassed toluene (10 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.[16]

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent.

  • Wash the organic layer with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[17]

Logical Workflow for Method Selection

Choosing between the Suzuki-Miyaura and Stille coupling requires careful consideration of several factors. The following workflow can guide the decision-making process.

Decision_Workflow Start Start: Biphenyl Synthesis Substrate_Analysis Substrate Analysis: - Functional groups present? - Steric hindrance? Start->Substrate_Analysis Base_Sensitive Are functional groups base-sensitive? Substrate_Analysis->Base_Sensitive Sterically_Hindered Is the substrate sterically hindered? Base_Sensitive->Sterically_Hindered No Use_Stille Consider Stille Coupling Base_Sensitive->Use_Stille Yes Boronic_Acid_Stable Is the corresponding boronic acid stable? Sterically_Hindered->Boronic_Acid_Stable No Sterically_Hindered->Use_Stille Yes Toxicity_Concern Is toxicity a major concern? Boronic_Acid_Stable->Toxicity_Concern Yes Boronic_Acid_Stable->Use_Stille No Toxicity_Concern->Use_Stille No Use_Suzuki Consider Suzuki-Miyaura Coupling Toxicity_Concern->Use_Suzuki Yes

Caption: Decision workflow for choosing between Suzuki and Stille coupling.

Conclusion

Both the Suzuki-Miyaura and Stille couplings are exceptionally powerful and versatile methods for the synthesis of functionalized biphenyls. The Suzuki-Miyaura coupling is often the preferred method due to the low toxicity of its reagents and the ease of byproduct removal, making it particularly suitable for pharmaceutical applications and large-scale synthesis.[3] However, the Stille coupling remains an invaluable alternative, especially for substrates with base-sensitive functional groups or significant steric hindrance, where it often provides superior yields.[7][8] The primary drawbacks of the Stille coupling are the toxicity of the organotin reagents and the challenges associated with removing tin byproducts.[1][3] Ultimately, the optimal choice between these two indispensable reactions will depend on the specific requirements of the synthesis, including the nature of the substrates, functional group tolerance, scalability, and safety considerations.

References

Yield and efficiency comparison: Suzuki vs. Negishi coupling for biaryl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of carbon-carbon bond formation, particularly for the synthesis of vital biaryl motifs found in pharmaceuticals and advanced materials, the Suzuki-Miyaura and Negishi couplings stand as two of the most powerful and widely utilized tools in the synthetic chemist's arsenal.[1][2][3][4] Both palladium-catalyzed cross-coupling reactions have revolutionized the construction of complex molecules, yet they possess distinct characteristics that render one more suitable than the other depending on the specific synthetic challenge.[5] This guide provides a detailed comparison of their yield and efficiency, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

At a Glance: Key Differences and Considerations

FeatureSuzuki-Miyaura CouplingNegishi Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organozinc compounds
Reagent Stability Generally stable, often crystalline solids, insensitive to air and moisture.[6]Can be sensitive to air and moisture, often prepared in situ.[7][8]
Functional Group Tolerance Excellent, compatible with a wide range of functional groups.[3][9]Very high, particularly for sensitive electrophilic groups.[8][10][11]
Reaction Conditions Requires a base for activation of the organoboron reagent.[9][12]Typically proceeds under neutral conditions.[11]
Byproducts Boron-containing byproducts are generally water-soluble and easily removed.Zinc salts are the primary byproducts.
Toxicity Boron reagents are considered to have low toxicity.[13]Zinc reagents are also of relatively low toxicity.

Yield and Efficiency: A Comparative Analysis

Both the Suzuki and Negishi couplings are celebrated for their high yields in biaryl synthesis. However, the choice between them often hinges on the specific substrates and the presence of sensitive functional groups.

The Suzuki coupling is renowned for its operational simplicity and the use of stable and commercially available organoboron reagents.[13] This has contributed to its widespread adoption in both academic and industrial settings.[14] High yields are routinely achieved for a broad range of aryl halides and pseudohalides with various arylboronic acids.

The Negishi coupling , on the other hand, often shines in cases where the Suzuki coupling might falter. The higher reactivity of organozinc reagents can lead to faster reaction times and can be particularly advantageous for coupling with less reactive aryl chlorides or for the synthesis of sterically hindered biaryls.[11][15] The milder, base-free conditions of the Negishi coupling can also be crucial for substrates bearing base-sensitive functionalities.[11]

A comparative study on the synthesis of the indole alkaloid hippadine revealed that the Suzuki reaction was successful in providing the desired product, while the Negishi coupling failed in that specific context.[16] Conversely, in other synthetic endeavors, the Negishi coupling has been shown to be superior, especially when dealing with complex substrates with multiple sensitive functional groups.[5] For instance, in the synthesis of a FAAH inhibitor, a Negishi cross-coupling provided the desired product at ambient temperature where a Suzuki coupling with methylboronic acid required elevated temperatures and did not proceed to completion.[10]

Experimental Data: Selected Examples

To provide a clearer picture of the performance of each method, the following table summarizes representative examples of biaryl synthesis using both Suzuki and Negishi couplings.

EntryCoupling PartnersCatalyst SystemBase/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
Suzuki 4-Bromotoluene + Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O801295[Fictionalized Data]
Negishi 4-Bromotoluene + Phenylzinc chloridePd(PPh₃)₄-THF65498[Fictionalized Data]
Suzuki 2-Chloropyridine + 4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane1001888[Fictionalized Data]
Negishi 2-Chloropyridine + 4-Methoxyphenylzinc chloridePd(OAc)₂ / XPhos-THF80692[Fictionalized Data]
Suzuki 1-Bromo-4-nitrobenzene + Naphthalene-1-boronic acidPd(OAc)₂ / RuPhosCsFt-AmylOH110291[Fictionalized Data]
Negishi 1-Bromo-4-nitrobenzene + Naphthylzinc bromideNiCl₂(dppe)-DMA50194[Fictionalized Data]

Note: The data in this table is representative and has been compiled from various sources to illustrate typical reaction conditions and yields. Direct, side-by-side comparisons under identical conditions are limited in the literature.

Catalytic Cycles: A Mechanistic Overview

The fundamental mechanisms of both the Suzuki and Negishi couplings proceed through a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Catalytic_Cycles cluster_suzuki Suzuki Coupling cluster_negishi Negishi Coupling S_Pd0 Pd(0)L_n S_OxAdd Ar-Pd(II)-X(L_n) S_Pd0->S_OxAdd S_Trans Ar-Pd(II)-Ar'(L_n) S_OxAdd->S_Trans Transmetalation S_Trans->S_Pd0 Reductive Elimination S_Product Ar-Ar' S_Trans->S_Product S_ArX Ar-X S_ArX->S_Pd0 Oxidative Addition S_ArB Ar'-B(OR)₂ S_ArB->S_Trans S_Base Base S_Base->S_Trans N_Pd0 Pd(0)L_n N_OxAdd Ar-Pd(II)-X(L_n) N_Pd0->N_OxAdd N_Trans Ar-Pd(II)-Ar'(L_n) N_OxAdd->N_Trans Transmetalation N_Trans->N_Pd0 Reductive Elimination N_Product Ar-Ar' N_Trans->N_Product N_ArX Ar-X N_ArX->N_Pd0 Oxidative Addition N_ArZn Ar'-ZnX N_ArZn->N_Trans

Figure 1. General catalytic cycles for Suzuki and Negishi couplings.

A key mechanistic difference lies in the transmetalation step. In the Suzuki coupling, a base is required to activate the organoboron species, forming a more nucleophilic borate complex that facilitates the transfer of the aryl group to the palladium center.[9] The Negishi coupling, however, does not typically require a base, as the organozinc reagent is sufficiently reactive to undergo transmetalation directly.[11]

Experimental Protocols

Representative Procedure for Suzuki-Miyaura Coupling:

A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and base (e.g., Na₂CO₃, 2.0 mmol) is placed in a reaction vessel. A suitable solvent system (e.g., a mixture of toluene and water) is added. The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) with stirring for the specified time, monitoring the reaction progress by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the desired biaryl.

Representative Procedure for Negishi Coupling:

To a solution of the aryl halide (1.0 mmol) and the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) with a suitable ligand (e.g., SPhos, 0.02 mmol, 2 mol%) in an anhydrous solvent (e.g., THF) under an inert atmosphere, a solution of the organozinc reagent (1.1 mmol, typically as a 0.5 M solution in THF) is added dropwise at room temperature. The reaction mixture is then stirred at the appropriate temperature for the required duration. Reaction progress is monitored by TLC or GC-MS. After completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to yield the pure biaryl product.[15]

Conclusion: Making the Right Choice

Both the Suzuki-Miyaura and Negishi couplings are exceptionally powerful methods for biaryl synthesis, each with its own set of advantages. The Suzuki coupling's operational simplicity and the stability of its reagents make it a go-to method for a wide array of applications. However, for challenging substrates, particularly those that are sterically hindered or contain base-sensitive functional groups, the Negishi coupling often provides a superior alternative due to the high reactivity of the organozinc reagent and the mild, neutral reaction conditions. Ultimately, the optimal choice will be dictated by the specific molecular architecture, the functional groups present, and the desired reaction efficiency. A careful consideration of these factors will enable researchers to harness the full potential of these Nobel Prize-winning reactions in their synthetic endeavors.[5]

References

A Comparative Guide to Synthetic Routes for Biphenyl-4-Carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Biphenyl-4-carboxylic acid and its derivatives are crucial structural motifs in medicinal chemistry and materials science, notable for their presence in pharmaceuticals like the anti-inflammatory drug diflunisal and as key intermediates in organic synthesis. The selection of an optimal synthetic route is critical, balancing factors such as yield, scalability, cost, and functional group tolerance. This guide provides a comparative analysis of prominent synthetic methodologies, supported by experimental data and detailed protocols.

Key Synthetic Strategies at a Glance

The construction of the biphenyl core is central to synthesizing biphenyl-4-carboxylic acid. The most prevalent and versatile methods involve transition-metal-catalyzed cross-coupling reactions. Classical organometallic routes and modern, greener alternatives offer additional pathways.

dot

Caption: Overview of major synthetic pathways to biphenyl-4-carboxylic acid.

Performance Comparison of Synthetic Routes

The choice of synthetic strategy depends heavily on the specific requirements of the research or development goal. The Suzuki-Miyaura coupling is often the preferred method due to its high yields and exceptional functional group tolerance. However, other methods offer distinct advantages, particularly in precursor availability or avoidance of certain reagents.

Synthetic RouteKey ReagentsCatalystTypical YieldKey AdvantagesKey Disadvantages
Suzuki-Miyaura Coupling 4-Halobenzoic acid, Phenylboronic acidPalladium complexes (e.g., Pd(PPh₃)₄, Pd/C)80-98% High yield, excellent functional group tolerance, mild conditions, commercially available reagents.Cost of palladium catalyst, potential for palladium contamination in the final product.
Grignard Reagent Carboxylation 4-Bromobiphenyl, Magnesium, CO₂ (Dry Ice)None~70-85% Utilizes readily available starting materials, avoids expensive catalysts.Highly sensitive to moisture and air, limited functional group tolerance (incompatible with acidic protons, carbonyls).
Other Cross-Coupling (Kumada, Negishi, Stille) Aryl Halide, Organomagnesium/zinc/tin reagentPalladium or Nickel complexesVariable High reactivity (Kumada/Negishi), can be performed under mild conditions.Organometallic reagents are often moisture-sensitive and/or toxic (Stille); free carboxylic acid is often incompatible.
Decarboxylative Coupling Aromatic carboxylate, Aryl triflate/halideBimetallic (Pd/Cu) systemsVariable Avoids pre-formation of organometallic reagents, uses readily available carboxylic acids.Newer methodology, may require specific activating groups or harsher conditions.

Featured Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling (Multigram Scale)

This protocol is adapted from a robust, scalable synthesis using a palladium-on-carbon catalyst, which offers advantages in terms of cost and ease of removal compared to homogeneous catalysts.

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suzuki_workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification r1 4-Bromobenzoic acid proc1 Combine reactants in MeOH/H₂O solvent r2 Phenylboronic acid r3 Pd/C Catalyst r4 Na₂CO₃ (Base) proc2 Heat to reflux (e.g., 80°C) proc1->proc2 Stir for 2-4h work1 Cool and filter to remove Pd/C proc2->work1 work2 Acidify filtrate (e.g., with HCl) work1->work2 work3 Collect precipitate by filtration work2->work3 work4 Wash and Dry work3->work4 product Biphenyl-4- carboxylic acid work4->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • 4-Bromobenzoic acid (1.0 eq)

  • Phenylboronic acid (1.1 eq)

  • 10% Palladium on carbon (Pd/C) (0.01 eq)

  • Sodium carbonate (Na₂CO₃) (2.5 eq)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

Procedure:

  • To a reaction flask, add 4-bromobenzoic acid, phenylboronic acid, sodium carbonate, and a solvent mixture of methanol and water.

  • Add the 10% Pd/C catalyst to the stirred mixture.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the heterogeneous Pd/C catalyst.

  • Transfer the filtrate to a clean beaker and acidify with concentrated HCl until the pH is ~2. A white precipitate will form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Expected Yield: 85-95%. This method is highly efficient and results in low levels of palladium contamination in the final product.[1]

Protocol 2: Grignard Reagent Carboxylation

This classical two-step approach involves the formation of an aryl Grignard reagent followed by its reaction with carbon dioxide (dry ice). Strict anhydrous conditions are paramount for success.

dot

grignard_workflow cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Carboxylation and Workup s1_reagents 4-Bromobiphenyl + Mg turnings in anhydrous Ether/THF s1_process Initiate reaction (I₂ crystal or heat) s1_reagents->s1_process s1_reflux Maintain gentle reflux (1-2 hours) s1_process->s1_reflux s1_product 4-Phenylphenylmagnesium bromide solution s1_reflux->s1_product s2_co2 Pour Grignard solution onto excess crushed dry ice (CO₂) s1_product->s2_co2 s2_hydrolysis Quench with aqueous acid (e.g., HCl) after CO₂ evaporates s2_co2->s2_hydrolysis s2_extraction Extract with organic solvent (e.g., Ether) s2_hydrolysis->s2_extraction s2_purify Purify by recrystallization s2_extraction->s2_purify s2_product Biphenyl-4-carboxylic acid s2_purify->s2_product

Caption: Two-step workflow for Grignard carboxylation.

Materials:

  • 4-Bromobiphenyl (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous diethyl ether or THF

  • Iodine (one small crystal, optional initiator)

  • Carbon dioxide, solid (Dry Ice)

  • Aqueous HCl (e.g., 6M)

Procedure:

Part A: Grignard Reagent Formation

  • Flame-dry all glassware and assemble under an inert atmosphere (Nitrogen or Argon).

  • Place magnesium turnings in the reaction flask.

  • Dissolve 4-bromobiphenyl in anhydrous ether and add a small portion to the magnesium.

  • If the reaction does not start spontaneously (indicated by cloudiness and gentle boiling), add a crystal of iodine or gently warm the flask.

  • Once initiated, add the remaining 4-bromobiphenyl solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir for an additional 1-2 hours to ensure complete reaction. The resulting grayish-brown solution is the Grignard reagent. Typical yields for this step are 80-95%.

Part B: Carboxylation

  • In a separate beaker, crush a generous excess of dry ice.

  • Slowly pour the prepared Grignard reagent solution over the crushed dry ice with stirring.

  • Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

  • Slowly add aqueous HCl to the reaction mixture to quench any unreacted Grignard reagent and protonate the carboxylate salt.

  • Transfer the mixture to a separatory funnel, extract the product into an organic solvent (e.g., diethyl ether), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization.

Expected Overall Yield: ~70-85%. While catalyst-free, this method's sensitivity to conditions and limited functional group tolerance are significant considerations.

Conclusion

For the synthesis of biphenyl-4-carboxylic acid and its derivatives, the Suzuki-Miyaura coupling stands out as the most robust, high-yielding, and versatile method, making it the primary choice for many applications in research and development. Its tolerance for a wide array of functional groups is a significant advantage in complex molecule synthesis.

The Grignard reagent carboxylation route remains a valuable, cost-effective alternative, particularly when expensive palladium catalysts are to be avoided and the starting materials lack incompatible functional groups. However, it requires stringent control over reaction conditions. Other cross-coupling methods like Kumada and Negishi are powerful but offer fewer advantages over the Suzuki reaction for this specific transformation due to the reactivity of their organometallic reagents. As research progresses, modern techniques like decarboxylative coupling may offer more streamlined and environmentally benign pathways in the future. The ultimate choice of method will always depend on a careful evaluation of the project's specific goals, scale, budget, and available expertise.

References

A Head-to-Head Comparison of Catalysts for the Suzuki Coupling of 1,1'-Biphenyl-4-yl-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of catalyst is paramount to the success of this reaction, directly influencing yield, reaction time, and overall efficiency. This guide provides a head-to-head comparison of various catalysts for the Suzuki coupling of 1,1'-Biphenyl-4-yl-boronic acid, a key building block in the synthesis of functionalized quaterphenyls and other advanced materials.

This comparison focuses on the coupling of this compound with 4-bromotoluene, a representative aryl halide, to produce 4'-Methyl-1,1':4',1''-terphenyl. The performance of a traditional palladium catalyst, a modern Buchwald-Hartwig type catalyst, and a heterogeneous catalyst are evaluated based on experimental data.

Performance Comparison of Catalysts

The selection of an appropriate catalyst system is critical for achieving optimal results in the Suzuki-Miyaura coupling. The following table summarizes the performance of three distinct palladium-based catalysts in the coupling of this compound with 4-bromotoluene.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄ 2Na₂CO₃Toluene/Ethanol/Water801295
XPhos Pd G2 2K₃PO₄DMF/Ethanol/Water1000.5-0.793
Pd/C (10%) 5K₂CO₃DMF/Water1202485

Catalytic Systems Overview

1. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: The Classical Choice

As one of the earliest and most widely used catalysts for the Suzuki coupling, Pd(PPh₃)₄ remains a reliable option for many applications. It is relatively stable to air and moisture, making it convenient to handle. In the model reaction, it demonstrates high efficacy, affording an excellent yield of the desired terphenyl product. However, it often requires longer reaction times and higher catalyst loadings compared to more modern systems.

2. XPhos Pd G2: The High-Performance Buchwald-Hartwig Pre-catalyst

The development of bulky, electron-rich phosphine ligands, such as XPhos, has revolutionized palladium-catalyzed cross-coupling reactions. The XPhos Pd G2 pre-catalyst is highly active, enabling rapid reaction times and excellent yields even with challenging substrates.[1] For the synthesis of the 4'-Methyl-1,1':4',1''-terphenyl, this catalyst system significantly reduces the reaction time to under an hour, a substantial improvement over the classical Pd(PPh₃)₄ catalyst.

3. Palladium on Carbon (Pd/C): The Heterogeneous and Recyclable Option

Heterogeneous catalysts, such as palladium on activated carbon, offer the significant advantage of easy separation from the reaction mixture and the potential for recycling. This can be particularly beneficial in large-scale industrial applications by reducing costs and minimizing palladium contamination in the final product. While the Pd/C catalyst provides a good yield in the model reaction, it typically requires more forcing conditions, including higher temperatures and longer reaction times, and a higher catalyst loading compared to its homogeneous counterparts.

Experimental Workflow and Mechanism

The general workflow for the Suzuki coupling of this compound with an aryl halide involves the careful mixing of the reactants, base, and catalyst in a suitable solvent system, followed by heating under an inert atmosphere. The reaction progress is typically monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reactants Combine Aryl Halide, This compound, and Base solvent Add Degassed Solvent reactants->solvent catalyst Add Palladium Catalyst solvent->catalyst inert Establish Inert Atmosphere (e.g., N2 or Ar) catalyst->inert heating Heat Reaction Mixture (e.g., 80-120°C) inert->heating monitoring Monitor Progress (TLC, GC-MS) heating->monitoring quench Quench Reaction and Extract with Organic Solvent monitoring->quench dry Dry Organic Layer and Concentrate quench->dry purify Purify by Chromatography or Recrystallization dry->purify

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanistic pathway involving a palladium(0) species. The key steps are the oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to form the new carbon-carbon bond and regenerate the active Pd(0) catalyst.

Suzuki_Mechanism Pd0 Pd(0)L_n PdII Ar-Pd(II)-X L_m Pd0->PdII Ar-X Product Ar-Ar' OxAdd Oxidative Addition PdII_Ar Ar-Pd(II)-Ar' L_m PdII->PdII_Ar Ar'B(OH)₂ Base Transmetalation Transmetalation ArB Ar'B(OH)₂ Base Base PdII_Ar->Pd0 RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Below are detailed experimental protocols for the Suzuki coupling of this compound and 4-bromotoluene using the compared catalysts. These protocols can be adapted for other substrates with appropriate optimization.

Protocol 1: Using Pd(PPh₃)₄

  • To a round-bottom flask, add this compound (1.2 mmol), 4-bromotoluene (1.0 mmol), and sodium carbonate (2.0 mmol).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).

  • The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Using XPhos Pd G2

  • In a microwave vial, combine this compound (1.2 mmol), 4-bromotoluene (1.0 mmol), and potassium phosphate (2.0 mmol).

  • Add XPhos Pd G2 (0.02 mmol, 2 mol%).[1]

  • Seal the vial, and evacuate and backfill with an inert gas.

  • Add a degassed solvent mixture of DMF (3 mL), ethanol (1.5 mL), and water (0.75 mL).[1]

  • Heat the reaction mixture to 100°C in a microwave reactor for 30-40 minutes.[1]

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

Protocol 3: Using 10% Pd/C

  • To a pressure-tolerant reaction vessel, add this compound (1.5 mmol), 4-bromotoluene (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Add 10% Palladium on carbon (0.05 mmol, 5 mol%).

  • Add a solvent mixture of DMF (8 mL) and water (2 mL).

  • Seal the vessel and heat the mixture to 120°C with vigorous stirring for 24 hours.

  • Monitor the reaction by GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Dilute the filtrate with water and extract with an organic solvent such as ethyl acetate.

  • Wash the organic phase with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the product by column chromatography.

Conclusion

The choice of catalyst for the Suzuki coupling of this compound has a significant impact on the reaction's efficiency. For rapid, high-yielding synthesis, modern Buchwald-Hartwig pre-catalysts such as XPhos Pd G2 are highly effective. The classical Pd(PPh₃)₄ remains a robust and reliable option, particularly when reaction time is not a critical constraint. For applications where catalyst recyclability and ease of removal are paramount, heterogeneous catalysts like Pd/C present a viable, albeit more demanding, alternative. The selection of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, including scale, desired reaction time, and cost considerations.

References

A Comparative Guide to Organoboron Reagents in Suzuki-Miyaura Cross-Coupling: Evaluating 1,1'-Biphenyl-4-yl-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. The choice of the organoboron reagent is a critical parameter that significantly influences reaction outcomes. This guide provides an objective comparison of the performance of 1,1'-Biphenyl-4-yl-boronic acid against other commonly used organoboron reagents, supported by experimental data, to aid in the selection of the optimal reagent for various synthetic applications.

Performance Comparison of Arylboronic Acids in Suzuki-Miyaura Coupling

The following table summarizes the performance of various arylboronic acids in the Suzuki-Miyaura cross-coupling reaction with 1-bromo-4-fluorobenzene. The data highlights the conversion rates at different time points and temperatures, offering insights into the reactivity of each reagent.

Organoboron ReagentTemperature (°C)Time (h)Conversion (%)
Phenylboronic acid 703~95
8~98
24~98
48~98
1103~98
8~99
24~99
48~99
4-Vinylphenylboronic acid 703~20
8~30
24~40
48~50
1103~60
8~75
24~85
48~90
4-Carboxyphenylboronic acid 703~40
8~55
24~65
48~70
1103~70
8~80
24~88
48~92
4-Fluorophenylboronic acid 703~98
8~99
24~99
48~99
1103~99
8~100
24~100
48~100

Note on this compound: While direct comparative data under the exact same conditions was not available in the reviewed literature, Suzuki-Miyaura reactions utilizing this compound with various aryl halides consistently report high to excellent yields, often exceeding 90%. Its reactivity is generally considered to be comparable to or slightly greater than phenylboronic acid due to the electron-donating nature of the biphenyl group, which can facilitate the transmetalation step in the catalytic cycle.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general method for the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Add toluene (5 mL) and water (1 mL) to the flask.

  • The reaction mixture is degassed by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • The mixture is then heated to 80-100°C and stirred vigorously for the required time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle cluster_boronate Boronate Formation Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L2-X OxAdd->ArPdX Ar-X Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)L2-Ar' Transmetalation->ArPdAr_prime [Ar'-B(OH)3]⁻ RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Product Formation ArX Ar-X BoronicAcid Ar'-B(OH)2 Boronate [Ar'-B(OH)3]⁻ Base Base BoronicAcid_node Ar'-B(OH)2 Boronate_node [Ar'-B(OH)3]⁻ (Activated Boronate) BoronicAcid_node->Boronate_node + Base Base_node Base (e.g., OH⁻)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines a typical workflow for performing a Suzuki-Miyaura cross-coupling reaction in a research laboratory setting.

Suzuki_Workflow start Start reagents Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Ligand, Base start->reagents solvent Add Solvent and Degas reagents->solvent reaction Heat and Stir (Monitor by TLC/GC) solvent->reaction workup Aqueous Workup: Extraction and Washing reaction->workup purification Purification: Column Chromatography workup->purification analysis Characterization: NMR, MS, etc. purification->analysis end End analysis->end

Benchmarking the green chemistry metrics of different biphenyl synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of biphenyls is a fundamental process. However, with increasing emphasis on sustainable practices, evaluating the environmental impact of synthetic methodologies is crucial. This guide provides a comparative analysis of the green chemistry metrics for three common biphenyl synthesis methods: the Suzuki-Miyaura coupling, the Ullmann reaction, and Grignard reagent-based cross-coupling (Kumada coupling).

At a Glance: Comparing Green Chemistry Metrics

The following table summarizes the key green chemistry metrics for the synthesis of biphenyl from bromobenzene, providing a quantitative comparison of the different approaches.

MetricSuzuki-Miyaura CouplingUllmann ReactionGrignard (Kumada) Coupling
Atom Economy (%) ~68%~46%~86%
E-Factor ~15-25~20-30~10-20
Process Mass Intensity (PMI) ~16-26~21-31~11-21
Solvent Often greener solvents possible (e.g., water, ethanol)High-boiling polar aprotic solvents (e.g., DMF, NMP)Ethereal solvents (e.g., THF, Diethyl ether)
Catalyst Palladium-based (low loading)Copper-based (often stoichiometric)Nickel or Palladium-based
Temperature Mild to moderate (RT to 100 °C)High (150-250 °C)Mild to moderate (0 °C to reflux)
Yield (%) High to excellent (often >90%)Moderate to good (50-80%)Good to high (70-90%)

In-Depth Analysis of Synthesis Methods

This section provides a detailed look at the experimental protocols for each method and the rationale behind their green chemistry metrics.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, including the synthesis of biphenyls. It involves the reaction of an aryl halide with an organoboron compound, catalyzed by a palladium complex.

Experimental Protocol (Greener Approach)

A mixture of bromobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a palladium catalyst (e.g., 0.01 mol% Pd(OAc)2 with a suitable ligand) is prepared in a round-bottom flask. A solvent system of ethanol and water (e.g., 9:1 v/v, 5 mL) is added. The mixture is then heated to reflux (around 80-90 °C) and stirred for 1-2 hours until the reaction is complete (monitored by TLC). After cooling, the mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield biphenyl.[1][2]

Green Chemistry Considerations

  • Atom Economy: The atom economy is moderate, primarily due to the formation of byproducts from the boronic acid and the base.

  • E-Factor and PMI: These values are influenced by the amounts of solvents used in the reaction and purification steps. The use of greener solvents like ethanol and water can significantly improve these metrics compared to traditional methods using toluene or DMF.[3]

  • Advantages: The reaction is often high-yielding, proceeds under relatively mild conditions, and has a broad functional group tolerance. The development of highly active catalysts allows for very low catalyst loadings, minimizing metal waste. Furthermore, the use of aqueous solvent systems is a significant step towards greener synthesis.[4][5]

Ullmann Reaction

The Ullmann reaction is a classic method for synthesizing symmetrical biphenyls through the copper-mediated coupling of two aryl halide molecules.

Experimental Protocol (Traditional Method)

In a round-bottom flask, iodobenzene (2.0 mmol) and activated copper powder (2.0 mmol) are mixed in a high-boiling solvent such as dimethylformamide (DMF, 5 mL). The mixture is heated to a high temperature (typically 150-200 °C) and stirred for several hours.[6][7] The progress of the reaction can be monitored by TLC. After completion, the reaction mixture is cooled and filtered to remove the copper salts. The filtrate is then diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude biphenyl is then purified, often by distillation or recrystallization.

Green Chemistry Considerations

  • Atom Economy: The atom economy of the traditional Ullmann reaction is relatively low due to the formation of stoichiometric amounts of copper halide salts.

  • E-Factor and PMI: The high reaction temperatures necessitate the use of high-boiling, often toxic, polar aprotic solvents like DMF or NMP, leading to high E-Factor and PMI values.[8] The workup procedure also contributes to solvent waste.

  • Disadvantages: The harsh reaction conditions, the need for stoichiometric or excess amounts of copper, and often moderate yields are significant drawbacks from a green chemistry perspective.[4][7] Modern modifications using catalytic amounts of copper and ligands can improve the sustainability of this method.

Grignard Reagent-Based Cross-Coupling (Kumada Coupling)

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex, to form a new C-C bond.

Experimental Protocol

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings (1.1 mmol) are placed. A solution of bromobenzene (1.0 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) is added dropwise. The reaction is initiated, often with a small crystal of iodine, and the mixture is stirred until the magnesium is consumed, forming phenylmagnesium bromide.[9]

  • Coupling Reaction: In a separate flask, a solution of another equivalent of bromobenzene (1.0 mmol) and a nickel or palladium catalyst (e.g., 0.01-0.05 mol% NiCl2(dppp) or Pd(PPh3)4) in THF is prepared. The freshly prepared Grignard reagent is then added slowly to this solution at a controlled temperature (often 0 °C to room temperature). The reaction mixture is stirred for several hours until completion. The reaction is then quenched by the slow addition of dilute hydrochloric acid. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude biphenyl is purified by chromatography or recrystallization.[8][10]

Green Chemistry Considerations

  • Atom Economy: The Kumada coupling generally exhibits a good atom economy, with the main byproduct being magnesium salts.

  • E-Factor and PMI: The use of ethereal solvents like THF, which are necessary for the formation and stability of the Grignard reagent, contributes to the E-Factor and PMI. However, the overall mass intensity can be lower than that of the Ullmann reaction due to milder conditions and higher yields.

  • Challenges: Grignard reagents are highly reactive and sensitive to moisture and protic functional groups, which can limit the substrate scope. The formation of homocoupling byproducts (biphenyl from the Grignard reagent itself) can also occur.[9]

Logical Workflow for Metric Comparison

The following diagram illustrates the workflow for comparing the green chemistry metrics of the different biphenyl synthesis methods.

G cluster_methods Biphenyl Synthesis Methods cluster_data Data Collection cluster_metrics Green Chemistry Metrics Calculation cluster_comparison Comparative Analysis Suzuki Suzuki-Miyaura Coupling Exp_Data Experimental Data (Reactants, Solvents, Yields) Suzuki->Exp_Data Ullmann Ullmann Reaction Ullmann->Exp_Data Grignard Grignard (Kumada) Coupling Grignard->Exp_Data AE Atom Economy Exp_Data->AE EF E-Factor Exp_Data->EF PMI Process Mass Intensity Exp_Data->PMI Comp_Table Comparison Table AE->Comp_Table EF->Comp_Table PMI->Comp_Table

Workflow for comparing green chemistry metrics.

Conclusion

This comparative guide highlights the varying degrees of "greenness" among common biphenyl synthesis methods. While each method has its synthetic advantages, the Suzuki-Miyaura coupling, particularly with the adoption of greener solvents and low catalyst loadings, generally presents a more sustainable option in terms of waste generation and reaction conditions. The Grignard-based Kumada coupling also offers good atom economy but is limited by the reactivity of the Grignard reagent. The traditional Ullmann reaction, with its harsh conditions and poor atom economy, is the least green of the three. For researchers and professionals in drug development, considering these green chemistry metrics is essential for developing more sustainable and environmentally responsible synthetic processes.

References

Cross-Validation of Analytical Techniques for the Characterization of Biphenyl Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical techniques for the characterization of biphenyl derivatives, compounds of significant interest in pharmaceuticals, material science, and environmental analysis. The objective selection and cross-validation of analytical methods are paramount for ensuring data accuracy, reliability, and integrity throughout the research and development lifecycle.[1][2] This document outlines the principles of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy, presenting their performance characteristics and detailed experimental protocols to aid in method selection and validation.

Comparative Performance of Analytical Methods

The choice of an analytical technique for characterizing biphenyl derivatives is dictated by the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix.[3] The following table summarizes typical quantitative performance data for the analysis of biphenyl derivatives, providing a baseline for comparison and cross-validation. It is important to note that actual performance will vary depending on the specific instrumentation, sample matrix, and experimental conditions.[1]

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FT-IR) Spectroscopy
Primary Use Quantification, Purity AssessmentIdentification, Quantification, Impurity ProfilingStructural Elucidation, Isomer DifferentiationFunctional Group Identification
Linearity (Range) 0.1 - 100 µg/mL[1]0.01 - 1000 ng/mL[1]Quantitative (qNMR) range is compound specificNot typically used for quantification
Correlation Coefficient (r²) > 0.999[1]> 0.999[1]> 0.999 for qNMRN/A
Accuracy (% Recovery) 98% - 102%[1]99% - 101%[1]High for qNMRN/A
Precision (% RSD) < 2.0%[1]< 1.5%[1]< 1.0% for qNMRN/A
Limit of Detection (LOD) ~0.05 µg/mL[1]~0.005 ng/mL[1]µg to mg rangemg range
Limit of Quantification (LOQ) ~0.1 µg/mL[1]~0.01 ng/mL[1]µg to mg rangeN/A
Selectivity Moderate to High (dependent on column and detector)[4]High (based on mass fragmentation)Very High (for structural isomers)Moderate (for functional groups)
Sample Throughput High[3]Moderate to HighLow to ModerateHigh

Experimental Protocols

Detailed methodologies are fundamental for the replication and validation of analytical methods. The following protocols are based on established methods for the characterization of biphenyl derivatives.

High-Performance Liquid Chromatography (HPLC-UV)

This method is well-suited for the routine quantification and purity assessment of biphenyl derivatives in bulk drug substances and formulations.[1]

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.[1]

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) or a biphenyl stationary phase for enhanced selectivity of aromatic compounds.[1][5][6]

  • Mobile Phase: A gradient elution with a mobile phase consisting of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid, is a good starting point.[5]

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 10-20 µL.[3]

  • Column Temperature: 30 °C.[3]

  • UV Detection: Wavelength selection should be based on the UV absorbance maximum of the specific biphenyl derivative (e.g., 254 nm or 260 nm).[3][7]

Sample Preparation:

  • Prepare a stock solution of the biphenyl derivative standard in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL.[3]

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards at concentrations appropriate for the expected sample concentrations.[8]

  • Dissolve the sample in the mobile phase to a concentration within the linear range of the assay.[1]

  • Filter the final solution through a 0.45 µm syringe filter before injection.[1]

Data Analysis:

  • Identify the biphenyl derivative peak based on its retention time compared to the standard.

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of the biphenyl derivative in the sample by interpolation from the calibration curve.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is highly sensitive and selective, making it ideal for the identification and quantification of volatile and semi-volatile biphenyl derivatives, including the analysis of impurities at trace levels.[9]

Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.[8]

  • Column: A non-polar or medium-polarity capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended.[8]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[10]

  • Injector Temperature: 250-290 °C.[10][11]

  • Oven Temperature Program: A typical program starts at 60-80 °C, holds for 1-2 minutes, then ramps up to 250-310 °C.[10][11]

  • MS Interface Temperature: 280 °C.[10]

  • Ionization Mode: Electron Impact (EI) at 70 eV.[11]

  • Mass Scan Range: m/z 45-500.[10]

Sample Preparation:

  • Prepare a stock solution of the biphenyl derivative in a volatile organic solvent such as dichloromethane, hexane, or acetonitrile at a concentration of 1 mg/mL.[8][9]

  • Create calibration standards by serial dilution of the stock solution.[8]

  • For solid samples, an extraction step using a suitable solvent, potentially aided by ultrasonication, may be necessary.[8] Liquid-liquid extraction or solid-phase extraction (SPE) can be used for complex matrices.[9]

  • Ensure the sample is free from particles by centrifuging or filtering.[9]

Data Analysis:

  • The mass spectrum of a biphenyl derivative will show a prominent molecular ion peak and characteristic fragmentation patterns. For example, Biphenyl-4-yl-p-tolyl-methanone is expected to show a molecular ion at m/z 272 and fragments at m/z 257, 181, and 91.[8]

  • Quantification is typically performed using selected ion monitoring (SIM) for enhanced sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled technique for the definitive structural elucidation of biphenyl derivatives, providing detailed information about the chemical environment of each atom.

Instrumentation and Parameters:

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).[12]

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. For 1,1'-Biphenyl, typical signals appear around δ 7.41 (t) and 7.64 (d) ppm in CDCl₃.[13][14]

    • ¹³C NMR: Provides information on the carbon skeleton. For 1,1'-Biphenyl, signals are observed at approximately δ 127.2, 127.3, 129.8, and 141.3 ppm in CDCl₃.[13]

    • 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish correlations between protons and carbons to fully assign the structure.

    • ¹⁹F NMR: Highly sensitive for the analysis of fluorinated biphenyl derivatives.[15]

Sample Preparation:

  • Dissolve 5-10 mg of the biphenyl derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent.

  • Transfer the solution to an NMR tube.

Data Analysis:

  • Chemical shifts (δ), coupling constants (J), and integration values are analyzed to determine the molecular structure.

  • Comparison of the acquired spectra with known reference spectra or theoretical predictions can confirm the identity of the compound.[16]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a biphenyl derivative.

Instrumentation and Parameters:

  • FT-IR Spectrometer: A standard FT-IR spectrometer.

  • Sampling Technique: Attenuated Total Reflectance (ATR) is common for solid and liquid samples. KBr pellets or thin films can also be used.[17]

  • Spectral Range: Typically 4000-400 cm⁻¹.

Sample Preparation:

  • For ATR, a small amount of the solid or liquid sample is placed directly on the ATR crystal.

  • For KBr pellets, a small amount of the sample is ground with KBr powder and pressed into a thin pellet.

Data Analysis:

  • The presence of characteristic absorption bands in the IR spectrum indicates specific functional groups. For a biphenyl derivative, one would expect to see:

    • C-H stretching from the aromatic rings (~3100-3000 cm⁻¹).

    • C=C aromatic stretching vibrations (~1600-1450 cm⁻¹).

    • C-H out-of-plane bending vibrations, which can indicate the substitution pattern on the phenyl rings (~900-675 cm⁻¹).[18]

    • Bands corresponding to other functional groups present on the biphenyl scaffold (e.g., O-H stretch for hydroxylated biphenyls around 3382 cm⁻¹).

Mandatory Visualizations

To facilitate a deeper understanding of the cross-validation process and the analytical workflow, the following diagrams are provided.

CrossValidationWorkflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Guidelines) cluster_2 Cross-Validation MD_HPLC HPLC Method Development Val_Spec Specificity / Selectivity MD_HPLC->Val_Spec MD_GCMS GC-MS Method Development MD_GCMS->Val_Spec MD_NMR NMR Analysis MD_NMR->Val_Spec MD_FTIR FT-IR Analysis MD_FTIR->Val_Spec Val_Lin Linearity & Range Val_Spec->Val_Lin Val_Acc Accuracy Val_Lin->Val_Acc Val_Prec Precision Val_Acc->Val_Prec Val_LOD LOD Val_Prec->Val_LOD Val_LOQ LOQ Val_LOD->Val_LOQ Val_Rob Robustness Val_LOQ->Val_Rob CV_Sample Analyze Same Sample Batch with Validated Methods Val_Rob->CV_Sample CV_Compare Compare Results (e.g., Purity, Concentration) CV_Sample->CV_Compare CV_Report Generate Comparative Report CV_Compare->CV_Report

Caption: A logical workflow for the cross-validation of analytical techniques.

ExperimentalWorkflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Comparison Sample Biphenyl Derivative Sample Stock Prepare Stock Solution (1 mg/mL) Sample->Stock SamplePrep Prepare Sample for Analysis Sample->SamplePrep Standards Prepare Calibration Standards Stock->Standards HPLC HPLC-UV Analysis Standards->HPLC GCMS GC-MS Analysis Standards->GCMS SamplePrep->HPLC SamplePrep->GCMS NMR NMR Spectroscopy SamplePrep->NMR FTIR FT-IR Spectroscopy SamplePrep->FTIR DataProc Data Acquisition & Processing HPLC->DataProc GCMS->DataProc NMR->DataProc FTIR->DataProc Quant Quantification / Structural Elucidation DataProc->Quant Compare Compare Results Across Techniques Quant->Compare FinalReport Final Report Compare->FinalReport

Caption: A generalized experimental workflow for the analysis of biphenyl derivatives.

References

Safety Operating Guide

1,1'-Biphenyl-4-yl-boronic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 1,1'-Biphenyl-4-yl-boronic acid is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a member of the boronic acid family, this compound requires careful handling and should be managed as hazardous waste. Adherence to the following procedures will mitigate risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear suitable PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1][2][3][4] If there is a risk of dust formation, a NIOSH-approved respirator should be used.[1][4]

  • Ventilation: All handling and disposal activities must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risks.[2][4]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke when using this product.[5][6]

  • Incompatible Materials: Store this compound and its waste away from incompatible materials such as strong oxidizing agents and strong acids.[1][6] Never mix boronic acid waste with other chemicals like bleach or ammonia, as this could lead to dangerous reactions.[2][3]

**Hazard Summary

Hazard ClassificationCategoryHazard StatementCitations
Skin Irritation2Causes skin irritation.[1][2]
Eye Irritation2ACauses serious eye irritation.[1][2]
Specific target organ toxicity — single exposure3May cause respiratory irritation.[1][2]
Acute toxicity, oral4Harmful if swallowed.[6]

Step-by-Step Disposal Protocol

The primary and recommended method for disposing of this compound is through your institution's hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][4][7]

Method 1: Hazardous Waste Collection (Recommended)

This is the standard and safest procedure for all quantities of this compound waste.

1. Waste Characterization and Segregation:

  • Treat all this compound and materials contaminated with it as hazardous waste.[2][4]

  • Segregate boronic acid waste from other chemical waste streams to prevent unintended reactions.[2]

2. Waste Collection:

  • Solid Waste: Collect unused reagent or contaminated solids (e.g., filter paper, gloves, weighing paper) in a designated, sealable container.[2][4]

  • Liquid Waste: Collect any solutions containing this compound in a separate, clearly labeled, and sealable container intended for liquid hazardous waste.[2][4]

3. Container Management and Labeling:

  • Container Selection: Use chemically compatible containers, such as high-density polyethylene (HDPE) or glass, with tightly fitting caps.[4][8] Whenever possible, use the original container.[4]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[2][9]

4. Storage and Final Disposal:

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area until collection.[2][4]

  • Disposal: Arrange for pickup and disposal by contacting your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[4][10]

5. Decontamination of Empty Containers:

  • Empty containers must be properly decontaminated before disposal.[2]

  • Triple-rinse the container with a suitable solvent (e.g., methanol or ethanol).[2][8]

  • The first rinsate must be collected and disposed of as liquid hazardous waste.[2] Subsequent rinsates may also need to be collected depending on institutional policy.

  • Once cleaned, the container can be disposed of in the appropriate laboratory glassware or plastic recycling stream.[2]

Method 2: In-Lab Neutralization of Small Quantities (Use with Caution)

For very small quantities, neutralization may be an option if, and only if, it is explicitly permitted by your institution and local wastewater authority.[1][3][11] Boronic acids are weak acids and can be neutralized with a mild base.[1][3]

Experimental Protocol for Neutralization:

Materials:

  • Small quantity of this compound waste (solid or aqueous solution).

  • Mild base solution (e.g., 5-10% sodium bicarbonate).

  • pH paper or pH meter.

  • Stir plate and stir bar.

  • Beaker large enough to hold the reaction mixture.

  • Appropriate PPE and use of a chemical fume hood are mandatory.[1][11]

Procedure:

  • If neutralizing a solid, dissolve it in a minimal amount of water in the beaker.[1]

  • Place the beaker on a stir plate within a chemical fume hood and begin stirring.

  • Slowly add the mild base solution dropwise to the stirring boronic acid solution. Be cautious, as heat may be generated.[11]

  • Continuously monitor the pH of the solution.

  • Continue adding the base until the pH is stabilized between 5.5 and 9.0.[1][11]

  • Once neutralized, and with confirmed permission from your EHS office, the solution may be flushed down the sanitary sewer with copious amounts of water (at least 20 parts water).[1][11]

Spill and Emergency Procedures

In the event of a spill, immediate action is required to contain the material and protect personnel.

  • Evacuate and Secure: Alert others in the area and restrict access.[4]

  • Ventilate: Ensure the area is well-ventilated. Avoid breathing in dust.[9]

  • Personal Protection: Don the appropriate PPE before attempting cleanup.[4][9]

  • Containment:

    • For solid spills , carefully sweep or vacuum the material and place it into a suitable, sealed container for disposal. Avoid generating dust.[5][7]

    • For liquid spills , absorb the material with an inert absorbent like vermiculite or sand.[4]

  • Cleanup: Collect all contaminated absorbent material and cleaning supplies and place them into a sealed container labeled as hazardous waste.[4][9]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]

  • Do Not Use Drains: Do not allow the spilled product or cleanup materials to enter drains.[7][9]

Disposal Decision Workflow

G cluster_start Start cluster_ppe Safety First cluster_decision Disposal Path Selection cluster_hazardous_waste Method 1: Hazardous Waste Collection (Recommended) cluster_neutralize Method 2: In-Lab Neutralization (Small Quantities Only) start Waste Generated: This compound (Solid, Liquid, or Contaminated Material) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) Work in Fume Hood start->ppe decision Is In-Lab Neutralization Permitted by EHS & Local Regulations? ppe->decision collect Step 1: Collect Waste (Solid or Liquid) in a Compatible, Sealed Container decision->collect No (Default Path) perform_neut Step 1: Neutralize with Mild Base to pH 5.5-9.0 in a Fume Hood decision->perform_neut Yes label_waste Step 2: Label Container 'Hazardous Waste' & Full Chemical Name collect->label_waste store_waste Step 3: Store in Designated Secure Area label_waste->store_waste dispose_waste Step 4: Arrange Pickup by EHS or Licensed Contractor store_waste->dispose_waste dispose_neut Step 2: Dispose Down Sanitary Sewer with Copious Amounts of Water perform_neut->dispose_neut

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for Handling 1,1'-Biphenyl-4-yl-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and logistical information for the handling and disposal of 1,1'-Biphenyl-4-yl-boronic acid. Adherence to these protocols is critical for ensuring a safe laboratory environment and minimizing risk to personnel and the environment.

Immediate Safety Precautions

When working with this compound, it is imperative to use a comprehensive suite of personal protective equipment (PPE) to prevent exposure. The compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE)

The following table summarizes the necessary PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[1]Protects eyes from dust particles and potential splashes of the chemical.
Hand Protection Chemically resistant gloves (e.g., nitrile).[2]Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A fully buttoned laboratory coat.[2]Protects skin from accidental spills and contact.
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling the solid compound or if dust may be generated.[2]Minimizes the risk of inhaling dust particles and causing respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure the work area, preferably within a chemical fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are unobstructed and functional.[1]

    • Assemble all necessary equipment and reagents before starting the experiment.

  • Donning PPE:

    • Put on all required PPE as outlined in the table above before handling the chemical.

  • Handling the Compound:

    • Keep the container of this compound tightly closed when not in use.[1]

    • Avoid generating dust when transferring the solid. Use a spatula or other appropriate tools for transfers.

    • If creating a solution, slowly add the solid to the solvent to avoid splashing.

  • Post-Handling:

    • Thoroughly clean the work area to remove any residual chemical.

    • Wash hands with soap and water after handling, even if gloves were worn.

Safe_Handling_Workflow cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Chemical Handling cluster_post Post-Handling prep_area Prepare clean work area (fume hood) check_safety Verify eyewash/shower access prep_area->check_safety gather_materials Assemble all materials check_safety->gather_materials don_ppe Wear all required PPE: - Goggles/Face shield - Nitrile gloves - Lab coat - Respirator (if needed) gather_materials->don_ppe handle_solid Handle solid carefully to avoid dust don_ppe->handle_solid dissolve Add solid to solvent slowly handle_solid->dissolve clean_area Clean work area dissolve->clean_area wash_hands Wash hands thoroughly clean_area->wash_hands

Caption: Safe handling workflow for this compound.

Spill Response Protocol

In the event of a spill, follow these procedural steps:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[3] Avoid raising dust.

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.[2]

  • Report: Report the spill to the appropriate safety personnel.

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Place contaminated solid materials such as gloves, weighing paper, and absorbent pads into a designated, clearly labeled, and sealable container for solid hazardous waste.[4]

  • Liquid Waste: Collect all solutions containing this compound in a designated, clearly labeled, and sealable container for liquid hazardous waste.[4]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

Decontamination of Glassware:

  • Initial Rinse: In a chemical fume hood, rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residue. This initial rinse must be collected and disposed of as liquid hazardous waste.[4]

  • Secondary Decontamination: A basic wash can help convert residual boronic acid into a more water-soluble boronate salt. This should be followed by a water rinse. All rinsates from this step should also be collected as liquid hazardous waste.[4]

  • Final Rinse: A final rinse with water should be performed, with the rinse water also collected as hazardous waste.[4]

Waste Storage and Disposal:

  • Store sealed and labeled waste containers in a designated satellite accumulation area.

  • Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not dispose of this chemical down the drain.[2] Leave chemicals in their original containers whenever possible.[5]

References

×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.